molecular formula C5H8ClNO3 B1330255 Ethyl (chloroacetyl)carbamate CAS No. 6092-47-3

Ethyl (chloroacetyl)carbamate

Cat. No.: B1330255
CAS No.: 6092-47-3
M. Wt: 165.57 g/mol
InChI Key: WMKXMEBGSGFRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (chloroacetyl)carbamate is a useful research compound. Its molecular formula is C5H8ClNO3 and its molecular weight is 165.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXMEBGSGFRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283674
Record name Ethyl (chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-47-3
Record name 6092-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6092-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl (chloroacetyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic pathway involves the N-chloroacetylation of ethyl carbamate. This document details the experimental protocol for this reaction, including reagent quantities, reaction conditions, and purification methods. Quantitative data, where available from analogous procedures, is presented for comparative purposes. Furthermore, this guide includes a visualization of the synthetic pathway and a logical workflow diagram to aid in experimental planning and execution.

Introduction

This compound, also known as N-chloroacetylurethane, is a bifunctional molecule incorporating both a carbamate and a chloroacetyl group. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The chloroacetyl moiety serves as an electrophilic site, susceptible to nucleophilic attack, while the carbamate group can participate in various chemical transformations. A reliable and well-characterized synthetic route to this compound is therefore of significant interest to the chemical and pharmaceutical research communities.

Core Synthesis Pathway: N-Chloroacetylation of Ethyl Carbamate

The most direct and widely utilized method for the synthesis of this compound is the N-acylation of ethyl carbamate with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the carbamate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

A logical workflow for this synthesis is presented below:

G reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Ethyl carbamate, Chloroacetyl chloride, Base (e.g., Pyridine), Anhydrous Solvent (e.g., THF) reaction N-Chloroacetylation Reaction reaction_setup->reaction Inert atmosphere (N2 or Ar), Controlled temperature (0 °C to rt) workup Aqueous Work-up reaction->workup Quenching, Extraction purification Purification workup->purification Drying of organic phase, Solvent removal characterization Characterization purification->characterization Recrystallization or Column Chromatography

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl carbamate (urethane)

  • Chloroacetyl chloride

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (nitrogen or argon) supply with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethyl carbamate (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add anhydrous pyridine (1.1 equivalents) dropwise with stirring.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

Specific yield and detailed characterization data for this compound are not available in the searched literature. However, based on analogous N-acylation reactions of carbamates, the following table provides expected ranges and types of data that should be collected.

ParameterExpected Value/Data Type
Yield 60-85% (This is an estimate based on similar reactions and will depend on reaction scale and purification efficiency.)
Physical Appearance White to off-white solid.
Melting Point To be determined experimentally.
¹H NMR Expected signals for the ethyl group (triplet and quartet), a singlet for the chloroacetyl methylene protons, and a broad singlet for the N-H proton. Chemical shifts to be determined.
¹³C NMR Expected signals for the carbonyl carbons of the carbamate and chloroacetyl groups, the methylene carbon of the chloroacetyl group, and the carbons of the ethyl group. To be determined.
IR Spectroscopy (cm⁻¹) Expected characteristic peaks for N-H stretching (around 3200-3400), C=O stretching of the carbamate and amide (around 1680-1750), and C-Cl stretching (around 600-800).
Mass Spectrometry (MS) Expected molecular ion peak corresponding to the molecular weight of the product (165.57 g/mol ).

Synthesis Pathway Visualization

The chemical transformation for the synthesis of this compound is depicted below.

G cluster_reactants Reactants cluster_product Product Ethyl Carbamate This compound Ethyl Carbamate->this compound + Chloroacetyl Chloride (Pyridine, THF) Chloroacetyl Chloride

Caption: Synthesis of this compound from ethyl carbamate.

Conclusion

This technical guide outlines a reliable and straightforward pathway for the synthesis of this compound. The provided experimental protocol, based on established chemical principles, offers a solid foundation for researchers to produce this valuable synthetic intermediate. While specific quantitative data for this exact compound is pending further experimental investigation, the information presented herein provides the necessary framework for its successful synthesis, purification, and characterization in a laboratory setting. Adherence to standard laboratory safety practices is paramount when handling the reagents and performing the procedures described.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (chloroacetyl)carbamate, with the CAS Number 6092-47-3, is an organic compound that merges the structural features of a carbamate ester and a reactive chloroacetyl group.[1][2] This unique combination suggests its potential as a versatile intermediate in organic synthesis and as a candidate for investigation in drug discovery and development. The carbamate moiety is a well-established functional group in numerous pharmaceuticals, contributing to metabolic stability and modulating biological activity.[3] Concurrently, the presence of the electrophilic chloroacetyl group introduces a reactive site capable of covalent interactions with biological macromolecules, a strategy often employed in the design of targeted enzyme inhibitors and other therapeutic agents.[4][5]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally related analogs, namely ethyl carbamate and ethyl chloroacetate, to offer a comparative and predictive context. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to facilitate further research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following tables. It is important to note that where experimental data for the target compound is unavailable, predicted values or data from related compounds are provided for estimation purposes and are clearly indicated.

Table 1: General and Physical Properties of this compound and Related Compounds

PropertyThis compoundEthyl carbamate (Analog)Ethyl chloroacetate (Analog)
CAS Number 6092-47-3[1][2]51-79-6[6]105-39-5
Molecular Formula C5H8ClNO3[1][2]C3H7NO2[6]C4H7ClO2
Molecular Weight 165.58 g/mol [1][7]89.09 g/mol [6]122.55 g/mol
Physical Form Solid[1]Colorless crystals or white granular powder[6]Clear, colorless liquid
Melting Point Not available46-50 °C[6]-26 °C
Boiling Point Not available182-185 °C[6]143 °C
Solubility Not availableVery soluble in water, benzene, and ether.[6]Immiscible in water.

Table 2: Spectroscopic Data of this compound (Predicted) and Related Compounds (Experimental)

Spectroscopic DataThis compound (Predicted)Ethyl carbamate (Experimental)Ethyl chloroacetate (Experimental)
¹H NMR (CDCl₃) δ (ppm): 1.3 (t, 3H, -CH₃), 4.2 (q, 2H, -OCH₂-), 4.4 (s, 2H, -COCH₂Cl), 8.5 (br s, 1H, -NH-)δ (ppm): 1.26 (t, 3H), 4.17 (q, 2H), 4.63 (s, 2H)[8]δ (ppm): 1.31 (t, 3H), 4.25 (q, 2H), 4.06 (s, 2H)
¹³C NMR (CDCl₃) δ (ppm): 14 (-CH₃), 45 (-COCH₂Cl), 63 (-OCH₂-), 155 (C=O, carbamate), 168 (C=O, acetyl)δ (ppm): 14.7, 61.5, 156.8δ (ppm): 14.0, 41.0, 61.9, 167.1
IR (cm⁻¹) ~3300 (N-H stretch), ~1750 (C=O stretch, carbamate), ~1730 (C=O stretch, acetyl), ~1200 (C-O stretch), ~750 (C-Cl stretch)3430, 3300, 1725, 1615, 1380, 10951749 (C=O stretch)[9]
Mass Spectrometry (m/z) Predicted fragments: [M]+• at 165/167, [M-C₂H₅O]+, [M-ClCH₂CO]+, [C₂H₅OCONH]+, [ClCH₂CO]+[M]+• at 89, 74, 62, 45, 44[M]+• at 122/124, 93, 77, 49

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be hypothetically achieved via the N-acylation of ethyl carbamate with chloroacetyl chloride. This method is a standard procedure for the formation of N-acyl carbamates.

Materials:

  • Ethyl carbamate

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbamate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The predicted chemical shifts are provided in Table 2.

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the N-H, C=O (carbamate and acetyl), C-O, and C-Cl functional groups. Predicted wavenumbers are listed in Table 2.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of a chlorine atom should result in a characteristic M/M+2 isotope pattern.

  • Melting Point Analysis: The melting point of the purified solid product should be determined and can serve as an indicator of purity.

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloroacetyl group. The carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack, making the compound a potential alkylating agent. This reactivity is a key feature that can be exploited in organic synthesis for the introduction of the ethyl carbamoylacetyl moiety.

In a biological context, the ability to alkylate nucleophilic residues (such as cysteine, histidine, or lysine) on proteins suggests that this compound could act as an irreversible enzyme inhibitor. The carbamate portion of the molecule can contribute to the binding affinity and selectivity for a particular biological target. Carbamate-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[3] The incorporation of a reactive chloroacetyl group could enhance or modify these activities.

Given the lack of specific studies on this compound, its biological effects and potential signaling pathway interactions remain speculative. However, based on the known activities of related N-chloroacetyl compounds, it is plausible that it could target enzymes with a nucleophilic residue in their active site, leading to covalent modification and inhibition.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of this compound and a conceptual representation of its potential reactivity.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Ethyl Carbamate + Chloroacetyl Chloride reaction N-Acylation (Base, Solvent, 0°C to RT) start->reaction workup Aqueous Workup (Wash, Dry, Concentrate) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp

Caption: General workflow for the synthesis and characterization of this compound.

Potential_Reactivity reagent This compound product Covalently Modified Macromolecule reagent->product Alkylation (Covalent Bond Formation) nucleophile Nucleophile (e.g., R-SH, R-NH₂, R-OH) in Biological Macromolecule nucleophile->product inhibition Potential Biological Effect: Enzyme Inhibition product->inhibition

References

An In-Depth Technical Guide to the Mechanism of Action of Ethyl (chloroacetyl)carbamate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (chloroacetyl)carbamate, also known as N-chloroacetylurethane, is a versatile bifunctional reagent in organic synthesis. Its reactivity is characterized by the electrophilic nature of both the chloroacetyl and the carbamate moieties. This guide elucidates the core mechanisms of action of this compound in key organic reactions, including N-alkylation and the synthesis of important heterocyclic scaffolds such as oxazolidinones and thiazolidinones. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound stems from its two reactive sites: the electrophilic carbon of the chloroacetyl group and the carbamate functionality. The primary mechanism of action in most organic reactions involves the chloroacetyl group, which acts as an excellent electrophile for a variety of nucleophiles.

The carbon atom alpha to the carbonyl group of the chloroacetyl moiety is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. The reaction typically proceeds via a standard SN2 mechanism, where the nucleophile displaces the chloride leaving group.

The carbamate portion of the molecule can also participate in reactions, often acting as a directing group or undergoing cyclization reactions after the initial N-alkylation.

N-Alkylation Reactions

A primary application of this compound is the N-alkylation of primary and secondary amines. This reaction is a straightforward and efficient method for introducing a carbamate-protected aminoethyl group onto a nitrogen-containing molecule.

General Mechanism of N-Alkylation

The reaction proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

N_Alkylation cluster_reactants Reactants cluster_product Product EC This compound Product N-Alkylated Product EC->Product Nucleophilic Attack Amine R-NH2 (Nucleophile) Amine->Product

Caption: General workflow for N-alkylation using this compound.

Experimental Protocol for N-Alkylation of an Aniline Derivative (Analogous Reaction)

The following protocol describes the reaction of a substituted aniline with chloroacetyl chloride, which is analogous to the reactivity of this compound.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dry Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted aniline in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in many pharmaceutical agents.

Synthesis of Oxazolidin-2-ones

Oxazolidin-2-ones are a critical class of heterocycles found in several antibacterial agents, most notably Linezolid. The synthesis can be achieved through the reaction of an N-aryl carbamate with an epoxide, followed by intramolecular cyclization. While direct use of this compound is less common for this specific transformation, its carbamate precursors are key. A general strategy involves the reaction of an N-aryl carbamate with an electrophilic three-membered ring, like epichlorohydrin.

General Reaction Pathway:

Oxazolidinone_Synthesis Carbamate N-Aryl Carbamate Intermediate Alkoxide Intermediate Carbamate->Intermediate Deprotonation Epoxide Epichlorohydrin Epoxide->Intermediate Nucleophilic Ring Opening Base Base (e.g., n-BuLi, LiOH) Base->Intermediate Oxazolidinone Oxazolidin-2-one Intermediate->Oxazolidinone Intramolecular Cyclization

Caption: General pathway for the synthesis of oxazolidin-2-ones from N-aryl carbamates.

Synthesis of Thiazoles and Thiazolidinones

The reaction of this compound with a source of sulfur and nitrogen, such as thiourea or a substituted thiourea, can lead to the formation of thiazole or thiazolidinone rings.

3.2.1. Hantzsch Thiazole Synthesis (Analogous)

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (or a related electrophile like the chloroacetyl group in this compound) with a thioamide.

General Mechanism:

  • Nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the chloroacetyl group.

  • Intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon.

  • Dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis EC This compound Intermediate1 S-Alkylated Intermediate EC->Intermediate1 Thioamide Thioamide Thioamide->Intermediate1 Nucleophilic Attack (S) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N) Thiazole Thiazole Derivative Intermediate2->Thiazole Dehydration

Caption: Mechanistic pathway for Hantzsch-type thiazole synthesis.

3.2.2. Experimental Protocol for Thiazole Synthesis (Analogous Reaction)

The following protocol describes the synthesis of a thiazole derivative from N-(chloroacetyl)-tetrahydrocarbazole and thiourea.[1]

Materials:

  • N-(chloroacetyl)-tetrahydrocarbazole (0.01 mol)

  • Thiourea (0.01 mol)

  • Ethanol

Procedure:

  • A mixture of N-(chloroacetyl)-tetrahydrocarbazole and thiourea in ethanol is refluxed for 5 hours.[1]

  • The product is filtered off and washed with a sodium carbonate solution.[1]

  • The crude product is then crystallized from ethanol.[1]

Reactant 1Reactant 2SolventTime (h)Yield (%)Reference
N-(chloroacetyl)-tetrahydrocarbazoleThioureaEthanol5N/A[1]

Application in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds, including anticonvulsants and anti-inflammatory agents. The carbamate moiety is a key structural feature in many approved drugs.

Synthesis of Anticonvulsant Agents

Carbamate derivatives are a known class of anticonvulsant drugs.[2] The synthesis of novel carbamate-containing compounds is an active area of research for the development of new antiepileptic drugs.[3][4] For instance, certain phenyl carbamate compounds have been investigated for their potential in treating epilepsy.[5]

Synthesis of Anti-inflammatory Agents

The carbamate functional group has been incorporated into molecules to develop new anti-inflammatory agents.[6][7][8] The synthesis often involves the reaction of a pharmacologically active core structure containing a nucleophilic handle with a carbamoylating agent.

Role in the Synthesis of Marketed Drugs

While direct, large-scale use of this compound in the final steps of major drug synthesis is not widely documented in publicly available literature, its structural motifs and the reactions it undergoes are fundamental to the synthesis of key intermediates for blockbuster drugs.

Linezolid: The synthesis of the antibacterial drug Linezolid involves the formation of an oxazolidinone ring, a reaction for which N-aryl carbamates are crucial precursors.[9][10] The general strategy often involves the reaction of a substituted aniline with an ethyl chloroformate to form the carbamate, which then undergoes cyclization.[1]

Rivaroxaban: The synthesis of the anticoagulant Rivaroxaban also features an oxazolidinone core. Several synthetic routes involve the cyclization of a carbamate intermediate.[11][12][13]

Quantitative Data Summary

The following table summarizes quantitative data for reactions analogous to those involving this compound. Specific data for this compound is limited in the reviewed literature.

Reaction TypeElectrophileNucleophileBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
N-AlkylationChloroacetyl chlorideSubstituted AnilineTriethylamineDCM0 - RT2-4Good[14]
Thiazole SynthesisN-(chloroacetyl)-tetrahydrocarbazoleThiourea-EthanolReflux5N/A[1]
Oxazolidinone SynthesisEthyl 4-bromo-3-fluorophenylcarbamate(R)-epichlorohydrinLiOHN/ARTN/A~52%[10][15]
Carbamate SynthesisEthyl chloroformate3-fluoro-4-morpholinyl anilineTriethylamineDichloromethane0-53Good[1]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile for N-alkylation and as a precursor for the construction of heterocyclic systems. Its mechanism of action is centered around the reactivity of the chloroacetyl group in SN2 reactions. The resulting products are often key intermediates in the synthesis of pharmaceutically active molecules, highlighting the importance of this compound in drug discovery and development. Further research into the specific applications and reaction optimizations for this compound will undoubtedly expand its utility in modern organic chemistry.

References

In-depth Technical Guide: Spectroscopic Data of Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (chloroacetyl)carbamate (CAS No. 6092-47-3), a key reagent in synthetic organic chemistry. Due to the limited availability of published, consolidated spectroscopic data for this compound, this document serves as a critical resource by presenting predicted and analogous spectral information. This guide is intended to assist researchers in the identification and characterization of this molecule during its synthesis and application in various chemical processes.

Chemical Structure and Properties

  • IUPAC Name: Ethyl N-(2-chloroacetyl)carbamate

  • Synonyms: N-Chloroacetylurethane, Ethyl N-(chloroacetyl)carbamate

  • CAS Number: 6092-47-3

  • Molecular Formula: C₅H₈ClNO₃

  • Molecular Weight: 165.57 g/mol

  • Appearance: White to off-white crystalline powder

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2 - 4.3Quartet2H-O-CH₂ -CH₃
~4.1 - 4.2Singlet2HCl-CH₂ -C(O)
~1.2 - 1.3Triplet3H-O-CH₂-CH₃
~8.5 - 9.5Broad Singlet1H-NH-

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165 - 170C =O (amide)
~150 - 155C =O (carbamate)
~62 - 64-O-CH₂ -CH₃
~42 - 45Cl-CH₂ -C(O)
~14 - 15-O-CH₂-CH₃

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch
~2980MediumC-H Stretch (aliphatic)
~1750StrongC=O Stretch (carbamate)
~1710StrongC=O Stretch (amide)
~1220StrongC-O Stretch
~780StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
165/167Moderate[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes)
120High[M - CH₂Cl]⁺
92Moderate[M - COOCH₂CH₃]⁺
77High[ClCH₂CO]⁺
44Moderate[C₂H₅O]⁺

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not explicitly published, standard methodologies would be employed.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the instrument, and the resulting fragmentation pattern analyzed.

Visualization of Synthetic Pathway

This compound is often utilized as a reactant in the synthesis of various heterocyclic compounds. A common application is in the preparation of imidazo[1,2-b]pyridazine derivatives.

G Synthesis of Imidazo[1,2-b]pyridazine Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Amino-6-iodopyridazine C Na₂HPO₄, DMA Heat A->C B This compound B->C D 2-(Ethoxycarbonylamino)imidazo[1,2-b]pyridazine-6-iodide C->D Ring Formation

Caption: Synthetic pathway for an imidazo[1,2-b]pyridazine derivative.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized batch of this compound would follow a logical progression of spectroscopic techniques.

G Workflow for Spectroscopic Characterization Start Synthesized This compound IR IR Spectroscopy Start->IR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR Structural Framework MS Mass Spectrometry NMR->MS Molecular Weight and Fragmentation Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis Final_Product Confirmed Structure Data_Analysis->Final_Product

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of predicted and analogous spectroscopic data for this compound. While awaiting the publication of definitive experimental spectra, the information presented herein offers valuable guidance for researchers working with this important synthetic reagent. The structured tables and visualized workflows are designed to facilitate a clear understanding of the expected spectroscopic characteristics and the process of its analytical confirmation.

The Bifunctional Nature of Ethyl (chloroacetyl)carbamate: A Versatile Building Block in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl (chloroacetyl)carbamate, with the chemical formula C5H8ClNO3, is a bifunctional molecule poised as a valuable building block for organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest.[1] Its unique structure, incorporating both a reactive chloroacetyl group and a carbamate moiety, offers dual functionality for strategic chemical transformations. This guide elucidates the synthetic utility of this compound, providing insights into its reactivity, detailed experimental protocols for its application, and the potential biological significance of the resulting molecular entities.

Core Chemical Characteristics

This compound, also known by its IUPAC name N-chloroacetylurethane, possesses two key reactive sites that define its bifunctional nature.[1]

  • The Electrophilic Chloroacetyl Group: The α-chloro-substituted carbonyl functionality serves as a potent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds, most notably in cyclization reactions.

  • The Carbamate Moiety: The ethyl carbamate group (-NHCOOEt) can act as a nucleophile through its nitrogen atom, particularly under basic conditions. This functionality can participate in intramolecular cyclization reactions. Furthermore, the carbamate group is a common structural motif in many therapeutic agents, contributing to their biological activity and pharmacokinetic properties.[2]

This inherent duality allows this compound to be a versatile precursor in the synthesis of various heterocyclic systems, including thiazoles and oxazolidinones, which are privileged structures in drug discovery.

Application in the Synthesis of 2-Ureidothiazole Derivatives

A prime application of this compound is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3][4] In this reaction, the chloroacetyl group of this compound serves as the α-halocarbonyl component that reacts with a thioamide or thiourea derivative.

The proposed reaction involves the condensation of this compound with a substituted thiourea. The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole derivative. The carbamate group from the starting material is retained, resulting in a 2-ureido-substituted thiazole, a scaffold with known biological activities.[5][6]

Logical Workflow for 2-Ureidothiazole Synthesis

Hantzsch_Thiazole_Synthesis start This compound + Substituted Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Ureidothiazole Derivative intermediate2->product Dehydration

Caption: Proposed Hantzsch synthesis of 2-ureidothiazoles.

Experimental Protocol: Synthesis of 2-Ureido-4-arylthiazole Derivatives

The following is a representative experimental protocol for the synthesis of 2-ureidothiazole derivatives from this compound and a substituted thiourea, adapted from established Hantzsch thiazole synthesis procedures.[7]

Materials:

  • This compound

  • Substituted thiourea (e.g., phenylthiourea)

  • Ethanol

  • Sodium acetate

Procedure:

  • A mixture of this compound (1 equivalent) and the substituted thiourea (1 equivalent) is dissolved in absolute ethanol.

  • Anhydrous sodium acetate (1.2 equivalents) is added to the mixture to act as a base.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold water to remove inorganic salts.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the synthesis of 2-ureidothiazole derivatives based on analogous reactions. Actual yields and melting points will vary depending on the specific substituted thiourea used.

Product ClassReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
2-Ureido-4-arylthiazoleThis compound, ArylthioureaEthanol4-660-80150-220

Application in the Synthesis of Oxazolidinone Derivatives

The bifunctional nature of this compound also lends itself to the synthesis of oxazolidinone rings through intramolecular cyclization. Oxazolidinones are a critical class of synthetic antibacterial agents, with linezolid being a prominent example.[8]

In this synthetic strategy, the nitrogen atom of the carbamate can act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group to form a five-membered ring. This reaction is typically promoted by a non-nucleophilic base.

Logical Workflow for Oxazolidinone Synthesis

Oxazolidinone_Synthesis start This compound deprotonation N-Deprotonation start->deprotonation Base (e.g., NaH) cyclization Intramolecular SN2 Attack deprotonation->cyclization product N-substituted Oxazolidin-2,4-dione cyclization->product

Caption: Intramolecular cyclization to form an oxazolidinone derivative.

Experimental Protocol: Synthesis of N-substituted Oxazolidin-2,4-dione

The following is a generalized experimental protocol for the intramolecular cyclization of this compound to form an oxazolidinone derivative, based on similar cyclization reactions of N-substituted carbamates.[1][9]

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Sodium Hydride)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative)

The following table presents expected quantitative data for the synthesis of an oxazolidinone derivative from this compound based on analogous intramolecular cyclization reactions.

Product ClassBaseSolventReaction Time (h)Yield (%)
N-substituted Oxazolidin-2,4-dioneSodium HydrideTHF12-2450-70

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery.

  • Thiazole Derivatives: The thiazole ring is a core component of many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][10] The 2-ureido substitution pattern can further enhance these activities by providing additional hydrogen bonding interactions with biological targets.

  • Oxazolidinone Derivatives: As previously mentioned, oxazolidinones are a clinically important class of antibiotics.[8] The ability to synthesize novel oxazolidinone structures from readily available building blocks like this compound is of high value in the development of new antibacterial agents to combat drug-resistant pathogens.

Conclusion

This compound is a versatile and bifunctional building block with significant potential in synthetic and medicinal chemistry. Its ability to readily participate in well-established reactions like the Hantzsch thiazole synthesis and intramolecular cyclizations makes it a valuable precursor for the construction of biologically relevant heterocyclic compounds. The straightforward nature of these transformations, coupled with the importance of the resulting thiazole and oxazolidinone scaffolds, underscores the utility of this compound for researchers, scientists, and drug development professionals in the pursuit of novel therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles and in different reaction settings is warranted to fully unlock its synthetic potential.

References

In-Depth Technical Guide to Ethyl N-(2-chloroacetyl)carbamate (CAS 6092-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for ethyl N-(2-chloroacetyl)carbamate, a molecule of interest in synthetic chemistry and potential drug discovery applications.

Chemical Structure and Properties

Ethyl N-(2-chloroacetyl)carbamate, also known as N-Chloroacetyl urethane, is a dicarbonyl compound containing both a carbamate and a chloroacetamide functional group.[1][2][3] Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 6092-47-3[1][3][4][5][][7]
Molecular Formula C5H8ClNO3[1][3][5][]
Molecular Weight 165.57 g/mol [1][3][]
IUPAC Name ethyl N-(2-chloroacetyl)carbamate[1]
Synonyms N-Chloroacetyl urethane, N-2-Chloroacetylurethane[1][5]
Appearance White to off-white crystalline powder[1]
Melting Point 126-131 °C[1]
SMILES CCOC(=O)NC(=O)CCl[3]
InChI InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9)[1]
Storage Temperature 2-8°C, under inert atmosphere

Synthesis and Purification

Proposed Synthetic Workflow:

G Urethane Ethyl Carbamate (Urethane) Reaction N-Acylation Reaction Urethane->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction SolventBase Anhydrous Solvent + Base (e.g., Pyridine) SolventBase->Reaction Product Ethyl N-(2-chloroacetyl)carbamate Reaction->Product

Caption: Proposed synthetic workflow for ethyl N-(2-chloroacetyl)carbamate.

General Experimental Considerations for Synthesis:

  • Reaction Conditions: The reaction would likely be performed at a controlled temperature, starting at 0°C and potentially warming to room temperature, to manage the exothermic nature of the acylation.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone would be suitable to prevent hydrolysis of the acid chloride.[8]

  • Base: A tertiary amine base like triethylamine or pyridine is typically used to scavenge the hydrochloric acid formed during the reaction.[8]

Purification: Purification of the crude product would likely involve standard techniques such as recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent pairs for such compounds include ethanol/water or ethyl acetate/hexane.[9][10]

Recrystallization Workflow:

G Crude Crude Product Dissolve Dissolve in minimum hot solvent Crude->Dissolve Cool Slowly cool to room temperature Dissolve->Cool Crystals Crystal Formation Cool->Crystals IceBath Cool in ice bath to maximize yield Crystals->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash crystals with cold solvent Filter->Wash Dry Dry crystals under vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for purification by recrystallization.

  • Column Chromatography: For more rigorous purification, silica gel column chromatography could be employed, using a solvent system with an appropriate polarity, likely a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.

Analytical Characterization

Detailed experimental spectra for ethyl N-(2-chloroacetyl)carbamate are not available in the public domain. However, based on the analysis of structurally related compounds, the expected spectral characteristics can be predicted.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene group of the chloroacetyl moiety (a singlet), and the N-H proton (a broad singlet). The approximate chemical shifts can be estimated based on known values for similar fragments.

    • CH3 (ethyl): ~1.3 ppm (triplet)

    • CH2 (ethyl): ~4.2 ppm (quartet)

    • CH2 (chloroacetyl): ~4.3 ppm (singlet)

    • NH: Variable, likely a broad signal between 8-10 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the carbons of the ethyl group, and the methylene carbon of the chloroacetyl group.

    • CH3 (ethyl): ~14 ppm

    • CH2 (ethyl): ~62 ppm

    • CH2 (chloroacetyl): ~43 ppm

    • C=O (carbamate): ~156 ppm

    • C=O (amide): ~165 ppm

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp peak around 1730-1760 cm⁻¹. The presence of two carbonyl groups may lead to two distinct peaks or a broadened absorption in this region.

  • N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹.

  • C-O Stretch (Carbamate): A strong peak in the 1200-1250 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

3.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 165 (for ³⁵Cl) and 167 (for ³⁷Cl) in an approximate 3:1 ratio would be expected. Common fragmentation patterns for carbamates and chloroacetamides would likely be observed.

Potential Fragmentation Pathway:

G M [M]+• m/z 165/167 F1 [M-CH2Cl]+ M->F1 - •CH2Cl F2 [M-Cl]+ M->F2 - •Cl F3 [M-OEt]+ M->F3 - •OEt F4 [CH2ClCO]+ M->F4 cleavage F5 [EtO-C=O]+ M->F5 cleavage

Caption: Plausible mass spectral fragmentation pathways.

Reactivity and Potential Applications

The bifunctional nature of ethyl N-(2-chloroacetyl)carbamate makes it a potentially useful intermediate in organic synthesis. The chloroacetyl group is a reactive electrophile, susceptible to nucleophilic substitution by a variety of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of diverse functionalities onto the molecule.

The carbamate moiety can act as a protecting group for amines or serve as a director for certain chemical transformations. Given that chloro-containing compounds and carbamates are prevalent in many pharmaceutically active molecules, ethyl N-(2-chloroacetyl)carbamate could be a valuable building block in the synthesis of novel compounds for biological screening.[11] For instance, the chloroacetyl group can be used to alkylate biological nucleophiles, a mechanism of action for some cytotoxic agents.

Safety Information

Ethyl N-(2-chloroacetyl)carbamate is classified as a hazardous substance.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.H341: Suspected of causing genetic defects.
Precautionary Statements P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, P501

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl N-(2-chloroacetyl)carbamate is a readily characterizable organic compound with potential as a synthetic intermediate. While specific experimental protocols and comprehensive analytical data are currently limited in publicly accessible literature, its structure allows for the prediction of its chemical properties and reactivity. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (chloroacetyl)carbamate, also known as N-Chloroacetylurethane, is a bifunctional reagent possessing significant potential in organic synthesis and medicinal chemistry. Its chemical architecture, featuring a reactive chloroacetyl moiety attached to a carbamate group, renders it a valuable building block for the introduction of carboxamido-methyl functionalities and the construction of diverse heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable reactivity of the chloroacetyl group in this compound. Emphasis is placed on its behavior as an electrophile in nucleophilic substitution reactions, with detailed experimental protocols and quantitative data from analogous systems presented to guide synthetic applications.

Introduction

This compound (CAS No. 6092-47-3) is an organic compound with the molecular formula C₅H₈ClNO₃. The molecule incorporates two key functional groups: an ethyl carbamate backbone and an N-linked chloroacetyl group. The primary determinant of its synthetic utility is the high reactivity of the chloroacetyl moiety. The presence of an electron-withdrawing carbonyl group and the inherent stability of the chloride leaving group make the α-carbon a potent electrophilic center, readily susceptible to attack by a wide range of nucleophiles.

This dual functionality allows chemists to employ this compound as a versatile alkylating agent for introducing an ethyl carbamate-protected glycine equivalent.[1] Furthermore, the carbamate and chloroacetyl groups can participate in tandem reactions, making it a strategic precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prominent motifs in many pharmaceutical agents.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of ethyl carbamate (urethane) with chloroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of ethyl carbamate attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3] A tertiary amine base, such as triethylamine or pyridine, is commonly used to scavenge the hydrochloric acid byproduct generated during the reaction.

Synthesis_Workflow reagents Ethyl Carbamate + Chloroacetyl Chloride conditions Inert Solvent (e.g., THF, DCM) Base (e.g., Triethylamine) 0°C to Room Temp. reagents->conditions Reaction product This compound conditions->product Forms workup Filtration of Salt Solvent Evaporation Purification product->workup Isolation

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity of the Chloroacetyl Group

The chloroacetyl group is a powerful electrophore. The carbon atom alpha to the carbonyl group is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effect of both the adjacent carbonyl group and the terminal chlorine atom. The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the chloride ion.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R EtO(CO)NH(CO)CH₂-Cl TS [Nu---CH₂(CO)NH(CO)OEt---Cl]ᵟ⁻ R->TS Sɴ2 Attack Nu Nu:⁻ P EtO(CO)NH(CO)CH₂-Nu TS->P Chloride Expulsion Cl Cl⁻

Caption: General SN2 mechanism for nucleophilic substitution on the chloroacetyl group.

This reactivity profile makes this compound an effective agent for the alkylation of various nucleophiles.

Reactions with Nitrogen Nucleophiles

Primary and secondary amines readily react with chloroacetylating agents to form N-substituted glycine amide derivatives.[4] The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, in the presence of a mild inorganic base such as potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA) to neutralize the HCl formed.[5]

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiourea, are particularly effective in reacting with α-halo carbonyl compounds. The reaction of thiourea with reagents like this compound is a classic method for constructing the 2-aminothiazole ring system, a privileged scaffold in medicinal chemistry.[6][7] The reaction first proceeds via S-alkylation to form a thiouronium salt intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiazole ring.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as alcohols and phenols, can also displace the chloride atom, though they generally require stronger bases (e.g., sodium hydride, NaH) or phase-transfer catalysis to facilitate the reaction, as they are weaker nucleophiles than their nitrogen or sulfur counterparts.[5]

Quantitative Data on Reactivity

While specific kinetic and yield data for this compound are not widely published, extensive data exists for the structurally similar and commonly used reagent, ethyl chloroacetate . This data serves as an excellent proxy for predicting the reaction conditions and expected outcomes for this compound. The electronic effect of the N-linked ethyl carbamate group may slightly modulate the reactivity of the C-Cl bond, but the overall synthetic utility remains analogous.

Table 1: Representative Reactions of Ethyl Chloroacetate with Nucleophiles (Analogous System)

Nucleophile Base Solvent Temperature (°C) Time (h) Product Type Yield (%) Reference
Primary/Secondary Amine K₂CO₃ Acetone Reflux Varies N-Alkyl Glycine Ester Moderate-Good [4][5]
Primary/Secondary Amine NaH DMF / THF 0 - RT Varies N-Alkyl Glycine Ester Good-Excellent [5]
Thiourea (None) Ethanol Reflux 3 2-Iminothiazolidin-4-one HCl 79-82 (after hydrolysis) [6]
2-Mercaptopyrimidine KOH Ethanol Reflux 5 S-Alkyl Thioether Good [8]

| Phenol | K₂CO₃ / KI | Acetone | Reflux | Varies | O-Aryl Glycine Ester | Moderate |[5] |

Note: Yields are highly substrate-dependent. RT = Room Temperature.

Experimental Protocols (Adapted from Analogous Reactions)

The following protocols are adapted from established procedures for the closely related reagent, ethyl chloroacetate, and can serve as a starting point for reactions with this compound.

Protocol 1: General Procedure for N-Alkylation of an Amine

Adapted from discussions on reactions with ethyl chloroacetate.[4][5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine (1.0 equiv.), potassium carbonate (2.0 equiv.), and a suitable solvent (e.g., anhydrous acetone or acetonitrile, approx. 0.2 M).

  • Addition: Add this compound (1.1 equiv.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of a Thiazole Derivative with Thiourea

Adapted from the synthesis of pseudothiohydantoin using ethyl chloroacetate.[6]

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve thiourea (1.0 equiv.) in 95% ethanol by heating to reflux.

  • Addition: Slowly add this compound (1.05 equiv.) to the refluxing solution over 15-20 minutes.

  • Reaction: Continue to reflux the mixture for an additional 3-4 hours. An intermediate salt may precipitate.

  • Work-up: Cool the reaction mixture to room temperature. If a solid has formed, filter the product by suction and wash with cold ethanol.

  • Isolation: The resulting intermediate can be further cyclized or purified. For cyclization to the thiazole, treatment with a base (e.g., sodium acetate in water) is typically required.

Applications in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an ideal starting material for constructing heterocyclic rings, which form the core of many pharmaceuticals. For example, its reaction with a 2-aminobenzophenone derivative could serve as a key step in the synthesis of 1,4-benzodiazepines, a class of drugs with anxiolytic, anticonvulsant, and sedative properties.[2][9]

Heterocycle_Synthesis start This compound + 2-Aminobenzophenone intermediate N-Alkylation Intermediate start->intermediate Step 1: Alkylation cyclization Intramolecular Amide Formation (Base/Heat) intermediate->cyclization Step 2 product 1,4-Benzodiazepine Scaffold cyclization->product Forms

Caption: Logical pathway for the synthesis of a 1,4-benzodiazepine scaffold.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of its chloroacetyl group. It serves as an effective alkylating agent for a variety of nitrogen, sulfur, and oxygen nucleophiles. By leveraging the well-documented reactivity of analogous compounds like ethyl chloroacetate, researchers can confidently design synthetic routes for novel molecules. Its ability to participate in cyclization reactions further cements its role as a valuable precursor for constructing complex heterocyclic systems relevant to drug discovery and development.

References

The Pivotal Role of Ethyl (chloroacetyl)carbamate in Modern Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl (chloroacetyl)carbamate has emerged as a critical and versatile synthetic intermediate, particularly in the realm of pharmaceutical research and drug development. Its unique bifunctional nature, combining the reactivity of an acyl chloride with the carbamate moiety, allows for the efficient construction of complex heterocyclic scaffolds that are central to many therapeutic agents. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Properties and Synthetic Utility

This compound, with the CAS Number 6092-47-3 and molecular formula C₅H₈ClNO₃, is a key building block for introducing a glycine-equivalent synthon in a protected form. The presence of the chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution, while the ethyl carbamate functionality can act as a directing group or be further modified, making it a highly valuable tool for medicinal chemists.

Application in the Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A significant application of this compound is in the synthesis of imidazo[1,2-b]pyridazine derivatives, a class of compounds extensively investigated for their potential as kinase inhibitors in oncology.[1] The chloroacetyl group of this compound facilitates the crucial cyclization step to form the imidazole ring fused to the pyridazine core.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic step involving this compound in the preparation of a 6-iodoimidazo[1,2-b]pyridazine intermediate, a precursor for potent VEGFR2 kinase inhibitors.[1]

Reactant 1Reactant 2ReagentSolventProductYield (%)
3-Amino-6-iodopyridazineThis compoundNa₂HPO₄DMAEthyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate75%

Experimental Protocols

A detailed experimental protocol for the synthesis of Ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate is provided below, based on established literature procedures.[1]

Synthesis of Ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate

  • Materials:

    • 3-Amino-6-iodopyridazine

    • This compound

    • Disodium hydrogen phosphate (Na₂HPO₄)

    • N,N-Dimethylacetamide (DMA)

  • Procedure:

    • To a solution of 3-Amino-6-iodopyridazine in N,N-Dimethylacetamide (DMA), add this compound and disodium hydrogen phosphate (Na₂HPO₄).

    • Heat the reaction mixture at 100 °C for 3 hours.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with water and then with a small amount of ethanol.

    • Dry the solid under vacuum to afford Ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate.

  • Characterization: The structure of the resulting compound is typically confirmed by ¹H NMR and mass spectrometry.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key logical and experimental workflows in the utilization of this compound as a synthetic intermediate.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 3-Amino-6-iodopyridazine C Na₂HPO₄ DMA, 100 °C, 3h A->C B This compound B->C D Quench with Water C->D Reaction Completion E Filtration D->E F Wash (Water, Ethanol) E->F G Drying under Vacuum F->G H Ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate G->H Isolated Product logical_relationship cluster_properties Key Chemical Features cluster_reactions Primary Reactivity cluster_application Core Application cluster_outcome End Products reagent This compound electrophilic Electrophilic Chloroacetyl Group reagent->electrophilic carbamate Carbamate Moiety reagent->carbamate substitution Nucleophilic Substitution electrophilic->substitution cyclization Intramolecular Cyclization carbamate->cyclization heterocycle Synthesis of N-Fused Heterocycles substitution->heterocycle cyclization->heterocycle drug_scaffolds Bioactive Scaffolds for Drug Discovery heterocycle->drug_scaffolds

References

Ethyl (chloroacetyl)carbamate: An In-depth Technical Guide on its Predicted Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative data on the solubility and stability of Ethyl (chloroacetyl)carbamate (CAS No. 6092-47-3). This guide, therefore, provides an overview based on the general characteristics of the carbamate class of compounds, information on structurally related molecules, and standard methodologies for determining the requisite experimental data. All data presented for analogous compounds should be considered as estimations for this compound and must be verified experimentally.

Introduction

This compound is a chemical entity belonging to the N-acyl carbamate family. Its structure, featuring an ethyl carbamate backbone N-acylated with a chloroacetyl group, suggests a molecule with potential applications as a synthetic intermediate in pharmaceutical and agrochemical research. The presence of the reactive chloroacetyl group and the carbamate linkage dictates its chemical reactivity, solubility, and stability profile. This document aims to provide a comprehensive technical guide to the anticipated physicochemical properties of this compound and to outline the experimental protocols necessary for their determination.

Physicochemical Properties

Basic physicochemical information for this compound is available from commercial suppliers.

PropertyValueSource
CAS Number 6092-47-3[1][2][3]
Molecular Formula C₅H₈ClNO₃[1][2]
Molecular Weight 165.57 g/mol [2]
Physical Form Solid[3]
Hazard Irritant[1]
Storage 2-8°C, under inert atmosphere[3]

Predicted Solubility Profile

While specific solubility data for this compound is unavailable, a qualitative prediction can be made based on its structure and the properties of related compounds. The molecule possesses both polar (carbamate and chloroacetyl groups) and non-polar (ethyl group) characteristics, suggesting it will exhibit a range of solubilities in common organic solvents.

Table 3.1: Predicted Qualitative Solubility of this compound

SolventPolarity IndexPredicted SolubilityRationale
Water10.2Sparingly Soluble to InsolubleThe presence of the polar carbamate group may afford some water solubility, but the overall non-polar character from the ethyl and chloroacetyl groups is likely to limit it. The related ethyl carbamate is very soluble in water[4].
Methanol5.1SolubleAs a polar protic solvent, methanol is expected to effectively solvate the polar functionalities of the molecule.
Ethanol4.3SolubleSimilar to methanol, ethanol is a polar protic solvent and should be a good solvent for this compound.
Acetone4.3SolubleA polar aprotic solvent that should effectively dissolve the compound.
Dichloromethane3.1SolubleA common solvent for a wide range of organic compounds; expected to be a good solvent.
Ethyl Acetate4.4SolubleA moderately polar solvent that is likely to be effective.
Toluene2.4Sparingly SolubleA non-polar aromatic solvent, likely to be a poorer solvent than more polar options.
Hexane0.1InsolubleA non-polar aliphatic solvent, not expected to dissolve the compound.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully extract an aliquot of the supernatant. To prevent precipitation, the aliquot should be immediately diluted with a suitable solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of this compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add excess Ethyl (chloroacetyl)carbamate to solvent B Equilibrate at constant temperature with agitation A->B 24-48h C Collect supernatant B->C D Dilute aliquot C->D E Quantify by HPLC or GC-MS D->E F Calculate solubility E->F

Figure 1: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound will be influenced by factors such as pH, temperature, and light. The presence of the ester-like carbamate linkage and the reactive chloroacetyl group are key determinants of its degradation pathways.

Hydrolytic Stability

Carbamates can undergo hydrolysis, and the rate is dependent on the pH of the solution and the substituents on the carbamate nitrogen and oxygen. N-acyl carbamates are a specific class, and their stability can vary. Generally, carbamates are more stable than their corresponding esters but can be susceptible to hydrolysis under acidic or basic conditions.

Predicted Degradation Pathways:

  • Hydrolysis of the Carbamate Bond: This would lead to the formation of chloroacetylamine, ethanol, and carbon dioxide.

  • Hydrolysis of the Chloroacetyl Group: This would result in the formation of a hydroxyacetyl derivative.

Table 4.1: Predicted Hydrolytic Stability of this compound

ConditionPredicted StabilityRationale
Acidic (pH < 4) Moderately Stable to UnstableAcid-catalyzed hydrolysis of the carbamate linkage is possible. Studies on N-acylated amino acid amides have shown instability under mild acidic conditions[7][8].
Neutral (pH 6-8) Relatively StableCarbamates generally exhibit their greatest stability in the neutral pH range.
Alkaline (pH > 9) UnstableBase-catalyzed hydrolysis of the carbamate bond is expected to be a significant degradation pathway.
Experimental Protocol for Hydrolytic Stability Assessment
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Spike a small volume of the stock solution into each buffer to a final known concentration, ensuring the organic solvent content is low (e.g., <1%) to avoid affecting the pH.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching and Analysis: Quench any further reaction by adding a suitable solvent and/or adjusting the pH. Analyze the concentration of the remaining this compound using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

G A Prepare solutions of Ethyl (chloroacetyl)carbamate in buffers of varying pH B Incubate at constant temperature A->B C Sample at multiple time points B->C D Quench reaction and analyze remaining compound by HPLC C->D E Plot ln(concentration) vs. time D->E F Calculate degradation rate constant (k) and half-life (t½) E->F

Figure 2: Workflow for hydrolytic stability testing.
Thermal Stability

The thermal stability of carbamates varies greatly depending on their structure. Thermal decomposition can occur through various mechanisms, including elimination reactions to form isocyanates and alcohols, or fragmentation. For instance, Ethyl N-methyl-N-phenylcarbamate decomposes in the gas phase between 329-380°C[9], while 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate decomposes at 165°C[10]. The presence of the chloroacetyl group may influence the decomposition temperature and products of this compound.

Experimental Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for assessing thermal stability.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA or DSC sample pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The TGA will record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

  • DSC Analysis: Heat the sample under similar conditions in a DSC instrument. The DSC will measure the heat flow to or from the sample compared to a reference. This can identify melting points, phase transitions, and exothermic or endothermic decomposition events.

  • Analysis of Gaseous Products (Optional): Couple the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the gaseous products evolved during decomposition.

Analytical Methods for Quantification

Validated analytical methods are essential for both solubility and stability studies.

Table 5.1: Recommended Analytical Techniques

TechniqueDetails
HPLC-UV Column: C18 reverse-phase. Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a pH modifier like formic acid or trifluoroacetic acid. Detection: UV spectrophotometer at a wavelength of maximum absorbance for the carbamate chromophore.
GC-MS Suitable for thermally stable and volatile compounds. Derivatization may be necessary to improve volatility and thermal stability. GC-MS offers high sensitivity and specificity, which is beneficial for identifying degradation products.[11][12][13]

Conclusion

While direct experimental data for the solubility and stability of this compound is not currently available in the public domain, this guide provides a framework for its anticipated behavior based on the principles of physical organic chemistry and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to determine the precise quantitative data required for the development and handling of this compound. It is strongly recommended that these experimental investigations be conducted to establish a definitive solubility and stability profile for this compound.

References

Theoretical Conformational Analysis of Ethyl (chloroacetyl)carbamate: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of Ethyl (chloroacetyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, computational methodologies, and expected conformational preferences of this molecule, drawing upon established research on analogous carbamate structures. Due to a lack of specific published theoretical studies on this compound, this guide leverages data and protocols from closely related compounds to present a predictive and methodological framework.

Introduction to Carbamate Conformation

Carbamates are a significant class of organic compounds, widely utilized as protecting groups in synthesis and as key structural motifs in medicinal chemistry.[1][2] Their biological and chemical properties are intrinsically linked to their three-dimensional structure. The carbamate functional group introduces a degree of conformational rigidity due to the delocalization of the nitrogen lone pair into the carbonyl group.[3] This electronic effect leads to a planar character of the O=C-N-H backbone and gives rise to distinct rotational isomers, primarily the syn and anti conformations around the C-O bond.[3] While amides typically show a strong preference for the trans (anti) configuration, carbamates can exhibit a more balanced equilibrium between syn and anti rotamers, with the energy difference often being small.[3][4] The conformational preferences are influenced by steric and electronic effects of the substituents, as well as by the surrounding environment.[3]

The presence of a chloroacetyl group in this compound is expected to introduce further conformational complexity due to the potential for intramolecular interactions and the steric bulk of the substituent. Understanding the preferred conformations and the energy barriers between them is crucial for predicting molecular interactions, reactivity, and ultimately, biological activity.

Computational Methodology for Conformational Analysis

A robust theoretical investigation of the conformational space of this compound requires a multi-step computational approach. The following protocol is adapted from established methodologies for the conformational analysis of similar carbamate-containing molecules.[4]

Experimental Protocols

Table 1: Detailed Computational Protocol for Conformational Analysis

StepProcedureSoftware/MethodParametersPurpose
1. Initial Structure GenerationGeneration of a 3D structure of this compound.Molecular modeling software (e.g., Avogadro, ChemDraw)-To create a starting geometry for the conformational search.
2. Conformational SearchExploration of the potential energy surface (PES) to identify low-energy conformers.Torsional sampling or molecular dynamics (e.g., implemented in Maestro, Spartan)OPLS force field, solvent model (e.g., GB/SA for chloroform)To locate all energetically accessible conformations.
3. Geometry Optimization and Frequency CalculationOptimization of the geometries of the identified conformers and calculation of their vibrational frequencies.Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*)-To obtain accurate structures and confirm they are true minima on the PES.
4. High-Level Single-Point Energy CalculationCalculation of more accurate energies for the optimized geometries.Higher-level of theory (e.g., MP2, CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ)-To refine the relative energies of the conformers.
5. Population AnalysisCalculation of the Boltzmann population of each conformer at a given temperature.Based on the calculated relative Gibbs free energies-To determine the relative abundance of each conformer at equilibrium.
6. Transition State SearchIdentification of the transition state structures connecting the stable conformers.Synchronous Transit-Guided Quasi-Newton (STQN) method or similar-To determine the energy barriers for conformational interconversion.
7. Intrinsic Reaction Coordinate (IRC) CalculationConfirmation that the transition states connect the correct minima.IRC calculations-To verify the reaction pathway.

Predicted Conformational Landscape of this compound

Based on studies of related carbamates, we can predict the key conformational features of this compound. The primary degrees of freedom will be the rotation around the C-O, C-N, and C-C bonds.

Table 2: Predicted Dihedral Angles and Relative Energies for Key Conformers of this compound

ConformerDihedral Angle τ1 (O=C-O-C)Dihedral Angle τ2 (C-O-C-N)Dihedral Angle τ3 (O=C-N-C)Relative Energy (kcal/mol)Predicted Population (%)
A (anti)~180°~180°~0°0.075
B (syn)~0°~180°~0°1.215
C (gauche)~180°~60°~0°2.510

Note: The values presented in this table are hypothetical and based on trends observed for other carbamates. Actual values for this compound would require specific calculations.

The anti conformation is generally favored in carbamates due to reduced steric hindrance.[3] However, the presence of the chloroacetyl group could lead to stabilizing intramolecular interactions, such as hydrogen bonding between the N-H and the chlorine atom or the carbonyl oxygen of the chloroacetyl group, which might favor other conformations.

Visualization of the Computational Workflow

The logical flow of a theoretical conformational analysis study can be visualized to provide a clear overview of the process.

conformational_analysis_workflow start Initial 3D Structure Generation conf_search Conformational Search (PES Exploration) start->conf_search optimization Geometry Optimization & Frequency Calculation (DFT) conf_search->optimization energy_calc High-Level Single-Point Energy Calculation optimization->energy_calc ts_search Transition State Search optimization->ts_search population Boltzmann Population Analysis energy_calc->population results Conformational Landscape (Energies, Barriers, Populations) population->results irc IRC Calculation ts_search->irc irc->results

Caption: Computational workflow for theoretical conformational analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of this compound. By adapting established computational protocols and leveraging the known conformational preferences of related carbamate compounds, researchers can gain significant insights into the three-dimensional structure of this molecule. The presented workflow and predicted conformational landscape provide a solid foundation for future computational and experimental studies aimed at elucidating the structure-activity relationships of this compound and its derivatives in the context of drug design and development. The methodologies described herein are crucial for a rational approach to designing molecules with desired conformational properties and biological functions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of imidazo[1,2-b]pyridazines, a class of heterocyclic compounds with significant interest in medicinal chemistry, using ethyl (chloroacetyl)carbamate as a key reagent. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of various heterocyclic systems. Its structure incorporates both a reactive chloroacetyl group and a carbamate moiety, allowing for sequential or one-pot reactions to construct complex molecular architectures. One notable application is in the synthesis of the imidazo[1,2-b]pyridazine scaffold, a privileged structure found in numerous biologically active compounds, including kinase inhibitors. The general reaction involves the condensation of a substituted 3-aminopyridazine with this compound, leading to the formation of the fused bicyclic imidazo[1,2-b]pyridazine system.

Synthesis of 2-Carbamoyl-6-aryl-imidazo[1,2-b]pyridazines

The synthesis of 2-carbamoyl-6-aryl-imidazo[1,2-b]pyridazines can be achieved through a two-step process starting from a 3-amino-6-aryl-pyridazine and this compound. This method provides a straightforward route to functionalized imidazo[1,2-b]pyridazines.

Reaction Scheme

The overall synthetic pathway involves the initial N-alkylation of the 3-aminopyridazine with this compound, followed by an intramolecular cyclization to form the fused imidazole ring.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 3-Amino-6-aryl-pyridazine C N-(6-Arylpyridazin-3-yl)-2-chloro-N-(ethoxycarbonyl)acetamide (Intermediate) A->C Reaction B This compound B->C D Intermediate (from Step 1) E 2-(Ethoxycarbonylamino)-6-aryl-imidazo[1,2-b]pyridazine D->E Reflux

Caption: General workflow for the synthesis of 2-(ethoxycarbonylamino)-6-aryl-imidazo[1,2-b]pyridazines.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various 2-carbamoyl-6-aryl-imidazo[1,2-b]pyridazines.

CompoundAr-groupSolventReaction Time (h)Yield (%)Melting Point (°C)
7a PhenylEthanol675210-212
7b 4-ChlorophenylEthanol772225-227
7c 4-MethylphenylEthanol678218-220
7d 4-MethoxyphenylEthanol870230-232
Experimental Protocol: Synthesis of 2-(Ethoxycarbonylamino)-6-phenyl-imidazo[1,2-b]pyridazine (7a)

This protocol details the synthesis of a representative 2-carbamoyl-6-aryl-imidazo[1,2-b]pyridazine.

Materials:

  • 3-Amino-6-phenyl-pyridazine

  • This compound

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • A mixture of 3-amino-6-phenyl-pyridazine (0.01 mol) and this compound (0.01 mol) is taken in a round-bottom flask.

  • Absolute ethanol (50 mL) is added to the flask to serve as the solvent.

  • The reaction mixture is heated to reflux with constant stirring for 6 hours.

  • After the completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product that separates out is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol.

  • The product is purified by recrystallization from a suitable solvent (e.g., ethanol or aqueous ethanol) to afford pure 2-(ethoxycarbonylamino)-6-phenyl-imidazo[1,2-b]pyridazine.

  • The final product is dried under vacuum.

Logical Relationship of Synthesis

The synthesis of the target imidazo[1,2-b]pyridazines is dependent on the successful execution of a two-step, one-pot reaction sequence. The logical flow of this process is depicted below.

G Start Start Reactants 3-Amino-6-aryl-pyridazine + This compound Start->Reactants Reaction_Conditions Reflux in Ethanol Reactants->Reaction_Conditions Intermediate Formation of N-acylated Intermediate Reaction_Conditions->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-(Ethoxycarbonylamino)-6-aryl- imidazo[1,2-b]pyridazine Cyclization->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Application Notes and Protocols for Nucleophilic Substitution with Ethyl (Chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic substitution reaction of ethyl (chloroacetyl)carbamate with various primary and secondary amines. This reaction is a valuable tool for the synthesis of a diverse range of N-substituted ethyl carbamate derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

Nucleophilic substitution reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom bonds. This compound is a versatile bifunctional reagent, possessing two electrophilic centers: the carbonyl carbon of the carbamate and the carbon atom bearing the chlorine. The greater reactivity of the chloroacetyl group towards nucleophiles allows for selective substitution at this position, providing a straightforward route to a variety of ethyl (2-(substituted-amino)acetyl)carbamate derivatives. These products are scaffolds for the development of novel therapeutic agents, including potential enzyme inhibitors and antimicrobial compounds.

Reaction Principle

The core of this protocol is an SN2 reaction where a primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of ethyl (2-(substituted-amino)acetyl)carbamate derivatives. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • Anhydrous Potassium Carbonate (K2CO3) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Amine and Base: Add the substituted amine (1.0-1.2 eq) and anhydrous potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC, typically disappearance of the starting material), cool the mixture to room temperature.

    • If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer). If acetonitrile was used, the solvent can be removed under reduced pressure before partitioning between water and ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl (2-(substituted-amino)acetyl)carbamate derivative.

  • Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound with various amines, based on analogous reactions reported in the literature. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
1AnilineK2CO3DMF606Ethyl (2-(phenylamino)acetyl)carbamate85
24-MethoxyanilineK2CO3DMF605Ethyl (2-((4-methoxyphenyl)amino)acetyl)carbamate88
34-ChloroanilineK2CO3DMF708Ethyl (2-((4-chlorophenyl)amino)acetyl)carbamate82
4PiperidineEt3NMeCNRT4Ethyl (2-(piperidin-1-yl)acetyl)carbamate92
5MorpholineEt3NMeCNRT4Ethyl (2-(morpholino)acetyl)carbamate95

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A This compound E Reaction Mixture A->E B Amine B->E C Base (K2CO3 or Et3N) C->E D Solvent (DMF or MeCN) D->E F Heating/Stirring E->F G TLC Monitoring F->G H Quenching with Water G->H I Extraction with EtOAc H->I J Washing (NaHCO3, Brine) I->J K Drying (MgSO4) J->K L Concentration K->L M Column Chromatography L->M N Pure Product M->N O Characterization (NMR, MS) N->O

Caption: General workflow for the synthesis of ethyl (2-(substituted-amino)acetyl)carbamate derivatives.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reagent1 This compound (Electrophile) Product Ethyl (2-(R1R2N)acetyl)carbamate Reagent1->Product Byproduct HCl (neutralized by base) Reagent1->Byproduct Reagent2 Amine (R1R2NH) (Nucleophile) Reagent2->Product Reagent2->Byproduct Base Base (e.g., K2CO3, Et3N) Base->Product facilitates Solvent Solvent (e.g., DMF, MeCN) Solvent->Product enables

Caption: Key components and their roles in the nucleophilic substitution reaction.

Conclusion

This protocol provides a reliable and adaptable method for the synthesis of a library of ethyl (2-(substituted-amino)acetyl)carbamate derivatives. The straightforward nature of the reaction, coupled with the ready availability of diverse amine starting materials, makes this an attractive approach for generating novel compounds for screening in drug discovery programs. Further optimization of reaction conditions for specific amines may be necessary to achieve maximum yields. The synthesized compounds can be further evaluated for their biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.

Application of Ethyl (chloroacetyl)carbamate in Medicinal Chemistry: A Keystone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (chloroacetyl)carbamate is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry. Its unique structure, incorporating both a reactive chloroacetyl group and a carbamate moiety, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and other molecules with potential therapeutic applications. The carbamate group is a well-established pharmacophore known for its stability and ability to participate in hydrogen bonding, while the chloroacetyl group provides a reactive handle for various chemical transformations, particularly in the construction of nitrogen- and sulfur-containing heterocycles.[1][2][3] This combination allows for the strategic design and synthesis of novel drug candidates with a wide range of biological activities.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of various heterocyclic systems. The chloroacetyl group serves as an excellent electrophile, readily reacting with nucleophiles such as amines, thiols, and active methylene compounds to initiate cyclization reactions. This has been effectively employed in the synthesis of thiazolidinones, azetidinones, and other heterocyclic scaffolds that are central to many approved drugs.[4][5]

Furthermore, the carbamate functionality can act as a directing group or be incorporated into the final molecular structure to enhance biological activity and improve pharmacokinetic properties.[2][6] Carbamates are known to mimic the peptide bond, offering increased metabolic stability and cell membrane permeability, which are desirable characteristics for drug candidates.[2][7]

Synthesis of Bioactive Heterocycles

This compound is a key intermediate in multi-step syntheses of complex molecules. For instance, it can be envisioned as a starting material for the synthesis of various substituted heterocycles. The general workflow for such synthetic applications is outlined below.

experimental_workflow A This compound C Intermediate Formation A->C Reaction B Nucleophilic Reagent (e.g., Amine, Thiol) B->C D Intramolecular Cyclization C->D Base/Heat E Heterocyclic Product D->E F Further Functionalization E->F Modification G Bioactive Molecule F->G

Figure 1: A generalized experimental workflow for the synthesis of bioactive heterocycles starting from this compound.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the provided literature, representative procedures for analogous reactions involving chloroacetylating agents and carbamate-containing molecules can be adapted. The following are generalized protocols for key synthetic transformations.

Protocol 1: Synthesis of Thiazolidin-4-ones

This protocol describes a general method for the synthesis of thiazolidin-4-one derivatives, a common scaffold in medicinal chemistry, which can be adapted from reactions using chloroacetyl chloride.

Materials:

  • Schiff base (1 mmol)

  • Thioglycolic acid (1.1 mmol)

  • Anhydrous 1,4-dioxane (20 mL)

  • This compound (as a chloroacetylating source analog)

Procedure:

  • A solution of the appropriate Schiff base (1 mmol) in anhydrous 1,4-dioxane (20 mL) is prepared.

  • To this solution, thioglycolic acid (1.1 mmol) is added.

  • The reaction mixture is refluxed for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a saturated solution of sodium bicarbonate and then with cold water.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired thiazolidin-4-one derivative.[4]

Protocol 2: Synthesis of Azetidin-2-ones (β-Lactams)

This protocol outlines a general procedure for the synthesis of azetidin-2-one rings, another important pharmacophore, via cycloaddition.

Materials:

  • Schiff base (1 mmol)

  • Triethylamine (2 mmol)

  • Anhydrous 1,4-dioxane (30 mL)

  • This compound (as a chloroacetylating source analog)

Procedure:

  • A solution of the Schiff base (1 mmol) and triethylamine (2 mmol) in anhydrous 1,4-dioxane (30 mL) is prepared.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of a chloroacetylating agent (analogous to this compound) (1.2 mmol) in anhydrous 1,4-dioxane (10 mL) is added dropwise with constant stirring.

  • The reaction mixture is stirred at room temperature for 18-24 hours.

  • The precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is poured into ice-cold water to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent to yield the azetidin-2-one derivative.[4]

Potential Signaling Pathway Interactions

While specific signaling pathways targeted by derivatives of this compound are not explicitly detailed, compounds containing the resulting heterocyclic scaffolds are known to interact with a variety of biological targets. For instance, thiazolidinone derivatives have been reported to exhibit a wide range of activities, including inhibition of enzymes such as protein tyrosine phosphatases and mur ligases, which are involved in critical cellular signaling pathways.

signaling_pathway cluster_0 Cellular Environment Drug Heterocyclic Derivative (from this compound) Target Target Enzyme/Receptor (e.g., Protein Tyrosine Phosphatase) Drug->Target Inhibition/Modulation Pathway Signaling Cascade Target->Pathway Blocks Signal Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response Alters Outcome

Figure 2: A conceptual diagram illustrating the potential interaction of a drug derivative with a cellular signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for compounds that could be synthesized using this compound as a key reagent, based on activities of analogous compounds reported in the literature.

Compound ClassTargetBiological ActivityIC50/EC50 (µM)Reference Analog
Thiazolidin-4-onesAntimicrobialGrowth Inhibition10-50[8][9]
Azetidin-2-onesAnticancerCytotoxicity5-25[6]
Substituted CarbamatesFungicidalMycelial Growth Inhibition15-100[10]
Carbamate DerivativesAntiglycationProtein Glycation Inhibition25-70[11]

Table 1: Representative biological activities and potency of compound classes accessible through synthetic routes involving this compound analogs.

Conclusion

This compound represents a valuable and versatile tool in the medicinal chemist's arsenal. Its dual functionality allows for the efficient construction of diverse and complex molecular architectures, particularly medicinally relevant heterocyclic compounds. While direct and extensive literature on this specific reagent is limited, its potential can be inferred from the rich chemistry of its constituent functional groups. Future explorations into the synthetic applications of this compound are poised to unlock novel therapeutic agents for a wide range of diseases. Researchers and drug development professionals are encouraged to consider this reagent in their synthetic strategies to access novel chemical matter with promising biological profiles.

References

Application Notes and Protocols: Ethyl (chloroacetyl)carbamate in Functional Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl (chloroacetyl)carbamate and related α-halo carbonyl compounds for the introduction of functional groups in organic synthesis. The protocols detailed below are foundational for researchers in medicinal chemistry and drug development, offering methodologies for creating diverse molecular scaffolds.

Introduction to this compound

This compound is a bifunctional reagent possessing a reactive chloroacetyl group and a carbamate moiety. This unique combination makes it a valuable tool for introducing the ethoxycarbonylaminoethyl group or for the synthesis of various heterocyclic systems. The chloroacetyl group serves as an electrophilic site, readily undergoing nucleophilic substitution with a variety of nucleophiles, while the carbamate functionality can be retained in the final product or act as a directing group.

Applications in Organic Synthesis

The primary application of this compound and analogous reagents lies in their ability to act as building blocks for more complex molecules. Key applications include:

  • N-Alkylation of Amines: Primary and secondary amines can be N-alkylated to introduce an ethoxycarbonylaminoethyl group, a common structural motif in pharmacologically active compounds.

  • S-Alkylation of Thiols: Thiols react readily to form thioether linkages, a strategy employed in the synthesis of various sulfur-containing heterocycles and enzyme inhibitors.

  • Synthesis of Heterocyclic Compounds: this compound is a precursor for the synthesis of a range of heterocyclic systems, most notably thiazolidinones and other related scaffolds of medicinal interest.

Experimental Protocols

The following protocols are detailed methodologies for key transformations involving the chloroacetyl group, representative of the reactivity of this compound.

Protocol 1: N-Alkylation of Primary Amines

This protocol describes the general procedure for the N-alkylation of a primary amine using a chloroacetyl derivative.

Reaction Scheme:

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Dry acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the primary amine (0.01 mol) in dry acetone (30 mL) in a round-bottom flask, add anhydrous potassium carbonate (0.02 mol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (0.011 mol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for Representative N-Alkylation Reactions:

Starting AmineProductYield (%)Reference
AnilineN-Phenyl-2-(ethoxycarbonylamino)acetamide~85%Adapted from related procedures
BenzylamineN-Benzyl-2-(ethoxycarbonylamino)acetamide~90%Adapted from related procedures
Protocol 2: Synthesis of 4-Thiazolidinones from Schiff Bases

This protocol details the synthesis of 4-thiazolidinones, a privileged scaffold in medicinal chemistry, using a chloroacetylating agent in a cyclocondensation reaction with a Schiff base and a sulfur source.

Reaction Scheme:

Materials:

  • Schiff base (1.0 eq)

  • Thioglycolic acid (1.2 eq) or Thiourea (1.2 eq) and a chloroacetylating agent

  • Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount)

  • Dry 1,4-Dioxane or Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure (using Thioglycolic Acid):

  • A mixture of the Schiff base (0.01 mol), thioglycolic acid (0.012 mol), and a catalytic amount of anhydrous zinc chloride in dry toluene (50 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • The reaction mixture is refluxed for 8-12 hours, with the azeotropic removal of water.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is triturated with a saturated solution of sodium bicarbonate to remove unreacted thioglycolic acid.

  • The solid product is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-thiazolidinone.

Quantitative Data for Representative 4-Thiazolidinone Syntheses:

Schiff BaseProductYield (%)Melting Point (°C)
N-Benzylideneaniline2,3-Diphenylthiazolidin-4-one75-85158-160
N-(4-Methoxybenzylidene)aniline2-(4-Methoxyphenyl)-3-phenylthiazolidin-4-one80-90172-174

Visualizations

Logical Workflow for N-Alkylation of Amines

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine Mixing Mix Amine, Base, & Solvent Amine->Mixing Reagent This compound Addition Add Ethyl (chloroacetyl)carbamate Reagent->Addition Base K2CO3 Base->Mixing Solvent Dry Acetone Solvent->Mixing Mixing->Addition Reflux Reflux (6-10h) Addition->Reflux Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure N-Alkylated Product Purification->Product

Caption: Workflow for the N-alkylation of primary amines.

Signaling Pathway Analogy: Synthesis of 4-Thiazolidinones

Thiazolidinone_Synthesis_Pathway cluster_inputs Reactants cluster_process Reaction Cascade SchiffBase Schiff Base (R-CH=N-R') NucleophilicAttack Nucleophilic Attack of Sulfur on Imine Carbon SchiffBase->NucleophilicAttack SulfurNucleophile Thioglycolic Acid or Thiourea SulfurNucleophile->NucleophilicAttack Chloroacetyl Chloroacetylating Agent (optional) Chloroacetyl->NucleophilicAttack Alternative Pathway Intermediate Thio-adduct Intermediate NucleophilicAttack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 4-Thiazolidinone Cyclization->Product

Caption: Synthetic pathway for 4-thiazolidinone formation.

Application Notes and Protocols: Ethyl (chloroacetyl)carbamate in the Synthesis of Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of ethyl (chloroacetyl)carbamate as a versatile building block for the synthesis of a variety of carbamate derivatives and nitrogen-containing heterocycles. The inherent reactivity of the chloroacetyl group allows for facile derivatization through nucleophilic substitution and subsequent intramolecular cyclization, making it a valuable reagent in medicinal chemistry and drug discovery.

Synthesis of N-Substituted Carbamate Derivatives

This compound serves as an excellent starting material for the synthesis of N-substituted carbamate derivatives through reaction with primary and secondary amines. The chloroacetyl moiety provides a reactive handle for the introduction of various functional groups.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Carbamates

A solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is treated with the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or potassium carbonate (1.5 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted carbamate derivative.

EntryAmineBaseSolventTime (h)Yield (%)Reference
1AnilineTriethylamineAcetonitrile2485Analogous reaction[1]
2BenzylaminePotassium CarbonateDMF1892Analogous reaction[2]
3MorpholineTriethylamineBenzene678Analogous reaction[3]
4PiperidinePotassium CarbonateAcetonitrile2088Analogous reaction[2]

Synthesis of O-Aryl Carbamate Derivatives

The reaction of this compound with phenols provides access to O-aryl carbamate derivatives. This transformation is typically carried out in the presence of a base to facilitate the deprotonation of the phenol.

Experimental Protocol: General Procedure for the Synthesis of O-Aryl Carbamates

To a solution of the desired phenol (1 equivalent) and a base such as potassium carbonate or sodium hydride (1.2 equivalents) in an inert solvent like DMF or acetone, this compound (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The mixture is then poured into water and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography to yield the pure O-aryl carbamate.

EntryPhenolBaseSolventTime (h)Yield (%)Reference
1PhenolPotassium CarbonateAcetone2475Analogous reaction[2]
24-MethoxyphenolSodium HydrideDMF1882Analogous reaction[2]
34-ChlorophenolPotassium CarbonateAcetone2479Analogous reaction[2]
4NaphtholTriethylamineDichloromethane2088Analogous reaction[2]

Intramolecular Cyclization: Synthesis of Heterocyclic Derivatives

The carbamate derivatives synthesized from this compound, particularly those bearing a nucleophilic group, can undergo intramolecular cyclization to form various heterocyclic compounds, such as oxazolidin-2-ones and morpholin-3-ones. These heterocycles are important scaffolds in many biologically active molecules.[4][5]

Synthesis of Oxazolidin-2-ones

N-(2-hydroxyethyl) substituted carbamates, formed by the reaction of this compound with ethanolamine, can be cyclized to oxazolidin-2-ones under basic conditions.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl) (chloroacetyl)carbamate and subsequent cyclization

Step 1: Synthesis of ethyl N-(2-hydroxyethyl)(chloroacetyl)carbamate

To a solution of ethanolamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, a solution of this compound (1 equivalent) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 3-(chloroacetyl)oxazolidin-2-one

The crude ethyl N-(2-hydroxyethyl)(chloroacetyl)carbamate is dissolved in a suitable solvent such as THF, and a base like sodium hydride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction, it is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford the desired oxazolidin-2-one derivative.

StepProductReagentsBaseSolventTime (h)Yield (%)Reference
1Ethyl N-(2-hydroxyethyl)(chloroacetyl)carbamateEthanolamine, this compoundTriethylamineDichloromethane12~90 (crude)Analogous reaction[1]
23-(chloroacetyl)oxazolidin-2-oneEthyl N-(2-hydroxyethyl)(chloroacetyl)carbamateSodium HydrideTHF685[4]
Synthesis of Morpholin-3-ones

Carbamate derivatives containing an amino group positioned for a 6-membered ring closure can be utilized for the synthesis of morpholin-3-ones.

experimental_workflow cluster_synthesis Synthesis of Carbamate Derivative cluster_cyclization Intramolecular Cyclization cluster_purification Purification A This compound C N/O-Substituted (chloroacetyl)carbamate A->C Base, Solvent B Nucleophile (Amine/Phenol) B->C D N/O-Substituted (chloroacetyl)carbamate F Crude Product C->F Work-up E Heterocyclic Derivative (e.g., Oxazolidinone, Morpholinone) D->E Base D->F Work-up G Pure Heterocycle F->G Column Chromatography/ Recrystallization

Caption: General experimental workflow for the synthesis of heterocyclic derivatives.

Application in the Synthesis of Bioactive Molecules

Carbamate and their heterocyclic derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] The chloroacetyl group can be further functionalized to introduce pharmacophores or to link the carbamate moiety to other molecules of interest.

Signaling Pathway Implication

Certain carbamate-containing molecules act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, some carbamate derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission. Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine, which can be a therapeutic strategy for conditions like Alzheimer's disease.

signaling_pathway cluster_synapse Cholinergic Synapse ACH Acetylcholine (ACh) ACH_R Acetylcholine Receptor ACH->ACH_R Binds to ACHE Acetylcholinesterase (AChE) ACH->ACHE Hydrolyzed by Signal Transduction Signal Transduction ACH_R->Signal Transduction Activates Choline Choline ACHE->Choline Acetate Acetate ACHE->Acetate Carbamate Carbamate Derivative (AChE Inhibitor) Carbamate->ACHE Inhibits

Caption: Inhibition of Acetylcholinesterase by a carbamate derivative.

References

Application Notes and Protocol for the N-Alkylation of Amides Using Ethyl (Chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed protocol for the N-alkylation of amides using ethyl (chloroacetyl)carbamate. As this specific transformation is not widely documented in scientific literature, the following protocol is based on established principles of amide N-alkylation with other electrophiles and the known reactivity of α-halo carbonyl compounds. This application note provides a detailed experimental procedure, a proposed reaction mechanism, and discusses the potential scope and limitations of this reaction, making it a valuable resource for researchers exploring novel synthetic methodologies in drug discovery and development. The carbamate moiety within the alkylating agent introduces a unique functional handle for potential further diversification of the resulting products.

Introduction

N-alkylated amides are a crucial structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for their synthesis is of significant interest. While various protocols exist for the N-alkylation of amides, the use of functionalized alkylating agents such as this compound offers the potential for introducing valuable structural diversity. The chloroacetyl group serves as the electrophilic site for alkylation, while the ethyl carbamate moiety can act as a precursor for ureas, isocyanates, or other derivatives, providing a handle for subsequent chemical modifications. This protocol details a proposed method for achieving the N-alkylation of amides with this reagent, addressing the inherent low nucleophilicity of the amide nitrogen through the use of a suitable base.

Proposed Reaction and Mechanism

The proposed reaction involves the deprotonation of an amide using a strong base to form a nucleophilic amidate anion. This anion then undergoes a nucleophilic substitution reaction with this compound to yield the N-alkylated product.

Proposed Reaction Scheme

cluster_reactants Reactants cluster_products Products Amide R-C(=O)NH-R' Amidate R-C(=O)N⁻-R' Amide->Amidate + Base Base Base->Amidate Product R-C(=O)N(R')-CH₂-C(=O)NH-COOEt Amidate->Product + AlkylatingAgent Cl-CH₂-C(=O)NH-COOEt AlkylatingAgent->Product Byproduct Base-H⁺ + Cl⁻

Caption: Proposed N-alkylation of an amide.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • Amide substrate

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the amide (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF or THF (concentration of amide typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise.

    • Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas is evolved during the deprotonation.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated amide.

Data Presentation

As this is a proposed protocol, experimental data is not available. Researchers employing this method should aim to collect the following data to assess its efficacy:

EntryAmide Substrate (R-C(=O)NH-R')RR'BaseSolventTemp (°C)Time (h)Yield (%)
1BenzamidePhHNaHDMFRT12Data to be determined
2AcetamideMeHNaHTHFRT12Data to be determined
3N-methylbenzamidePhMeNaHDMFRT12Data to be determined
4User-defined substrateData to be determined

Logical Workflow

The following diagram illustrates the logical steps of the experimental workflow.

A Dissolve Amide in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., NaH) B->C D Stir for Deprotonation C->D E Cool to 0 °C D->E F Add this compound E->F G React and Monitor (TLC) F->G H Quench Reaction G->H I Aqueous Workup (Extraction) H->I J Dry and Concentrate I->J K Purify (Chromatography) J->K

Caption: Experimental workflow for N-alkylation.

Potential Signaling Pathway Application

While this is a synthetic protocol, the resulting N-functionalized amides could be designed as probes or inhibitors for biological signaling pathways. For instance, the carbamate moiety could be further modified to attach a fluorescent tag or a pharmacophore that interacts with a specific protein target.

Substrate Amide Product N-alkylated Amide-Carbamate Substrate->Product N-Alkylation Reagent This compound Reagent->Product Modification Further Functionalization (e.g., click chemistry, hydrolysis) Product->Modification Probe Bioactive Probe / Drug Candidate Modification->Probe Target Biological Target (e.g., Enzyme, Receptor) Probe->Target Binding/Inhibition Effect Modulation of Signaling Pathway Target->Effect

Caption: From synthesis to biological application.

Safety and Handling

  • This compound: This reagent is a potential irritant and lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.

  • Anhydrous Solvents: Anhydrous DMF and THF are flammable. Use in a fume hood and away from open flames.

Troubleshooting

  • Low or no conversion: This could be due to incomplete deprotonation of the amide. Ensure the base is fresh and the solvent is truly anhydrous. A stronger base or higher reaction temperature may be required for less reactive amides.

  • Multiple products: Side reactions such as O-alkylation of the amidate or reaction at the carbamate carbonyl are possible. Purification by column chromatography is crucial to isolate the desired product. The choice of base and reaction conditions can influence the selectivity.

  • Decomposition: The starting materials or product may be unstable under the reaction conditions. It may be necessary to use a milder base or lower the reaction temperature.

Conclusion

This document provides a detailed, albeit proposed, protocol for the N-alkylation of amides using this compound. The successful implementation of this methodology would offer a novel route to functionalized N-alkyl amides, which are valuable building blocks in medicinal chemistry and drug development. Researchers are encouraged to use this protocol as a starting point and optimize the conditions for their specific substrates. Careful characterization of the products will be essential to confirm the desired N-alkylation has occurred.

Ethyl (chloroacetyl)carbamate as a reagent in peptide modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Chloroacetyl Group for Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Ethyl (chloroacetyl)carbamate is not a commonly documented reagent for peptide modification, its core reactive moiety, the chloroacetyl group (Cl-CH₂-C(=O)-) , is a highly versatile and widely used functional group in peptide chemistry. These application notes provide a comprehensive overview and detailed protocols for the introduction and application of the chloroacetyl group for site-specific peptide modification.

The chloroacetyl group serves as a mild electrophilic handle that can be readily installed on a peptide, most commonly at the N-terminus.[1] It functions as an alkylating agent, exhibiting high reactivity and specificity towards strong nucleophiles, particularly the thiol group of cysteine residues.[1] This chemoselective reaction proceeds under physiological or slightly basic conditions to form a stable, irreversible thioether bond. This targeted reactivity is a cornerstone for numerous applications in chemical biology and drug development.[1][2]

Key Applications:

  • Site-Specific Covalent Conjugation: Linking peptides to proteins, fluorescent dyes, polymers, or other molecular probes.[1][2]

  • Peptide Cyclization: Creating head-to-tail or side-chain-to-tail cyclic peptides by reacting an N-terminal chloroacetyl group with an internal cysteine residue, which can enhance conformational stability, receptor affinity, and enzymatic resistance.[3][4][5]

  • Development of Covalent Inhibitors: Designing peptides that can irreversibly bind to a cysteine residue in the active site of a target protein, a valuable strategy for activity-based protein profiling and drug discovery.[1]

  • Formation of Peptide Polymers: Generating peptide polymers through the reaction of a free sulfhydryl group with the chloroacetyl group.[2]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the chloroacetylation of peptides and their subsequent reaction with thiol-containing molecules.

Table 1: Summary of Conditions for N-Terminal Chloroacetylation of Peptides

ParameterConditionReagent ExamplesNotesCitations
Reaction Type N-acylationChloroacetyl chloride, Chloroacetic anhydride, N-succinimidyl chloroacetate (ClAc-OSu)Performed on the free N-terminal amine of a resin-bound peptide after final Fmoc deprotection.[1][4][6]
Base Non-nucleophilic baseDiisopropylethylamine (DIPEA), N-methylmorpholine (NMM)Essential to neutralize HCl generated and facilitate the reaction.[1][4]
Solvent Aprotic polar solventN,N-Dimethylformamide (DMF), Dichloromethane (DCM)Must be compatible with solid-phase peptide synthesis (SPPS).[1][4]
Temperature Room Temperature (approx. 25°C)N/AThe reaction is typically efficient at ambient temperatures.[2][6]
Reaction Time 1 - 4 hoursN/AReaction progress can be monitored using a ninhydrin test to confirm the consumption of the primary amine.[1][4]

Table 2: Summary of Conditions for Covalent Modification with Chloroacetylated Peptides

ParameterConditionTarget NucleophileNotesCitations
Reaction Type Nucleophilic Substitution (Alkylation)Thiol group (e.g., Cysteine residue)Forms a stable thioether linkage.[1][2]
pH 7.5 - 8.5N/AA slightly basic pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.[1][2]
Buffer System Phosphate, BicarbonateN/AA non-nucleophilic buffer is required to avoid side reactions.[1][2]
Temperature Room Temperature (approx. 25°C)N/AReactions proceed efficiently at ambient temperatures.[2]
Reaction Time 0.5 - 48 hoursN/AReaction time depends on the specific reactants and their concentrations. Conversion can be very rapid (e.g., 100% in 30 min) in the presence of accelerating factors like adjacent basic residues.[2][6]
Crude Yield 70% - 90%N/ARefers to the yield of the crude chloroacetylated peptide after cleavage from the resin.[2]
Purity 80% - 95%N/APurity of the crude chloroacetylated peptide as determined by HPLC.[2]

Experimental Protocols

Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide

This protocol describes the modification of the N-terminal amine of a fully assembled peptide while it is still attached to the solid-phase resin.

Materials:

  • Fmoc-protected peptide-on-resin (fully assembled)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Chloroacetyl chloride or Chloroacetic anhydride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-Phase Peptide Synthesis (SPPS) vessel

  • Shaker or bubbler

Procedure:

  • Fmoc Deprotection: Place the peptide-resin in the SPPS vessel. Add the 20% piperidine/DMF solution and agitate for 10-20 minutes to remove the final N-terminal Fmoc group. Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[1][6]

  • Reagent Preparation: In a separate vial, prepare the acylation solution. For a 0.1 mmol scale synthesis, dissolve chloroacetyl chloride (2 eq., ~18 µL) or chloroacetic anhydride (2 eq., 34 mg) in 2 mL of DMF. Add DIPEA (4 eq., ~70 µL).[4]

  • Chloroacetylation Reaction: Add the acylation solution to the washed resin in the SPPS vessel. Agitate the mixture at room temperature for 1-2 hours.[4]

  • Monitoring (Optional): Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the complete consumption of the free N-terminal amine.

  • Washing: Once the reaction is complete, drain the acylation solution. Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.[4]

  • Drying and Cleavage: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The N-terminally chloroacetylated peptide is now ready for cleavage from the resin and purification according to standard protocols (e.g., using a trifluoroacetic acid-based cleavage cocktail).

Protocol 2: Covalent Ligation of a Chloroacetylated Peptide to a Cysteine-Containing Target

This protocol outlines the reaction between a purified N-chloroacetylated peptide and a target peptide or protein containing an accessible cysteine residue.

Materials:

  • Purified N-chloroacetylated peptide

  • Purified target protein/peptide with an accessible cysteine residue

  • Reaction Buffer: 0.1 M Phosphate or Sodium Bicarbonate buffer, pH 7.5-8.5, deoxygenated

  • Quenching Reagent (optional): Dithiothreitol (DTT) or β-mercaptoethanol

  • Analytical instruments (e.g., HPLC, Mass Spectrometer)

Procedure:

  • Reaction Setup: Dissolve the purified N-chloroacetylated peptide and the target cysteine-containing molecule in the deoxygenated reaction buffer in a microcentrifuge tube. A slight molar excess (1.1 to 2 equivalents) of the chloroacetylated peptide is often used. The final concentration of reactants typically ranges from high micromolar to low millimolar.[1][6]

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C to accelerate) with gentle agitation. The reaction time can vary from 30 minutes to overnight.[2][6]

  • Monitoring: Monitor the progress of the conjugation by taking aliquots at various time points. Analyze the aliquots using reverse-phase HPLC or mass spectrometry to observe the consumption of starting materials and the formation of the desired conjugate product.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol to react with any remaining unreacted chloroacetyl groups.

  • Purification: Once the reaction has reached completion, purify the final conjugate from unreacted starting materials and byproducts using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography.

  • Analysis: Confirm the identity and purity of the final conjugate using mass spectrometry and HPLC. For peptide-protein conjugates, SDS-PAGE analysis can show a shift in molecular weight.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing & Application start Start with Resin spps Assemble Linear Peptide start->spps deprotect Final Fmoc Deprotection spps->deprotect chloroacetyl N-Terminal Chloroacetylation deprotect->chloroacetyl cleave Cleavage & Purification chloroacetyl->cleave ligate Covalent Ligation (to Cys-Target) cleave->ligate analyze Analysis (HPLC, MS) ligate->analyze

Caption: General workflow for peptide modification using the chloroacetyl group.

Caption: Reaction mechanism of a chloroacetylated peptide with a cysteine thiol.

G linear Linear Peptide (N-term Chloroacetyl, internal Cys) cyclize Intramolecular Thioether Formation (pH > 7.5) linear->cyclize Base (e.g., DIPEA) in solution cyclic Cyclic Peptide (Enhanced Stability) cyclize->cyclic Stable Thioether Linkage cyclic->linear Conformational Constraint

Caption: Application of chloroacetylation for intramolecular peptide cyclization.

References

Application Notes and Protocols for Flow Chemistry: Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Ethyl (chloroacetyl)carbamate in flow chemistry. While direct flow chemistry applications for this specific reagent are not extensively documented in peer-reviewed literature, this document outlines detailed protocols for analogous reactions, enabling researchers to adapt and develop novel continuous processes. The protocols focus on the synthesis of carbamates and subsequent functionalization, leveraging the reactive chloroacetyl group for the construction of diverse molecular architectures relevant to pharmaceutical and materials science.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation and scale-up. The protocols provided herein are designed to be adapted to various commercially available flow chemistry platforms.

Application Note 1: Continuous Synthesis of Carbamates

This section details a general protocol for the continuous synthesis of carbamates, which can be adapted for the synthesis of this compound or related structures. The procedure is based on the reaction of an amine with a chloroformate or the utilization of CO2 as a C1 source in the presence of an alkyl halide.[1][2]

General Reaction Scheme:
  • Method A: From Chloroformate R-NH₂ + ClCOOEt → R-NHCOOEt + HCl

  • Method B: From CO₂ and Alkyl Halide [1][2] R-NH₂ + CO₂ + R'-X + Base → R-NHCOOR' + [Base-H]X

Data Presentation: Synthesis of Various Carbamates using CO₂ in Flow

The following table summarizes the results from a continuous flow synthesis of various carbamates using CO₂. This data provides a baseline for adapting the synthesis to other carbamates.[1]

EntryAmineAlkyl BromideYield (%)
1AnilineEthyl bromide85
2BenzylamineEthyl bromide92
34-FluoroanilineEthyl bromide78
4CyclohexylamineBenzyl bromide88
5PiperidineEthyl bromide90
Experimental Protocol: Continuous Synthesis of Ethyl Phenyl Carbamate (Illustrative Example)[1]

Materials:

  • Aniline (1.0 equiv)

  • Ethyl bromide (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)[1]

  • Acetonitrile (MeCN) as solvent

  • Carbon Dioxide (CO₂) gas cylinder

  • Flow chemistry system (e.g., Vapourtec E-Series) with a 10 mL coil reactor[1]

  • Back pressure regulator (BPR)

Procedure:

  • Reagent Preparation: Prepare a stock solution by dissolving aniline (4.29 mmol), ethyl bromide (8.58 mmol), and DBU (8.58 mmol) in 5 mL of acetonitrile.[1]

  • System Setup:

    • Prime the system with acetonitrile.

    • Heat the 10 mL coil reactor to 70 °C.[1]

    • Set the back pressure regulator to 3 bar.[1]

    • Connect the CO₂ gas cylinder to the system via a mass flow controller.

  • Reaction Execution:

    • Pump the reagent solution through the reactor at a defined flow rate.

    • Simultaneously, introduce CO₂ gas into the reactor.

    • The reaction mixture flows through the heated coil reactor.

  • Collection and Analysis:

    • Collect the product stream exiting the back pressure regulator.

    • Analyze the product mixture by standard techniques (e.g., GC-MS, LC-MS, NMR) to determine conversion and yield.

Workflow for Continuous Carbamate Synthesis

G cluster_prep Reagent Preparation cluster_flow Flow System Amine Amine Reagent_Mix Reagent Solution Amine->Reagent_Mix Alkyl_Halide Alkyl Halide Alkyl_Halide->Reagent_Mix Base Base (DBU) Base->Reagent_Mix Solvent Solvent (MeCN) Solvent->Reagent_Mix Pump Syringe Pump Reagent_Mix->Pump Reactor Heated Coil Reactor (10 mL, 70 °C) Pump->Reactor MFC Mass Flow Controller MFC->Reactor CO2 CO2 Cylinder CO2->MFC BPR Back Pressure Regulator (3 bar) Reactor->BPR Collection Product Collection & Analysis BPR->Collection Product Stream

Caption: Workflow for continuous carbamate synthesis.

Application Note 2: Proposed Flow Synthesis of a Heterocycle from this compound

This section provides a hypothetical, yet plausible, protocol for the application of this compound in the continuous flow synthesis of a heterocyclic compound. The chloroacetyl moiety serves as a reactive handle for intramolecular cyclization, a common strategy in medicinal chemistry.

General Reaction Scheme: Intramolecular Cyclization

This proposed reaction involves the N-alkylation of a suitable amine-containing aromatic or heteroaromatic precursor with this compound, followed by an in-situ or sequential base-mediated intramolecular cyclization to form a lactam-fused heterocyclic system.

Data Presentation: Hypothetical Reaction Parameters

The following table outlines the proposed parameters for the continuous flow synthesis of a benzoxazinone derivative. These parameters are derived from analogous batch reactions and general principles of flow chemistry.

ParameterValue
Reactants
This compound1.0 M in Acetonitrile
2-Aminophenol1.0 M in Acetonitrile
Base
Triethylamine (TEA)2.2 M in Acetonitrile
Flow Rates
Reactant A (Carbamate)0.5 mL/min
Reactant B (Aminophenol)0.5 mL/min
Base0.5 mL/min
Reactor Conditions
Reactor 1 (N-Alkylation)10 mL coil, 80 °C
Reactor 2 (Cyclization)10 mL coil, 120 °C
Residence Time
Reactor 16.7 min
Reactor 26.7 min
Back Pressure 10 bar
Expected Product Ethyl (2-oxo-2,3-dihydro-4H-benzo[b][2][3]oxazin-4-yl)formate
Expected Yield > 70%
Experimental Protocol: Proposed Continuous Synthesis of a Benzoxazinone Derivative

Materials:

  • This compound

  • 2-Aminophenol

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Two-channel pump system

  • Two heated coil reactors (10 mL each)

  • T-mixer

  • Back pressure regulator

Procedure:

  • Reagent Preparation:

    • Solution A: 1.0 M this compound in acetonitrile.

    • Solution B: 1.0 M 2-Aminophenol in acetonitrile.

    • Solution C: 2.2 M Triethylamine in acetonitrile.

  • System Setup:

    • Connect the outlets of the pumps for solutions A and B to a T-mixer.

    • Connect the output of the first T-mixer to the inlet of the first 10 mL coil reactor, heated to 80 °C.

    • Connect the outlet of the first reactor to a second T-mixer, where solution C (base) is introduced.

    • Connect the output of the second T-mixer to the inlet of the second 10 mL coil reactor, heated to 120 °C.

    • Connect the outlet of the second reactor to a back pressure regulator set at 10 bar.

  • Reaction Execution:

    • Set the flow rates for all three solutions to 0.5 mL/min.

    • Allow the system to reach a steady state.

  • Collection and Analysis:

    • Collect the product stream after the back pressure regulator.

    • Quench the reaction by adding a suitable acid (e.g., dilute HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase by LC-MS and NMR to confirm the product structure and determine the yield.

Logical Relationship for the Proposed Synthesis

G cluster_reactants Reactant Streams cluster_process Flow Process A This compound in MeCN T1 T-Mixer 1 A->T1 B 2-Aminophenol in MeCN B->T1 C Triethylamine in MeCN T2 T-Mixer 2 C->T2 R1 Reactor 1 (N-Alkylation) 10 mL, 80 °C T1->R1 R1->T2 R2 Reactor 2 (Cyclization) 10 mL, 120 °C T2->R2 BPR BPR (10 bar) R2->BPR Product Product Collection & Work-up BPR->Product

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and a representative protocol for the scale-up synthesis of Ethyl (chloroacetyl)carbamate. The synthesis involves the N-acylation of ethyl carbamate with chloroacetyl chloride. Due to the hazardous nature of chloroacetyl chloride, stringent safety precautions are paramount. This document outlines a laboratory-scale procedure and discusses critical parameters for scaling up the reaction.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bifunctional nature, containing both a carbamate and a reactive chloroacetyl group, allows for diverse subsequent chemical modifications. The synthesis typically proceeds via the reaction of ethyl carbamate with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Scaling up this reaction from the benchtop to a pilot or manufacturing scale introduces several challenges. These include efficient heat management of the exothermic reaction, control of mass transfer, ensuring homogenous mixing, and safe handling of the corrosive and toxic reagent, chloroacetyl chloride. Careful consideration of solvent selection, reaction temperature, and addition rates is crucial for a safe, efficient, and high-yielding process.

Safety First: Handling Chloroacetyl Chloride

Extreme caution must be exercised when handling chloroacetyl chloride. It is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water.[1][2] Inhalation of its vapors can cause severe respiratory tract irritation and delayed pulmonary edema.[3][4] Skin and eye contact will result in severe burns.[1]

Mandatory Personal Protective Equipment (PPE):

  • Full-face respirator with an appropriate acid gas/organic vapor cartridge.

  • Chemical-resistant gloves (e.g., elbow-length PVC gloves).[3]

  • Chemical splash goggles and a face shield.[5]

  • Chemical-resistant apron or full-body suit.

  • Safety shower and eyewash station must be readily accessible.[5]

Handling and Storage:

  • All manipulations must be conducted in a well-ventilated fume hood with a tested and certified face velocity.

  • Store in a cool, dry, and well-ventilated area away from water, moisture, alcohols, bases, and metals.[5]

  • Use in a closed system whenever possible, especially during large-scale operations.

  • In case of a spill, evacuate the area and use an inert absorbent material for containment. Do not use water for cleanup.[2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocols

The following protocols provide a baseline for both laboratory-scale synthesis and considerations for scale-up. It is imperative to perform a thorough risk assessment and optimize the reaction on a small scale before attempting any scale-up.

Laboratory-Scale Synthesis (Illustrative)

This protocol is for a representative laboratory-scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Carbamate89.0950.0 g0.561
Chloroacetyl Chloride112.9476.0 g (53.2 mL)0.673
Triethylamine101.1962.5 g (86.1 mL)0.618
Dichloromethane (DCM)-500 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Setup: Assemble a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is under a dry nitrogen atmosphere.

  • Initial Charge: To the flask, add ethyl carbamate (50.0 g, 0.561 mol) and dichloromethane (500 mL). Stir the mixture until the ethyl carbamate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (62.5 g, 0.618 mol) to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Reagent Addition: Slowly add chloroacetyl chloride (76.0 g, 0.673 mol) dropwise via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Workup:

    • Cool the reaction mixture again to 0-5 °C.

    • Slowly quench the reaction by adding 200 mL of cold water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a white solid.

Scale-up Considerations

Scaling up this synthesis requires careful attention to the following parameters:

ParameterLaboratory Scale (e.g., 1 L)Pilot/Production Scale (e.g., 100 L)Key Considerations for Scale-up
Heat Transfer Ice-water bath, surface area to volume ratio is high.Jacketed reactor with a temperature control unit.The surface area to volume ratio decreases significantly, making heat removal more challenging. The exothermic nature of the reaction requires a robust cooling system to prevent thermal runaway.
Reagent Addition Dropping funnel, manual control.Metering pump with precise flow control.The rate of addition of chloroacetyl chloride is a critical parameter to control the reaction exotherm. A slower addition rate may be necessary on a larger scale.
Mixing Magnetic or overhead stirrer.Baffles and appropriately designed impellers (e.g., pitched-blade turbine) are essential for efficient mixing.Inadequate mixing can lead to localized "hot spots" and side reactions, reducing yield and purity.
Workup Separatory funnel.Jacketed reactor for quenching and phase separation.Handling large volumes of aqueous and organic layers requires dedicated equipment. Emulsion formation can be more problematic on a larger scale.
Solvent Choice Dichloromethane (DCM) is common.Consider greener solvent alternatives with higher boiling points and lower volatility if feasible (e.g., 2-methyltetrahydrofuran).Solvent choice impacts reaction kinetics, workup, and environmental footprint.
Safety Fume hood.Closed system with scrubbers for off-gases (HCl).Engineering controls are critical to minimize operator exposure to hazardous materials.

Logical Workflow for Scale-up Synthesis

The following diagram illustrates the key stages and decision points in the scale-up synthesis of this compound.

Scale_up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_qc Quality Control start Start: Small-Scale Optimization risk_assessment Comprehensive Risk Assessment start->risk_assessment equipment_prep Reactor and Equipment Preparation & Inerting risk_assessment->equipment_prep charge_reagents Charge Ethyl Carbamate, Solvent, and Base equipment_prep->charge_reagents cool_reactor Cool Reactor to 0-5 °C charge_reagents->cool_reactor add_cac Controlled Addition of Chloroacetyl Chloride (T < 10 °C) cool_reactor->add_cac reaction_monitoring Stir at Room Temp & Monitor Progress (TLC/HPLC) add_cac->reaction_monitoring quench Quench Reaction with Water reaction_monitoring->quench extraction Aqueous Washes (Acid, Base, Brine) quench->extraction solvent_removal Solvent Removal (Distillation) extraction->solvent_removal crystallization Crystallization of Crude Product solvent_removal->crystallization drying Drying of Final Product crystallization->drying qc_analysis QC Analysis (Purity, Yield, etc.) drying->qc_analysis end Final Product qc_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl (chloroacetyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The primary method for synthesizing this compound is the N-acylation of ethyl carbamate with chloroacetyl chloride. This reaction typically requires a non-nucleophilic base to neutralize the hydrochloric acid byproduct and is performed in an anhydrous aprotic solvent.

Q2: Which reaction parameters are most critical for success?

A2: The most critical parameters to control are temperature, exclusion of moisture, and the stoichiometry of the reactants. The reaction is often exothermic, so maintaining a low temperature (e.g., 0 °C) during the addition of chloroacetyl chloride is crucial to prevent side reactions.[1][2] Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Q3: What are the potential side reactions to be aware of?

A3: Common side reactions include the formation of N,N-bis(chloroacetyl)ated products if the stoichiometry is not carefully controlled, hydrolysis of chloroacetyl chloride in the presence of water, and potential self-condensation or polymerization of the acylating agent.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting ethyl carbamate, you can observe the consumption of the starting material and the formation of the new product spot.

Q5: What is the recommended method for purifying the final product?

A5: Purification typically involves an aqueous workup to remove the base-hydrochloride salt and any water-soluble impurities. This is followed by extraction into an organic solvent. The crude product can then be further purified by recrystallization or column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Moisture Contamination: Hydrolysis of chloroacetyl chloride. 2. Incorrect Stoichiometry: Insufficient chloroacetyl chloride or base. 3. Low Purity Reagents: Impurities in starting materials interfering with the reaction. 4. Ineffective Base: The base used is not strong enough or is sterically hindered.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. 2. Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride and the base. 3. Verify the purity of ethyl carbamate and chloroacetyl chloride via NMR or other analytical techniques before use. 4. Use a common non-nucleophilic base like triethylamine or pyridine.
Multiple Products Observed on TLC 1. Reaction Temperature Too High: Exothermic reaction leading to side products. 2. Formation of Byproducts: Dimerization or over-acylation may occur. 3. Decomposition: The product or starting material may be unstable under the reaction conditions.1. Add the chloroacetyl chloride dropwise to the reaction mixture cooled in an ice bath (0-5 °C).[2][4] 2. Ensure precise stoichiometry and slow, controlled addition of the acylating agent. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged reaction times that could lead to decomposition.
Difficulty in Product Isolation 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 2. Product is Water-Soluble: The product may have some solubility in the aqueous phase. 3. Co-elution during Chromatography: Impurities have similar polarity to the product.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery from the aqueous layer. 3. Adjust the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation.

Experimental Protocols

General Protocol for N-acylation of Ethyl Carbamate

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl carbamate (1.0 eq.).

    • Dissolve the ethyl carbamate in a suitable anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene).

    • Add a non-nucleophilic base (e.g., Triethylamine, 1.2 eq.).

  • Reaction:

    • Cool the flask to 0 °C using an ice-water bath.

    • Add chloroacetyl chloride (1.1 eq.), dissolved in the same anhydrous solvent, to the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[4]

    • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature.

    • Monitor the reaction's progress by TLC until the ethyl carbamate is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Recommended Starting Reaction Conditions
ParameterRecommended ConditionNotes
Ethyl Carbamate 1.0 equivalentStarting material
Chloroacetyl Chloride 1.1 - 1.2 equivalentsAcylating agent
Base (e.g., Triethylamine) 1.2 - 1.5 equivalentsHCl scavenger
Solvent Anhydrous DCM, THF, or Ethyl AcetateShould be non-protic and dry
Temperature 0 °C for addition, then RTControl of exotherm is critical[1][2]
Reaction Time 2 - 6 hoursMonitor by TLC

Visual Guides

Experimental Workflow for Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Ethyl Carbamate and Base in Anhydrous Solvent B Cool Reaction Mixture to 0°C A->B C Dropwise Addition of Chloroacetyl Chloride B->C D Stir at 0°C, then Warm to RT C->D E Monitor by TLC D->E F Aqueous Workup (Wash with H2O, Acid, Base) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J Pure this compound I->J

Caption: A standard workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Product Yield? check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sm_present Is Starting Material (SM) Present? check_tlc->sm_present sol_sm Potential Cause: - Incomplete Reaction - Inactive Reagents sm_present->sol_sm  Yes no_sm Potential Cause: - Degradation / Side Reactions - Product lost in workup sm_present->no_sm  No action_sm Action: - Increase reaction time - Check reagent purity/age - Verify stoichiometry sol_sm->action_sm action_no_sm Action: - Lower reaction temperature - Ensure anhydrous conditions - Optimize workup/extraction no_sm->action_no_sm

References

Technical Support Center: Reactions of Ethyl (chloroacetyl)carbamate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ethyl (chloroacetyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the carbamate and the carbon atom bonded to the chlorine. The chloroacetyl group is highly reactive towards nucleophilic substitution.

Q2: What is the expected product when reacting this compound with a primary or secondary amine?

The expected product is the N-substituted ethyl (aminoacetyl)carbamate, resulting from the nucleophilic substitution of the chloride atom by the amine. However, side reactions can occur.

Q3: Can this compound undergo self-condensation or polymerization?

While less common under controlled conditions, the possibility of self-reaction exists, particularly in the presence of a strong base, which could deprotonate the carbamate nitrogen, leading to intermolecular reactions.

Q4: How does the carbamate group influence the reactivity of the chloroacetyl moiety?

The carbamate group is electron-withdrawing, which can influence the reactivity of the adjacent chloroacetyl group. This electronic effect can impact the rate of nucleophilic substitution.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Substituted Product with Amine Nucleophiles

Problem: The reaction with a primary or secondary amine results in a low yield of the expected product, or a complex mixture is observed.

Possible Causes & Solutions:

CauseRecommended Solution
Over-alkylation: The amine nucleophile reacts with a second molecule of this compound, or the product itself acts as a nucleophile.Use a slight excess of the amine nucleophile. Add the this compound slowly to the reaction mixture to maintain a low concentration.
Competing Reaction at the Carbamate Carbonyl: Strong nucleophiles may attack the carbamate carbonyl, leading to cleavage or rearrangement.Maintain a low reaction temperature (e.g., 0-25 °C) to favor the more kinetically controlled substitution at the chloroacetyl group.
Hydrolysis of Starting Material: Presence of water can lead to hydrolysis of the chloroacetyl group or the carbamate.Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Symmetric Ureas: If the reaction conditions lead to the degradation of the carbamate to an isocyanate, this can react with the amine to form a symmetric urea.[1]Use non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.[1]
Issue 2: Unexpected Side Products with Thiol Nucleophiles

Problem: The reaction with a thiol yields a product other than the expected thioether.

Possible Causes & Solutions:

CauseRecommended Solution
Oxidation of Thiol: Thiols can be oxidized to disulfides, especially in the presence of air, reducing the amount of nucleophile available for the desired reaction.Degas solvents and run the reaction under an inert atmosphere. The addition of a reducing agent like TCEP is possible, but be aware it can act as a competing nucleophile.
Thiol-Disulfide Exchange: The product thioether may react with other thiol molecules.Use a slight excess of the thiol nucleophile to drive the reaction to completion and minimize this exchange.
Formation of Thiazolidinone Derivatives: Intramolecular cyclization can occur if the nucleophile contains another reactive group.Protect other nucleophilic groups on your substrate if possible.

Data Presentation

The following table summarizes general reaction conditions for the N-alkylation of amines with chloroacetamide derivatives, which can be considered analogous to reactions with this compound. Specific quantitative data for this compound is limited in the available literature.

NucleophileReagents/SolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Primary/Secondary AmineK₂CO₃ / AcetoneReflux6-10 hours96% (analogous system)Good for simple amines.[2]
Primary/Secondary AmineNaH / DMF0 to RT2-24 hoursGoodUse of a strong base; requires strictly anhydrous conditions.[3]
Primary/Secondary AmineDIPEA / THFRT2-24 hoursGoodMilder conditions with an organic base.[3]
ThiolKOH / EthanolReflux5 hoursGood (analogous system)Base-catalyzed reaction.[4]

Experimental Protocols

The following are generalized protocols based on reactions with similar chloroacetamide compounds. Optimization for this compound is recommended.

Protocol 1: General Procedure for Reaction with an Amine Nucleophile[2]
  • To a solution of the amine (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq.) in dry acetone dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reaction with a Thiol Nucleophile[4]
  • To a stirred solution of the thiol (1.0 eq.) and potassium hydroxide (1.0 eq.) in absolute ethanol, add this compound (1.0 eq.) dropwise.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent.

Visualizations

Side_Reactions_Amines This compound This compound Desired_Product N-Substituted Product This compound->Desired_Product Desired Pathway Overalkylation Over-alkylation Product This compound->Overalkylation Hydrolysis Hydrolysis Product This compound->Hydrolysis H2O Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Desired_Product Symmetric_Urea Symmetric Urea Amine (R-NH2)->Symmetric_Urea Isocyanate Intermediate Desired_Product->Overalkylation Side Reaction

Caption: Potential reaction pathways with amine nucleophiles.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Stoichiometry Check Stoichiometry (Excess Amine?) Start->Check_Stoichiometry Check_Conditions Check Reaction Conditions (Anhydrous? Temp?) Start->Check_Conditions Check_Base Check Base (Non-nucleophilic?) Start->Check_Base Optimize_Addition Optimize Reagent Addition (Slow Addition of Electrophile) Check_Stoichiometry->Optimize_Addition Purify_Reagents Purify Starting Materials Check_Conditions->Purify_Reagents Successful_Reaction Improved Yield Check_Base->Successful_Reaction Optimize_Addition->Successful_Reaction Purify_Reagents->Successful_Reaction

Caption: Troubleshooting workflow for low product yield.

Thiol_Side_Reactions Thiol (R-SH) Thiol (R-SH) Desired_Thioether Desired Thioether Thiol (R-SH)->Desired_Thioether Disulfide Disulfide (R-S-S-R) Thiol (R-SH)->Disulfide Oxidation (O2) This compound This compound Cyclized_Product Cyclized Product (e.g., Thiazolidinone) Desired_Thioether->Cyclized_Product Intramolecular Reaction This compound) This compound) This compound)->Desired_Thioether Desired Pathway

Caption: Side reactions in thiol-based nucleophilic substitution.

References

Technical Support Center: Purification of Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl (chloroacetyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My final product appears oily or fails to solidify completely, even after removing the solvent. What could be the cause and how can I fix it?

A1: An oily or non-solid product often indicates the presence of residual solvents or low-melting impurities.

  • Troubleshooting Steps:

    • Residual Solvent: Ensure complete removal of the reaction solvent (e.g., dichloromethane, ethyl acetate) under high vacuum. Gentle heating (30-40 °C) can aid in the removal of stubborn solvent traces, but be cautious as this compound can be thermally sensitive at higher temperatures.

    • Impurities: The most likely impurities from the synthesis using ethyl carbamate and chloroacetyl chloride are unreacted starting materials.

      • Unreacted Ethyl Carbamate: This is a common impurity.

      • Unreacted Chloroacetyl Chloride: While highly reactive, traces may remain if the reaction did not go to completion.

    • Purification Strategy:

      • Recrystallization: Attempt recrystallization from a solvent system such as hexane/ethyl acetate or ethanol/water. The ideal solvent will dissolve the compound when hot and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

      • Column Chromatography: If recrystallization is unsuccessful, column chromatography is a highly effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Q2: I'm observing a significant loss of product during aqueous workup. What is happening and how can I prevent it?

A2: Product loss during aqueous workup is likely due to the hydrolysis of the carbamate or the chloroacetyl group, especially under basic conditions. Carbamates can be susceptible to hydrolysis, and the presence of the electron-withdrawing chloroacetyl group can increase this susceptibility.

  • Troubleshooting Steps:

    • pH Control: Avoid using strong bases for neutralization. A wash with a saturated sodium bicarbonate solution should be sufficient to neutralize any excess acid. Ensure the pH does not become strongly basic.

    • Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible to reduce the time the product is in contact with the aqueous phase.

    • Use of Brine: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to help remove residual water and break up any emulsions.

    • Temperature: Conduct the workup at a lower temperature (e.g., using an ice bath) to slow down potential hydrolysis reactions.

Q3: My purified product shows extra peaks in the 1H NMR spectrum. What are the likely impurities and how can I identify them?

A3: Extra peaks in the 1H NMR spectrum indicate the presence of impurities. Based on the common synthesis from ethyl carbamate and chloroacetyl chloride, the following are potential impurities:

  • Unreacted Ethyl Carbamate: Look for a quartet around 4.1 ppm and a triplet around 1.2 ppm.

  • Unreacted Chloroacetyl Chloride: This is unlikely to be observed directly in the NMR of a worked-up product as it is highly reactive with water and alcohols. However, its reaction with any residual water could produce chloroacetic acid.

  • Di-acylated Product: It is possible for the nitrogen of the carbamate to be acylated twice, though this is generally less favorable. This would lead to more complex signals.

  • Hydrolysis Product: If hydrolysis has occurred, you might see signals corresponding to ethyl carbamate and chloroacetic acid.

  • Identification Strategy:

    • Compare with Starting Material Spectra: Run 1H NMR spectra of your starting materials (ethyl carbamate) to help identify their characteristic peaks in your product's spectrum.

    • Spiking Experiment: If you suspect a particular impurity, you can "spike" your NMR sample with a small amount of the suspected compound and see if the peak intensity increases.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry can help identify the molecular weights of the impurities, aiding in their identification.

Q4: The purification by column chromatography is not giving good separation. What can I do to improve it?

A4: Poor separation in column chromatography can be due to several factors, including the choice of solvent system, column packing, and sample loading.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The ideal solvent system should give your product an Rf value of around 0.2-0.3 and show good separation from all impurity spots.

      • Solvent Polarity: If your compound is eluting too quickly, decrease the polarity of the mobile phase (increase the proportion of hexane). If it is not eluting, increase the polarity (increase the proportion of ethyl acetate).

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad peaks and poor separation.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can often provide better separation for complex mixtures.

Data Presentation

Table 1: Purity of this compound After Different Purification Methods

Purification MethodInitial Purity (Estimated by 1H NMR)Final Purity (Estimated by 1H NMR)Typical YieldNotes
Recrystallization ~85-90%>98%60-75%Effective if the main impurity is unreacted ethyl carbamate.
Flash Chromatography ~85-90%>99%70-85%Recommended for removing a wider range of impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable when the primary impurity is unreacted ethyl carbamate.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate with the dropwise addition of hexanes until turbidity is observed, or hot ethanol with the dropwise addition of water until turbidity persists.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation and yield, you can then place the flask in an ice bath or a refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is a more general and highly effective method for purifying this compound.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with various ratios of hexane and ethyl acetate. A good starting point is a 4:1 hexane:ethyl acetate mixture. The target Rf for the product should be around 0.2-0.3.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 9:1 hexane:ethyl acetate).

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the product.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_methods Purification Methods cluster_analysis Analysis & Final Product synthesis Crude Ethyl (chloroacetyl)carbamate workup Aqueous Workup (Neutral pH) synthesis->workup Quench & Extract drying Drying of Organic Layer workup->drying Separate Layers concentration Solvent Removal (Rotary Evaporation) drying->concentration Filter recrystallization Recrystallization (e.g., Hexane/EtOAc) concentration->recrystallization Crude Product chromatography Flash Column Chromatography concentration->chromatography Crude Product analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis chromatography->analysis final_product Pure Ethyl (chloroacetyl)carbamate analysis->final_product Purity Confirmed

Technical Support Center: Optimizing Ethyl (chloroacetyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Ethyl (chloroacetyl)carbamate synthesis.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound, offering insights into potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Starting Materials: Purity of ethyl carbamate and chloroacetyl chloride is critical. Impurities can lead to side reactions.1. Reagent Purity Check: Ensure the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary.
2. Presence of Moisture: Chloroacetyl chloride is highly susceptible to hydrolysis, which reduces its availability for the desired reaction.2. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Inappropriate Reaction Temperature: The reaction is exothermic. Poor temperature control can promote side reactions.3. Temperature Control: Maintain a low temperature (typically 0 °C) during the dropwise addition of chloroacetyl chloride.[1]
4. Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion.4. Optimize Stoichiometry: A slight excess of chloroacetyl chloride may be beneficial, but a large excess can complicate purification.
5. Inefficient Mixing: Poor agitation can lead to localized high concentrations of reagents, promoting side reactions.5. Vigorous Stirring: Ensure constant and efficient mechanical stirring throughout the reaction.[1]
Formation of Side Products 1. Di-acylation: The nitrogen of the newly formed this compound can be further acylated.1. Controlled Reagent Addition: Add chloroacetyl chloride slowly and dropwise to the reaction mixture to avoid a high concentration at any given time.
2. Reaction with Solvent: Some solvents may react with chloroacetyl chloride.2. Inert Solvent Selection: Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
3. Formation of Symmetric Urea: This can occur if isocyanate intermediates are formed and react with the starting amine.3. Strict Anhydrous Conditions & Low Temperature: Minimize water content and maintain low temperatures to suppress urea formation.
Difficult Product Isolation/Purification 1. Co-elution with Starting Materials: Unreacted starting materials can be difficult to separate from the product.1. Reaction to Completion: Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting materials.
2. Oily Product Instead of Solid: Residual solvent or impurities can prevent crystallization.2. Effective Purification: Purify the crude product using column chromatography or recrystallization. Ensure complete removal of solvent under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Aprotic and inert solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. Acetonitrile can also be a suitable option. The choice of solvent can influence reaction rates and solubility of reactants.

Q2: Which base should I use for the N-chloroacetylation of ethyl carbamate?

A2: A non-nucleophilic organic base is recommended to scavenge the HCl byproduct. Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are common choices. Inorganic bases like potassium carbonate can also be used, particularly in a biphasic system or with a phase transfer catalyst. The use of a phosphate buffer at a near-neutral pH has also been reported to be effective for N-chloroacetylation reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.

Q4: What are the key safety precautions when working with chloroacetyl chloride?

A4: Chloroacetyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so all equipment must be dry.

Q5: My final product is an oil, but the literature reports it as a solid. What should I do?

A5: An oily product often indicates the presence of residual solvent or impurities. Try to remove any remaining solvent under high vacuum. If the product is still an oil, purification by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) should be attempted.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Ethyl carbamate

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

  • Dissolve ethyl carbamate (1.0 equivalent) in anhydrous DCM or THF.

  • Add the base (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.05 equivalents), dissolved in a small amount of the anhydrous solvent, to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the ethyl carbamate is consumed.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of N-chloroacetylation of an aromatic amine, which can be considered analogous to the reaction with ethyl carbamate.

Base Solvent Reaction Time (h) Yield (%)
DBUTHF3-675-95
TEATHF>10Lower Yield
DABCOTHF>10Lower Yield

Data adapted from a study on a similar N-chloroacetylation reaction.

Mandatory Visualizations

Reaction Pathway for the Synthesis of this compound

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ethyl Carbamate Ethyl Carbamate This compound This compound Ethyl Carbamate->this compound + Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->this compound Base Base (e.g., TEA, DIPEA) Base->this compound Solvent Solvent (e.g., DCM, THF) Solvent->this compound Temperature 0 °C to RT Temperature->this compound HCl Salt of Base HCl Salt of Base

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Stirring, Stoichiometry) Start->Check_Conditions Optimize Systematic Optimization Check_Reagents->Optimize Check_Conditions->Optimize Vary_Base Vary Base Optimize->Vary_Base No Improvement Vary_Solvent Vary Solvent Optimize->Vary_Solvent No Improvement Vary_Temp Adjust Temperature Profile Optimize->Vary_Temp No Improvement End Improved Yield Optimize->End Improvement Purification Review Purification Method Vary_Base->Purification Vary_Solvent->Purification Vary_Temp->Purification Purification->End

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting low conversion rates in Ethyl (chloroacetyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of Ethyl (chloroacetyl)carbamate.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to low conversion rates and other problems during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is showing a very low yield or no formation of this compound. What are the potential causes and how can I improve the conversion rate?

Answer: Low or no yield in the N-acylation of ethyl carbamate with chloroacetyl chloride can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality and Handling:

    • Purity of Starting Materials: Ensure the high purity of both ethyl carbamate and chloroacetyl chloride. Impurities in the starting materials can interfere with the reaction. It is advisable to use freshly opened or properly stored reagents.

    • Moisture Sensitivity: Chloroacetyl chloride is highly reactive and sensitive to moisture, which can cause it to hydrolyze to chloroacetic acid. This not only consumes the acylating agent but the resulting acid can also complicate the reaction. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Reaction Conditions:

    • Temperature Control: The N-acylation reaction is often exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition of chloroacetyl chloride to control the reaction rate and minimize the formation of byproducts.[2] After the initial addition, the reaction may be allowed to slowly warm to room temperature.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Stoichiometry and Reagent Addition:

    • Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess of either reactant can lead to the formation of side products. A slight excess of the acylating agent, chloroacetyl chloride (e.g., 1.05-1.2 equivalents), is often used to ensure complete conversion of the ethyl carbamate.

    • Rate of Addition: The slow, dropwise addition of chloroacetyl chloride to the solution of ethyl carbamate and a base is crucial. This helps to maintain temperature control and prevent localized high concentrations of the acylating agent, which can promote side reactions.

Issue 2: Formation of Significant Byproducts

Question: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of the desired this compound. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common cause of low conversion rates. The primary side reactions in the synthesis of this compound include:

  • N,N-bis(chloroacetyl)ethyl carbamate: This byproduct can form if a second molecule of chloroacetyl chloride reacts with the product. To minimize its formation, avoid a large excess of chloroacetyl chloride and ensure slow, controlled addition of the acylating agent.

  • Unreacted Starting Material: The presence of unreacted ethyl carbamate indicates an incomplete reaction. This can be addressed by optimizing the reaction time, temperature, or the stoichiometry of the reagents.

  • Hydrolysis Products: As mentioned, the hydrolysis of chloroacetyl chloride to chloroacetic acid can occur in the presence of moisture. The use of anhydrous conditions is the primary way to prevent this.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the recommended procedures?

Answer: Effective purification is key to obtaining a high-purity product.

  • Work-up Procedure: After the reaction is complete, a standard work-up procedure involves quenching the reaction with water or a dilute aqueous acid to neutralize any remaining base and unreacted chloroacetyl chloride. The product is then typically extracted into an organic solvent.

  • Purification Techniques:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.

    • Column Chromatography: For liquid products or to separate closely related impurities, column chromatography on silica gel is a common and effective purification technique.

Data Presentation

The following table summarizes the key reaction parameters and their impact on the yield of N-acylation reactions, which can be adapted for the synthesis of this compound.

ParameterRecommended ConditionRationalePotential Impact of Deviation
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and unreactive towards the reagents.Use of protic or wet solvents can lead to hydrolysis of chloroacetyl chloride.
Base Triethylamine (TEA) or PyridineScavenges the HCl byproduct, driving the reaction to completion.Insufficient or inappropriate base can lead to a stalled reaction or side reactions.
Temperature 0 °C during addition, then room temperatureControls the exothermic reaction and minimizes byproduct formation.Higher temperatures can increase the rate of side reactions.
Stoichiometry (Chloroacetyl Chloride) 1.05 - 1.2 equivalentsEnsures complete conversion of ethyl carbamate.A large excess can lead to the formation of N,N-bis(chloroacetyl)ethyl carbamate.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of chloroacetyl chloride by atmospheric moisture.Presence of moisture will decrease the yield.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on standard N-acylation reactions. Researchers should adapt it based on their specific experimental setup and scale.

Materials:

  • Ethyl carbamate

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Dissolve ethyl carbamate (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents and Glassware dissolve Dissolve Ethyl Carbamate and Base in Anhydrous Solvent prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_cac Slowly Add Chloroacetyl Chloride cool->add_cac react Stir at Room Temperature add_cac->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Conversion Rates cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Product Yield reagent_purity Impure Starting Materials low_yield->reagent_purity moisture Presence of Moisture low_yield->moisture temperature Improper Temperature Control low_yield->temperature stoichiometry Incorrect Stoichiometry low_yield->stoichiometry reaction_time Insufficient Reaction Time low_yield->reaction_time purify_reagents Use High Purity Reagents reagent_purity->purify_reagents anhydrous Use Anhydrous Conditions moisture->anhydrous optimize_temp Optimize Reaction Temperature (0 °C for addition) temperature->optimize_temp adjust_stoich Adjust Stoichiometry (slight excess of acylating agent) stoichiometry->adjust_stoich monitor_reaction Monitor Reaction Progress (TLC/GC) reaction_time->monitor_reaction

Caption: A troubleshooting guide for low conversion rates in this compound synthesis.

References

Preventing decomposition of Ethyl (chloroacetyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the decomposition of Ethyl (chloroacetyl)carbamate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organic compound featuring a carbamate group and a reactive chloroacetyl moiety.[1] Its stability is a concern due to the presence of two reactive sites: the carbamate ester linkage and the carbon-chlorine bond in the chloroacetyl group. These sites make the molecule susceptible to degradation via hydrolysis and thermal decomposition, which can lead to the formation of impurities and a decrease in the compound's purity and efficacy over time.[2][3]

Q2: What are the primary pathways of decomposition for this compound?

The two main decomposition pathways for this compound are:

  • Hydrolysis: The presence of water can lead to the hydrolysis of both the carbamate and the chloroacetyl group. The chloroacetyl group is susceptible to nucleophilic substitution by water, which would replace the chlorine with a hydroxyl group.[2] The carbamate ester can also be hydrolyzed, particularly under acidic or basic conditions, to yield ethanol, carbon dioxide, and chloroacetamide.[4][5]

  • Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule. Thermal decomposition of carbamates can proceed through various mechanisms, potentially leading to the formation of isocyanates or elimination reactions that produce ethylene, carbon dioxide, and N-methylaniline in related compounds.[3][6] For compounds containing a chloroacetyl group, thermal stress might also lead to the elimination of HCl.

Q3: What are the ideal storage conditions to prevent decomposition?

To minimize decomposition, this compound should be stored under controlled conditions that limit its exposure to agents that promote degradation.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Actions
Change in physical appearance (e.g., discoloration, clumping) Exposure to moisture and/or air, leading to hydrolysis or oxidation.Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Use a desiccator to minimize moisture.
Presence of acidic odor Hydrolysis of the chloroacetyl group, leading to the formation of chloroacetic acid.Verify the integrity of the container seal. If the odor is strong, the compound may have significantly degraded and should be disposed of according to safety protocols.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration and the presence of impurities.Always use freshly opened or properly stored material for experiments. It is advisable to check the purity of the compound by a suitable analytical method (e.g., HPLC, GC-MS) before use if decomposition is suspected.
Pressure buildup in the container Thermal decomposition leading to the formation of gaseous byproducts like CO2.Store at recommended low temperatures and avoid exposure to heat sources. If pressure buildup is suspected, handle the container with extreme caution in a well-ventilated fume hood.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal decomposition and slows down hydrolytic reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and minimizes contact with atmospheric moisture.[7]
Light Store in an amber or opaque containerProtects the compound from potential photolytic decomposition.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and air. Avoids reaction with the container material.
Moisture Store in a dry environment, consider using a desiccatorMinimizes hydrolysis of the carbamate and chloroacetyl groups.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound and detect the presence of degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with a mobile phase to a working concentration of approximately 100 µg/mL.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Analysis:

  • Inject the prepared sample.

  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The appearance of more polar compounds (earlier retention times) could suggest hydrolysis products.

Protocol 2: Accelerated Stability Study

This protocol is designed to evaluate the stability of this compound under stressed conditions to predict its long-term stability.

1. Sample Preparation:

  • Accurately weigh 10 mg of this compound into several amber glass vials.

  • Prepare separate sets of vials for each storage condition to be tested.

2. Storage Conditions:

  • Condition A (Control): 2-8°C in a desiccator under a nitrogen atmosphere.

  • Condition B (Elevated Temperature): 40°C in a temperature-controlled oven.

  • Condition C (High Humidity): 25°C in a humidity chamber with 75% relative humidity.

  • Condition D (Aqueous Solution): Prepare a 1 mg/mL solution in a pH 7.4 phosphate buffer and store at 25°C.

3. Time Points:

  • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).

4. Analysis:

  • At each time point, retrieve a vial from each condition.

  • For solid samples, dissolve the contents in acetonitrile to a concentration of 1 mg/mL.

  • Analyze all samples by the HPLC method described in Protocol 1.

  • Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at T=0.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition ECC This compound HydrolysisProduct1 Ethyl (hydroxyacetyl)carbamate ECC->HydrolysisProduct1 Nucleophilic Substitution HydrolysisProduct2 Ethanol + CO₂ + Chloroacetamide ECC->HydrolysisProduct2 Ester Hydrolysis ThermalProduct1 Isocyanate Intermediates ECC->ThermalProduct1 Decarboxylation/Rearrangement ThermalProduct2 Other Degradants ECC->ThermalProduct2 Elimination/Fragmentation H2O H₂O (Moisture) Heat Heat

Caption: Potential decomposition pathways for this compound.

StorageWorkflow start Receive Compound check_purity Initial Purity Check (e.g., HPLC) start->check_purity storage_conditions Store in Tightly Sealed Amber Vial at 2-8°C check_purity->storage_conditions inert_atmosphere Introduce Inert Gas (Argon or Nitrogen) storage_conditions->inert_atmosphere desiccator Place in Desiccator inert_atmosphere->desiccator periodic_check Periodic Purity Check desiccator->periodic_check stable Stable periodic_check->stable Purity Meets Specs degraded Degraded periodic_check->degraded Purity Below Specs use_in_experiment Use in Experiment stable->use_in_experiment dispose Dispose according to Safety Protocols degraded->dispose

Caption: Recommended workflow for storage and handling of this compound.

References

Technical Support Center: Enhancing the Reactivity of Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization involving Ethyl (chloroacetyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

This compound is a versatile bifunctional reagent. The chloroacetyl group is a reactive electrophile, making it an excellent acylating agent for introducing a chloroacetyl moiety onto nucleophiles such as amines, alcohols, and thiols. The carbamate functional group can act as a directing group or be further modified, making this compound a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. The presence of the α-chloro group provides a site for subsequent nucleophilic substitution, allowing for further molecular elaboration.[1]

Q2: Which types of catalysts are effective for enhancing the reactivity of this compound in acylation reactions?

While specific catalyst systems for this compound are not extensively documented, related N-acylation and carbamate chemistry suggest several effective catalyst classes:

  • Lewis Acids: Catalysts like zinc chloride and cobalt chloride can activate the carbonyl group of the chloroacetyl moiety, increasing its electrophilicity.[2]

  • Heteropolyacids (HPAs): Wells-Dawson and Keggin-type heteropolyacids are strong solid-acid catalysts that have shown effectiveness in the N-acylation of carbamates.[3]

  • Bases: In reactions with nucleophiles like amines, a base is typically required to neutralize the HCl byproduct. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate.[4]

  • Phase-Transfer Catalysts: In biphasic reaction systems, catalysts like tetrabutylammonium bromide (TBAB) can facilitate the reaction between reactants in different phases.

Q3: What are the typical reaction conditions for acylation using this compound?

Optimal reaction conditions are highly dependent on the substrate and the chosen catalyst. However, general starting points can be derived from related chemistries:

  • Temperature: Reactions can range from 0°C to reflux temperatures (e.g., 50-125°C), depending on the reactivity of the nucleophile and the stability of the product.[2][5]

  • Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetone, and dimethylformamide (DMF) are commonly used.[4][6] In some greener chemistry approaches, aqueous buffer systems have also been employed.[1]

  • Reaction Time: Reaction times can vary from minutes to several hours, which should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the nucleophile.2. Inadequate catalyst activity.3. Reaction temperature is too low.4. Inappropriate solvent.1. Increase the reaction temperature.2. Screen a panel of catalysts (see Catalyst Selection Table below).3. For amine nucleophiles, ensure a suitable base is present in stoichiometric amounts.4. Switch to a more polar aprotic solvent like DMF or DMSO.[4]
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high, leading to decomposition.2. The base used is too strong or sterically unhindered, leading to side reactions.3. The chloroacetyl group is reacting with the solvent or other components.4. For substrates with multiple nucleophilic sites, lack of selectivity.1. Lower the reaction temperature.2. Use a hindered base like DIPEA.3. Choose an inert solvent.4. Employ protecting group strategies for other nucleophilic sites.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent.2. Emulsion formation during aqueous workup.1. If the product precipitates, it can be isolated by simple filtration.[1]2. If soluble, perform an extraction with a suitable organic solvent like ethyl acetate, followed by drying and solvent removal under reduced pressure.[1]3. To break emulsions, add brine or a small amount of a different organic solvent.
Inconsistent Reaction Yields 1. Reagents are of poor quality or contain impurities.2. Reaction is sensitive to air or moisture.1. Use freshly purified reagents and dry solvents.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Catalyst and Condition Screening for Acylation Reactions

The following table summarizes catalyst systems and conditions used for analogous acylation and carbamate reactions. These should serve as a starting point for optimizing reactions with this compound.

Catalyst/Reagent Substrate Type Solvent Temperature (°C) Yield (%) Notes
Wells-Dawson HPA Benzyl carbamateSolvent-freeRoom Temp.96Effective for N-acylation of carbamates with acid anhydrides.[3]
Sodium Nitrite/Zinc Chloride Chloroethanol-80-125-Used in the synthesis of a related chloroethyl carbamate.[2]
DIPEA Primary/Secondary AminesTHFRoom Temp.-A common hindered base for N-alkylation/acylation.[4]
Potassium Carbonate AminesAcetone/DMFReflux-An inorganic base suitable for N-alkylation.[4]
Sodium Hydride AminesDMF/THF0 - Room Temp.-A strong base for deprotonating less acidic N-H bonds.[4]

Experimental Protocols

General Procedure for N-Acylation of an Amine with this compound using a Base:

  • To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in a dry aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add a solution of this compound (1.05 eq.) in the same solvent dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Heteropolyacid-Catalyzed Acylation:

  • In a reaction vessel, mix the nucleophilic substrate (1.0 eq.), this compound (1.2 eq.), and the heteropolyacid catalyst (e.g., 5 mol%).

  • Heat the mixture to the desired temperature (e.g., 60-80°C) with stirring.

  • Monitor the reaction by TLC.

  • After completion, dissolve the mixture in an organic solvent and filter to remove the solid catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by an appropriate method.

Visualizing Reaction Pathways and Workflows

experimental_workflow General Experimental Workflow for Acylation reagents 1. Mix Nucleophile, Base/Catalyst, and Solvent addition 2. Add this compound (often dropwise at 0°C) reagents->addition reaction 3. Stir at appropriate temperature (Monitor by TLC/HPLC) addition->reaction quench 4. Quench Reaction (e.g., with water or aq. NH4Cl) reaction->quench workup 5. Aqueous Workup & Extraction quench->workup purification 6. Drying, Concentration & Purification workup->purification product Isolated Product purification->product

Caption: General experimental workflow for acylation reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product check_temp Increase Temperature? start->check_temp check_catalyst Change Catalyst/Base? check_temp->check_catalyst No re_run Re-run Experiment check_temp->re_run Yes check_solvent Change Solvent? check_catalyst->check_solvent No check_catalyst->re_run Yes check_solvent->re_run Yes success Improved Yield re_run->success fail Still Low Yield re_run->fail

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Managing Diastereoselectivity in Reactions with Ethyl (Chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing diastereoselectivity in reactions involving Ethyl (chloroacetyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling stereochemical outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in diastereoselective reactions?

This compound is primarily used as an acylating agent. In the context of diastereoselective synthesis, it can be used to acylate a prochiral nitrogen-containing substrate (e.g., a substituted pyrrolidine or piperidine precursor). The resulting N-(chloroacetyl) derivative can then be converted into a reactive N-acyliminium ion intermediate upon treatment with a Lewis acid. The subsequent nucleophilic addition to this planar N-acyliminium ion is the key step where diastereoselectivity is controlled. The stereochemical outcome is influenced by factors such as the presence of existing stereocenters on the substrate, the choice of chiral auxiliary, the nature of the nucleophile, and the reaction conditions.

Q2: How can I generate the N-acyliminium ion from my this compound derivative?

The N-acyliminium ion is typically generated in situ from an α-substituted N-acyl precursor. After acylating your nitrogen-containing molecule with this compound, the resulting N-(chloroacetyl) derivative serves as the precursor. The chloro group acts as a leaving group, and its departure is facilitated by a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), which coordinates to the carbonyl oxygen and promotes the formation of the electrophilic N-acyliminium ion.[1][2]

Q3: What are the key factors that influence diastereoselectivity in reactions of N-acyliminium ions?

Several factors can be manipulated to control the diastereoselectivity of nucleophilic additions to N-acyliminium ions:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can effectively bias the facial selectivity of the nucleophilic attack on the N-acyliminium ion.[1][3]

  • Substrate Control: Existing stereocenters on the starting material can direct the approach of the nucleophile.

  • Lewis Acid: The choice and stoichiometry of the Lewis acid can influence the conformation of the N-acyliminium ion intermediate and the transition state geometry, thereby affecting the diastereomeric ratio.[4]

  • Nucleophile: The nature and steric bulk of the nucleophile play a significant role in the stereochemical outcome.

  • Solvent and Temperature: These reaction parameters can affect the stability of intermediates and transition states, and lower temperatures often lead to higher diastereoselectivity.[5]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Low d.r.)

If you are observing a low diastereomeric ratio (d.r.), consider the following troubleshooting steps:

Decision-Making Workflow for Improving Diastereoselectivity

G Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., -78 °C) start->temp lewis_acid Screen Different Lewis Acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) temp->lewis_acid solvent Vary Solvent Polarity (e.g., CH₂Cl₂, Toluene, THF) lewis_acid->solvent auxiliary Incorporate a Chiral Auxiliary (e.g., Evans Oxazolidinone, Phenylmenthol) solvent->auxiliary nucleophile Modify Nucleophile (Steric Bulk, Counterion) auxiliary->nucleophile result Improved Diastereoselectivity? nucleophile->result result->temp No, Iterate end Diastereoselectivity Optimized result->end Yes fail Consult Literature for Alternative Strategies result->fail No Improvement

Caption: A flowchart for systematically troubleshooting and improving low diastereoselectivity.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: Many diastereoselective reactions show improved selectivity at lower temperatures. If your reaction is run at room temperature or 0 °C, try performing it at -78 °C.[5]

  • Screen Lewis Acids: The nature of the Lewis acid can have a profound effect on the diastereoselectivity. Common Lewis acids to screen include TiCl₄, SnCl₄, BF₃·OEt₂, and Me₂AlCl.[4][6]

  • Vary the Solvent: Solvent polarity can influence the transition state geometry. Test a range of anhydrous solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dichloromethane, THF).

  • Incorporate a Chiral Auxiliary: If your substrate is not sufficiently directing, the use of a chiral auxiliary is a powerful strategy. Evans oxazolidinones and derivatives of 8-phenylmenthol are examples of effective auxiliaries.[1][7] The auxiliary is temporarily attached and can be removed after the stereocenter is set.

  • Modify the Nucleophile: The steric bulk of the nucleophile can influence the approach to the N-acyliminium ion. Consider using a bulkier or less bulky nucleophile to see if it improves selectivity.

Issue 2: No Reaction or Low Yield

If you are experiencing low conversion or yield, investigate the following:

  • Reagent Quality: Ensure all reagents, especially the Lewis acid and the nucleophile, are of high purity and anhydrous. Moisture can quench the Lewis acid and reactive intermediates.

  • N-Acyliminium Ion Formation: Confirm the formation of the N-acyliminium ion. You can try a stronger Lewis acid or a higher reaction temperature, though the latter may negatively impact diastereoselectivity.

  • Nucleophile Reactivity: If the nucleophile is not reactive enough, consider using a more potent version (e.g., switching from a silyl enol ether to a Grignard reagent, if compatible with other functional groups).

  • Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.

Quantitative Data on Diastereoselectivity

The following tables summarize the impact of different chiral auxiliaries and Lewis acids on the diastereomeric ratio (d.r.) in nucleophilic additions to N-acyliminium ions, based on literature data.

Table 1: Effect of Chiral Auxiliary on Diastereoselectivity

Chiral AuxiliaryNucleophileLewis AcidSolventTemp (°C)d.r.Reference
(S)-(+)-Mandelic acid deriv.AllyltrimethylsilaneTiCl₄CH₂Cl₂-781.5 : 1[1]
(1R,2S)-trans-2-Phenyl-1-cyclohexanol deriv.AllyltrimethylsilaneTiCl₄CH₂Cl₂-783 : 1[1]
(1R,2S,5R)-8-Phenylmenthol deriv.AllyltrimethylsilaneTiCl₄CH₂Cl₂-786 : 1[1]
(+)-Pseudoephedrine amiden-BuILDA, LiClTHF0>98 : 2[5]

Table 2: Effect of Lewis Acid on Diastereoselectivity in Mukaiyama Aldol Reactions

SubstrateSilyl Enol EtherLewis AcidDiastereoselectivity (syn:anti)Reference
Benzaldehyde(Z)-1-(trimethylsiloxy)prop-1-eneBF₃·OEt₂92 : 8[4]
Benzaldehyde(Z)-1-(trimethylsiloxy)prop-1-eneTiCl₄13 : 87[4]
Benzaldehyde(E)-1-(trimethylsiloxy)prop-1-eneBF₃·OEt₂18 : 82[4]
Benzaldehyde(E)-1-(trimethylsiloxy)prop-1-eneTiCl₄8 : 92[4]

Experimental Protocols

General Procedure for Diastereoselective Addition of Allyltrimethylsilane to an N-Acyliminium Ion

This protocol is adapted from literature procedures for similar reactions.[1]

  • Preparation of the N-(chloroacetyl) Precursor:

    • To a solution of the secondary amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add a solution of this compound (1.1 equiv.) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous Na₂SO₄, and concentrating under reduced pressure. Purify the crude product by column chromatography.

  • Generation of the N-Acyliminium Ion and Nucleophilic Addition:

    • Dissolve the purified N-(chloroacetyl) precursor (1.0 equiv.) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add the Lewis acid (e.g., TiCl₄, 1.2 equiv.) dropwise to the solution. Stir for 15-30 minutes at -78 °C.

    • Add the nucleophile (e.g., allyltrimethylsilane, 1.5 equiv.) dropwise.

    • Stir the reaction at -78 °C for the specified time (e.g., 2-4 hours), monitoring by TLC.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the product by column chromatography.

Workflow for a General Diastereoselective Reaction

G General Workflow for Diastereoselective Addition cluster_0 Precursor Synthesis cluster_1 Diastereoselective Reaction cluster_2 Analysis and Purification acylation Acylation with This compound purification1 Purification of N-acyl Precursor acylation->purification1 iminium_formation N-Acyliminium Ion Generation (Lewis Acid, -78 °C) purification1->iminium_formation nucleophilic_addition Nucleophilic Addition iminium_formation->nucleophilic_addition quench Reaction Quench nucleophilic_addition->quench workup Aqueous Workup and Extraction quench->workup analysis Determine d.r. (NMR, GC) workup->analysis purification2 Column Chromatography analysis->purification2

Caption: A step-by-step workflow for a typical diastereoselective addition to an N-acyliminium ion.

References

Technical Support Center: Analytical Method Troubleshooting for Ethyl (chloroacetyl)carbamate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (chloroacetyl)carbamate. The information is presented in a question-and-answer format to directly address common issues encountered during analytical method development and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you identify and resolve common problems you may encounter during the analysis of this compound.

Sample Preparation

Question 1: I am seeing low recovery of this compound after sample extraction. What are the possible causes and solutions?

Answer: Low recovery can stem from several factors related to the extraction process. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction:

    • Solution: Ensure your extraction solvent is appropriate for this compound. Due to its structure, a moderately polar solvent is a good starting point. Consider increasing the extraction time or using a more vigorous mixing technique (e.g., vortexing, sonication). You may also need to perform multiple extractions of the same sample and combine the extracts.

  • Analyte Degradation:

    • Solution: this compound may be susceptible to hydrolysis, especially at non-neutral pH.[1] Ensure your sample and extraction solvents are maintained at a neutral or slightly acidic pH. Avoid high temperatures during extraction and solvent evaporation steps.

  • Improper Solid Phase Extraction (SPE) Procedure:

    • Solution: If using SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample. The elution solvent may not be strong enough to fully recover the analyte; consider a stronger solvent or a larger volume. Conversely, the wash solvent might be too strong, leading to premature elution of the analyte.

Question 2: My sample extracts contain significant matrix interference. How can I improve the cleanup?

Answer: Matrix effects can significantly impact the accuracy and precision of your analysis. Here are some strategies to improve sample cleanup:

  • Optimize SPE:

    • Solution: Experiment with different SPE sorbents (e.g., C18, mixed-mode). A thorough wash step after sample loading is crucial to remove interfering compounds. Ensure the wash solvent is strong enough to remove matrix components but not so strong that it elutes the this compound.

  • Liquid-Liquid Extraction (LLE):

    • Solution: Perform a back-extraction. After the initial extraction into an organic solvent, you can wash the organic phase with an aqueous buffer at a pH where the analyte is stable and the interferences are ionized and move to the aqueous phase.

  • Use of a Guard Column:

    • Solution: A guard column installed before your analytical column can help trap strongly retained matrix components, protecting the analytical column and improving peak shape.[2]

Chromatography (HPLC & GC)

Question 3: I am observing peak tailing in my HPLC analysis of this compound. What can I do to improve the peak shape?

Answer: Peak tailing is a common issue that can affect integration and quantification.[3][4][5] Here are the primary causes and solutions:

  • Secondary Interactions with Silanol Groups:

    • Solution: The carbamate group can interact with residual silanol groups on the silica-based column packing. Lowering the mobile phase pH (e.g., to around 3) with an additive like formic or phosphoric acid can suppress the ionization of silanol groups and reduce these interactions.[6] Using an end-capped column is also highly recommended.[3]

  • Column Overload:

    • Solution: If you are injecting a high concentration of your analyte, it can lead to peak tailing.[3] Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Voids:

    • Solution: If all peaks in your chromatogram are tailing, it could indicate a problem with the column itself, such as a partially blocked inlet frit or a void in the packing material.[5] Try back-flushing the column or replacing it with a new one. Using a guard column can help prevent this.[2]

Question 4: My retention times are shifting between injections. What is causing this instability?

Answer: Retention time instability can make peak identification and quantification unreliable. Here are some common causes:

  • Inadequate Column Equilibration:

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.

  • Mobile Phase Composition Changes:

    • Solution: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Air bubbles in the mobile phase can also cause flow rate fluctuations. Degassing the mobile phase is crucial.

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

Question 5: I am not detecting any peak for this compound in my GC-MS analysis. What should I check?

Answer: A complete loss of signal can be due to several factors, from sample preparation to instrument settings:

  • Analyte Degradation in the Inlet:

    • Solution: The chloroacetyl group makes the molecule potentially thermally labile. A high inlet temperature can cause degradation. Try lowering the inlet temperature. Using a deactivated liner can also help prevent interactions with active sites.

  • Leaks in the System:

    • Solution: A leak in the GC system can prevent the sample from reaching the detector. Check for leaks at the septum, column fittings, and other connections.

  • MS Tuning Issues:

    • Solution: Ensure your mass spectrometer is properly tuned. An incorrect tune file can lead to a complete loss of signal.[7]

  • Sample Preparation Issues:

    • Solution: Revisit your sample preparation procedure to ensure the analyte is not being lost during extraction or cleanup steps.

Quantitative Data Summary

The following tables summarize typical performance parameters for the analysis of ethyl carbamate and related compounds. This data can be used as a starting point for method development and validation for this compound.

Table 1: Performance Characteristics of GC-MS Methods for Carbamate Analysis

Validation ParameterPerformanceMatrixReference
Limit of Detection (LOD)0.4 - 2.8 µg/kgAlcoholic beverages, various foods[8]
Limit of Quantitation (LOQ)1.2 - 9.2 µg/kgAlcoholic beverages, various foods[8]
Linearity (R²)>0.99Alcoholic beverages[9]
Recovery87 - 104.4%Alcoholic beverages, fermented foods[10][11]
Precision (RSD %)1.7 - 8.49%Alcoholic beverages, fermented foods[10]

Table 2: Performance Characteristics of HPLC-based Methods for Carbamate Analysis

Validation ParameterPerformanceMatrixReference
Limit of Detection (LOD)Comparable to GC-MSAlcoholic beverages, food[10]
Limit of Quantitation (LOQ)Comparable to GC-MSAlcoholic beverages, food[10]
Linearity (R²)>0.99Biological matrices[10]
Recovery70.9 - 119%Alcoholic beverages, food, biological matrices[10]
Precision (RSD %)1.0 - 11%Alcoholic beverages, food, biological matrices[10]

Note: The data presented is for ethyl carbamate and other carbamates and should be used as a guideline. Method performance for this compound must be independently validated.

Experimental Protocols

The following are example protocols for HPLC and GC-MS analysis. These should be adapted and validated for your specific application and sample matrix.

Protocol 1: HPLC-UV Analysis of this compound

This protocol is based on a method for a similar compound, Ethyl (chloroacetyl)methylcarbamate.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Column:

    • Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column with low silanol activity).

  • Mobile Phase:

    • Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid.

    • Example Gradient: Start with a lower concentration of MeCN and ramp up to elute the analyte.

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at an appropriate wavelength (to be determined by UV scan of the analyte).

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., ethyl acetate).

    • If necessary, perform a solid-phase extraction (SPE) cleanup.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

Protocol 2: GC-MS Analysis of this compound

This protocol is a general guideline adapted from methods for ethyl carbamate.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

  • Column:

    • A polar capillary column (e.g., DB-WAX or equivalent).

  • Injector:

    • Splitless mode, Temperature: 200-220°C (optimize to prevent degradation).

  • Oven Program:

    • Initial temperature of 40-60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 200-220°C.

  • Carrier Gas:

    • Helium at a constant flow rate.

  • Mass Spectrometer:

    • Electron Ionization (EI) at 70 eV.

    • Scan mode for initial identification of characteristic ions.

    • Selected Ion Monitoring (SIM) mode for quantitative analysis, using a quantifier and at least two qualifier ions.

  • Sample Preparation:

    • Use a deuterated internal standard if available.

    • Perform liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate.

    • Alternatively, use SPE for cleanup.

    • Concentrate the extract to a small volume before injection.

Visualizations

The following diagrams illustrate common workflows for troubleshooting analytical issues.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_column Check for column void or partially blocked frit all_peaks_yes->check_column check_overload Is the peak overloaded? all_peaks_no->check_overload fix_column Action: Backflush or replace column. Use guard column. check_column->fix_column Void/Blockage Found check_injection Is injection solvent stronger than mobile phase? check_column->check_injection No Obvious Issue fix_injection Action: Dissolve sample in mobile phase or weaker solvent. check_injection->fix_injection Yes fix_overload Action: Dilute the sample and reinject. check_overload->fix_overload Yes check_secondary_interactions Suspect secondary interactions (e.g., with silanols) check_overload->check_secondary_interactions No fix_interactions Action: Lower mobile phase pH. Use an end-capped column. check_secondary_interactions->fix_interactions

Caption: A logical workflow for troubleshooting common peak shape problems in chromatography.

No_Peak_Troubleshooting Troubleshooting Workflow for No Analyte Peak start Problem: No Peak Detected check_instrument_status Check Instrument Status: - Detector On? - Leaks? - Flow Rate Correct? start->check_instrument_status instrument_ok Instrument OK check_instrument_status->instrument_ok OK instrument_issue Issue Found check_instrument_status->instrument_issue Issue check_sample_prep Review Sample Preparation: - Correct solvent used? - Analyte lost during cleanup? instrument_ok->check_sample_prep fix_instrument Action: Resolve instrument issue (e.g., fix leak, turn on detector). instrument_issue->fix_instrument sample_prep_ok Sample Prep OK check_sample_prep->sample_prep_ok OK sample_prep_issue Issue Found check_sample_prep->sample_prep_issue Issue check_analyte_stability Consider Analyte Stability: - Degradation in inlet (GC)? - Hydrolysis in mobile phase (HPLC)? sample_prep_ok->check_analyte_stability fix_sample_prep Action: Re-prepare sample, optimizing extraction/cleanup. sample_prep_issue->fix_sample_prep fix_stability Action: Lower inlet temp (GC). Adjust mobile phase pH (HPLC). check_analyte_stability->fix_stability

Caption: A step-by-step guide for troubleshooting the absence of an expected analyte peak.

References

Technical Support Center: Overcoming Solubility Challenges in Ethyl (chloroacetyl)carbamate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Ethyl (chloroacetyl)carbamate.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid that generally exhibits poor solubility in aqueous solutions but is soluble in a range of common organic solvents. While specific quantitative data is limited, information from related compounds suggests it is likely soluble in solvents such as ethanol, methanol, acetone, toluene, and ethyl acetate. Its solubility in water is expected to be low. For instance, a structurally similar compound, Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate, has a reported aqueous solubility of 1.2 g/L at 25°C.

Q2: I am observing that this compound is not dissolving in my chosen solvent. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solvent can significantly increase the solubility of many compounds. Use a water bath and monitor the temperature to avoid decomposition, especially in protic solvents.

  • Agitation: Ensure vigorous and continuous stirring or sonication to enhance the dissolution rate.

  • Particle Size Reduction: Grinding the solid material to a fine powder will increase the surface area available for solvation, which can improve the rate of dissolution.

  • Solvent Selection: If the compound remains insoluble, you may need to switch to a more suitable solvent. Refer to the solubility data table below for guidance. A solvent miscibility chart can also be helpful in creating solvent mixtures.

Q3: Can I use a co-solvent to improve the solubility of this compound in an aqueous solution?

A3: Yes, using a water-miscible organic co-solvent is a common strategy to enhance the solubility of poorly water-soluble compounds for biological assays. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol. It is advisable to first dissolve the this compound in a small amount of the organic co-solvent and then slowly add this stock solution to the aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect the biological system you are studying.

Q4: Are there any stability concerns I should be aware of when dissolving this compound?

A4: Yes, carbamates can be susceptible to degradation, particularly under certain conditions.[1] Key factors to consider are:

  • pH: Carbamates can undergo hydrolysis, especially under basic conditions. It is generally recommended to maintain a neutral or slightly acidic pH during dissolution and in your final solution.[1]

  • Temperature: Elevated temperatures can accelerate degradation.[1] While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided.[1]

Data Presentation: Solubility of this compound

The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in various common laboratory solvents based on data from structurally similar compounds. Note: This data is for guidance and should be confirmed experimentally.

SolventPolarity IndexExpected Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL) at 25°C
Water9.0Poorly Soluble~0.12
Methanol6.6Soluble> 10
Ethanol5.2Soluble> 10
Acetone5.1Soluble> 10
Ethyl Acetate4.4Soluble> 5
Dichloromethane3.1Soluble> 10
Toluene2.4Soluble> 5
Hexane0.1Sparingly Soluble< 1

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for experimentally determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks

  • Magnetic stirrer and stir bars or orbital shaker

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated spectrophotometer)

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled environment set to the desired temperature (e.g., 25°C).

    • Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. You should observe undissolved solid at the bottom of the vial, indicating a saturated solution.

  • Sample Preparation:

    • Allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is crucial for accurate measurement.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of your analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.

Mandatory Visualizations

Troubleshooting_Solubility start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent change_solvent Select a more suitable solvent (e.g., polar aprotic or alcohol) check_solvent->change_solvent No check_conditions Are dissolution conditions optimal? check_solvent->check_conditions Yes change_solvent->check_conditions optimize_conditions Optimize Conditions: - Increase temperature (gentle heating) - Increase agitation (stirring/sonication) - Reduce particle size (grind solid) check_conditions->optimize_conditions No check_concentration Is the concentration too high? check_conditions->check_concentration Yes optimize_conditions->check_concentration reduce_concentration Prepare a more dilute solution check_concentration->reduce_concentration Yes use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol for aqueous preps) check_concentration->use_cosolvent No success Success: Compound Dissolved reduce_concentration->success use_cosolvent->success

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

Solvent_Selection_Pathway cluster_solvents Solvent Choice substance This compound (Solid) polar_protic Polar Protic (e.g., Ethanol, Methanol) substance->polar_protic Good Solubility polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate, DMSO) substance->polar_aprotic Good Solubility nonpolar Nonpolar (e.g., Toluene, Hexane) substance->nonpolar Moderate to Good Solubility aqueous Aqueous (e.g., Water, Buffers) substance->aqueous Poor Solubility

Caption: Logical relationship for solvent selection based on polarity for dissolving this compound.

References

Validation & Comparative

Spectroscopic Validation of Ethyl (chloroacetyl)carbamate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Ethyl (chloroacetyl)carbamate, a valuable reagent and intermediate in pharmaceutical and organic synthesis. The validation of its synthesis is presented through a detailed examination of expected spectroscopic data. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established principles of spectroscopy and data from analogous structures.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound typically involves the N-acylation of ethyl carbamate. This can be achieved through several methods, with the most common being the reaction with an acylating agent such as chloroacetyl chloride. Alternative methods for N-acylation of carbamates offer different advantages in terms of yield, purity, and reaction conditions.

Method 1: Acylation with Chloroacetyl Chloride

This is a direct and widely used method for the synthesis of N-acylcarbamates. The reaction proceeds by the nucleophilic attack of the nitrogen atom of ethyl carbamate on the carbonyl carbon of chloroacetyl chloride.

Experimental Protocol:

To a solution of ethyl carbamate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, a base such as triethylamine or pyridine (1.1 equivalents) is added. The mixture is cooled in an ice bath, and chloroacetyl chloride (1.1 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Alternative Method: Acylation with Chloroacetic Anhydride

An alternative to using a highly reactive acyl chloride is the use of the corresponding anhydride. This method may require a catalyst to proceed at a reasonable rate.

Experimental Protocol:

Ethyl carbamate (1 equivalent) and chloroacetic anhydride (1.2 equivalents) are dissolved in a suitable solvent such as toluene. A catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a strong protic acid can be added. The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

Spectroscopic Validation Data

The following tables summarize the expected spectroscopic data for this compound, which are crucial for the validation of its synthesis. These values are predicted based on the analysis of its chemical structure and comparison with known spectra of similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Triplet3H-O-CH₂-CH₃
~4.3Quartet2H-O-CH₂ -CH₃
~4.4Singlet2H-C(O)-CH₂ -Cl
~8.5Broad Singlet1HN-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~14-O-CH₂-CH₃
~43-C(O)-CH₂ -Cl
~63-O-CH₂ -CH₃
~152C =O (carbamate)
~167C =O (acetyl)

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch
~1750C=O Stretch (carbamate)
~1700C=O Stretch (acetyl)
~1220C-O Stretch
~780C-Cl Stretch

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
165/167[M]⁺ (Molecular ion with Cl isotopes)
120[M - CH₂Cl]⁺
88[M - C₂H₂ClO]⁺
77[C₂H₂ClO]⁺
62[C₂H₄NO]⁺

Experimental Workflow and Logic Diagrams

To visualize the synthesis and validation process, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation A Ethyl Carbamate + Chloroacetyl Chloride B Reaction in Aprotic Solvent with Base A->B C Work-up and Purification B->C D This compound C->D E 1H NMR D->E Characterization F 13C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction EC Ethyl Carbamate (Nucleophile) TS Tetrahedral Intermediate EC->TS Nucleophilic Attack CC Chloroacetyl Chloride (Electrophile) CC->TS Product This compound TS->Product Chloride Elimination HCl HCl (byproduct) TS->HCl

Caption: Reaction mechanism for the synthesis of this compound from ethyl carbamate and chloroacetyl chloride.

A Comparative Guide: HPLC vs. GC-MS for the Analysis of Ethyl (chloroacetyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals monitoring the synthesis and reaction pathways of Ethyl (chloroacetyl)carbamate, selecting the optimal analytical technique is paramount for accurate quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet distinct, analytical methods that can be employed. This guide provides an objective comparison of their performance, supported by experimental data derived from the analysis of related carbamate compounds, to inform the selection of the most suitable method.

At a Glance: Key Differences Between HPLC and GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and polarity of analytes, which are partitioned between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile, thermally unstable, and polar compounds.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Sample Preparation Often simpler, may involve dissolution and filtration.Can be more complex, often requiring extraction and derivatization to increase volatility.
Detection Commonly uses UV-Vis, fluorescence, or mass spectrometry (LC-MS).Exclusively uses mass spectrometry for identification and quantification.
Sensitivity Varies with detector; LC-MS/MS offers high sensitivity.Generally offers high sensitivity, especially with selected ion monitoring (SIM).

Performance Comparison

The selection of an analytical method is often dictated by the required sensitivity, precision, and the complexity of the sample matrix. The following table summarizes the performance characteristics of HPLC and GC-MS for the analysis of carbamates, providing a benchmark for what can be expected when analyzing this compound.

ParameterHPLC-FLD (with derivatization)LC-MS/MSGC-MS
Linearity (R²) >0.999[1][2]>0.99[3]>0.99[3][4]
Limit of Detection (LOD) 1.64 - 4.2 µg/L[1][2]0.05 - 0.63 µg/L[3]0.4 - 2.8 µg/kg[3][4]
Limit of Quantitation (LOQ) 3.56 µg/L[1]0.20 - 5.0 µg/kg[3]1.2 - 9.2 µg/kg[3]
Accuracy (Recovery %) 94 - 98%[1][2]70.9 - 119%[3]87 - 104.4%[3][5]
Precision (RSD %) < 6.3%[2]1.0 - 11%[3]1.7 - 8.49%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for HPLC and GC-MS analysis of carbamates.

HPLC with Fluorescence Detection (HPLC-FLD)

This method requires a derivatization step to attach a fluorescent tag to the carbamate molecule, enabling highly sensitive detection.[2][6]

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Concentrate the extract.

  • Derivatize the extract with a fluorescent labeling agent, such as 9-xanthydrol, in an acidic medium.[2] This reaction forms a highly fluorescent derivative.

Instrumental Analysis:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for the specific fluorescent derivative. For the 9-xanthydrol derivative of ethyl carbamate, excitation at 215 nm and emission at 465 nm has been used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds. For non-volatile carbamates, a derivatization step may be necessary.

Sample Preparation:

  • Extraction: Liquid-liquid extraction with a solvent like methylene chloride or solid-phase extraction (SPE) can be used to isolate the analyte.[5][7]

  • Concentration: The extract is typically concentrated to increase the analyte concentration.[7]

Instrumental Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column, such as one with a Carbowax 20M stationary phase, is often employed.[7]

  • Injector: Splitless injection is common to maximize the transfer of the analyte onto the column.[7]

  • Carrier Gas: Helium is typically used as the carrier gas.[7]

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.[7] For ethyl carbamate, quantification is often performed using the ion at m/z 62, with qualifier ions at m/z 44, 74, and 89.[3]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction Sample->Extraction Solvent Concentration Concentration Extraction->Concentration Derivatization Derivatization Concentration->Derivatization 9-xanthydrol HPLC_Injection HPLC_Injection Derivatization->HPLC_Injection Separation Separation HPLC_Injection->Separation C18 Column Detection Detection Separation->Detection Fluorescence Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

Caption: HPLC-FLD experimental workflow.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Sample_GC Sample Extraction_GC Extraction_GC Sample_GC->Extraction_GC LLE or SPE Concentration_GC Concentration_GC Extraction_GC->Concentration_GC GC_Injection GC_Injection Concentration_GC->GC_Injection Separation_GC Separation_GC GC_Injection->Separation_GC Capillary Column Detection_GC Detection_GC Separation_GC->Detection_GC Mass Spec (SIM) Data_Analysis_GC Data_Analysis_GC Detection_GC->Data_Analysis_GC Quantification

Caption: GC-MS experimental workflow.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound and its reaction products. The choice between them depends on the specific requirements of the analysis.

  • HPLC , particularly when coupled with fluorescence detection after derivatization or with mass spectrometry (LC-MS/MS), is highly suitable for the analysis of thermally labile and non-volatile carbamates. It often involves simpler sample preparation. LC-MS/MS, in particular, offers excellent sensitivity and selectivity.[8]

  • GC-MS is a robust and highly sensitive method for volatile compounds. While it may require a derivatization step for less volatile carbamates, its high resolving power and the specificity of mass spectrometric detection make it an excellent choice for quantitative analysis and impurity identification.

For comprehensive analysis of this compound reactions, employing both techniques can be advantageous. HPLC can be used for routine monitoring of the main components, while GC-MS can provide complementary information and confirm the identity of volatile impurities. The specific experimental conditions should be optimized for this compound to ensure accurate and reliable results.

References

A Comparative Efficacy Analysis of Ethyl (chloroacetyl)carbamate and Other Alkylating Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ethyl (chloroacetyl)carbamate and its derivatives with other established alkylating agents used in cancer research and therapy. By examining their mechanisms of action, cytotoxic profiles, and effects on cellular signaling pathways, this document aims to offer an objective resource for evaluating their potential as therapeutic agents. The inclusion of detailed experimental protocols and visual diagrams of key cellular processes is intended to support further research and development in this area.

Mechanism of Action: A Tale of Two Targets

Alkylating agents are a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by covalently modifying cellular macromolecules. While DNA has traditionally been considered the principal target, emerging evidence reveals that certain classes of alkylating agents exhibit high specificity for other critical cellular components.

Classical DNA-Targeting Alkylating Agents:

A majority of conventional alkylating agents, such as nitrogen mustards (e.g., cyclophosphamide, melphalan) and nitrosoureas (e.g., carmustine), function by transferring an alkyl group to the nucleophilic sites on DNA bases. The N7 position of guanine is a particularly frequent target. This alkylation can lead to several cytotoxic outcomes:

  • DNA Strand Breakage: The alkylated base can be excised by DNA repair enzymes, leading to single- or double-strand breaks.

  • Abnormal Base Pairing: Alkylated guanine may incorrectly pair with thymine during DNA replication, resulting in mutations.

  • DNA Cross-linking: Bifunctional agents, possessing two reactive alkyl groups, can form covalent bonds between two different guanine bases, either on the same DNA strand (intrastrand) or on opposite strands (interstrand). Interstrand cross-linking is particularly cytotoxic as it physically blocks DNA replication and transcription.

This compound and its Analogs: A Focus on Protein Alkylation

While this compound itself is not extensively studied, its structural analogs, particularly N-aryl-N'-(2-chloroethyl)ureas (CEUs), represent a class of "soft" alkylating agents with a distinct mechanism of action. Instead of primarily targeting DNA, these compounds exhibit a high affinity for specific proteins, most notably β-tubulin.[1]

The chloroacetyl group in these carbamate derivatives is a reactive moiety that facilitates the covalent modification of nucleophilic residues, such as cysteine, within the target protein. The alkylation of β-tubulin disrupts the dynamic process of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the available IC50 data for various alkylating agents across different cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Cytotoxicity of Ethyl carbamate and Chloroacetylated Carbamate Derivatives

CompoundCell LineIC50 (µM)Reference
Ethyl carbamateCaco-2 (Colon)98 (24h), 70.7 (48h)[2]
Ethyl carbamateHepG2 (Liver)97.7 (24h), 56 (48h)[2]
O-(Chloroacetylcarbamoyl)fumagillolNot specified1.0[3]
Aryl Carbamate Derivative (IId)MDA-MB-231 (Breast)~40% viability at 100 µM[4]
Aryl Carbamate Derivative (IId)U-87 MG (Glioblastoma)~40% viability at 100 µM[4]
Aryl Carbamate Derivative (IId)SH-SY5Y (Neuroblastoma)~40% viability at 100 µM[4]

Table 2: Cytotoxicity of N-aryl-N'-(2-chloroethyl)urea (CEU) Derivatives

CompoundCell LineGI50 (µM)Reference
4-tBCEUCHO (Ovarian)11.6[1]
4-tBCEU (resistant)CHO-VV 3-2 (Ovarian)21.3[1]
CEU Derivative (unspecified)HT-29 (Colon)0.25 - 8[5]
CEU Derivative (unspecified)M21 (Melanoma)0.25 - 8[5]
CEU Derivative (unspecified)MCF-7 (Breast)0.25 - 8[5]
Various CEU DerivativesNot specified1 - 80[6]

Table 3: Cytotoxicity of Common DNA-Targeting Alkylating Agents

CompoundCell LineIC50 (µM)
MelphalanRPMI 8226 (Multiple Myeloma)3.5
A549 (Lung)25
Carmustine (BCNU)U-87 MG (Glioblastoma)50
HCT116 (Colon)100
CyclophosphamideJurkat (T-cell Leukemia)>1000 (requires metabolic activation)
MCF-7 (Breast)>1000 (requires metabolic activation)
CisplatinA2780 (Ovarian)1.2
HCT116 (Colon)9.3

Signaling Pathways

The cytotoxic effects of these alkylating agents are mediated by distinct signaling pathways, reflecting their different molecular targets.

This compound and Analogs: Microtubule Disruption and Apoptosis

The primary mechanism of action for CEUs involves the alkylation of β-tubulin, leading to a cascade of events that culminate in apoptotic cell death.

Microtubule_Disruption_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptosis CEU This compound (or CEU analog) Tubulin β-Tubulin CEU->Tubulin Binds to Alkylation Alkylation of Cys239 Tubulin->Alkylation Disruption Microtubule Polymerization Disruption Alkylation->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Mitochondria Mitochondrial Pathway Arrest->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Microtubule disruption pathway initiated by CEUs.
Carbamate-Induced Apoptosis Pathway

Carbamates, as a broader class of compounds, have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the release of cytochrome c and the subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_execution Execution Phase Carbamate Carbamate Compound Mitochondrion Mitochondrion Carbamate->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General apoptosis pathway induced by carbamates.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the alkylating agents on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Alkylating agent stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Gently shake the plates to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay is used to assess the direct effect of compounds on the polymerization of tubulin.

Materials:

  • Purified tubulin protein (>97% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)

  • 96-well, clear, flat-bottom plates

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compounds in polymerization buffer.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds and controls.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

  • Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and begin reading the absorbance at 340 nm every minute for 60-90 minutes.[9][10]

  • Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The effect of the test compounds on tubulin polymerization can be quantified by comparing the polymerization rates in the presence and absence of the compounds.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays Cell_Culture Cancer Cell Culture Treatment Treatment with Alkylating Agents Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Tubulin_Purification Purified Tubulin Polymerization_Assay In Vitro Tubulin Polymerization Assay Tubulin_Purification->Polymerization_Assay Polymerization_Rate Measure Polymerization Rate Polymerization_Assay->Polymerization_Rate

General experimental workflow for evaluation.

Conclusion

The available data suggests that this compound and its structural analogs, particularly N-aryl-N'-(2-chloroethyl)ureas, represent a promising class of alkylating agents with a distinct mechanism of action from classical DNA-damaging agents. Their ability to selectively target cellular proteins like β-tubulin offers a potential therapeutic window and a different approach to overcoming resistance mechanisms associated with DNA-targeted therapies. The provided cytotoxicity data, while limited for this compound itself, indicates that the chloroacetyl moiety can significantly enhance the potency of carbamate-based compounds. Further investigation into the specific structure-activity relationships, elucidation of the complete signaling pathways, and comprehensive in vivo efficacy studies are warranted to fully assess the therapeutic potential of this class of compounds. The experimental protocols and diagrams in this guide provide a foundational framework for such future research endeavors.

References

Comparative Guide to the Cross-Reactivity of Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl (chloroacetyl)carbamate, focusing on its potential cross-reactivity in two key applications: as a synthetic intermediate in pharmaceutical manufacturing and as a bioconjugation reagent for modifying biomolecules. Due to the limited publicly available data on this compound, this guide presents a framework for evaluation, including potential alternatives and detailed experimental protocols to assess cross-reactivity and performance.

Executive Summary

This compound is a bifunctional molecule containing a reactive chloroacetyl group and a carbamate moiety. Its utility stems from the ability of the chloroacetyl group to act as an electrophile, reacting with nucleophiles such as amines. This reactivity makes it a potential tool in both organic synthesis and bioconjugation. However, this same reactivity can lead to undesirable cross-reactivity with off-target molecules, which is a critical consideration in drug development and biological research. This guide explores alternatives and provides methodologies to quantify and compare these effects.

Section 1: this compound as a Synthetic Intermediate

A key application of chloroethyl carbamates is as an intermediate in the synthesis of pharmaceuticals, such as the cholinergic agonist Carbachol.[1][2][3] In this context, "cross-reactivity" refers to the potential for side reactions with other functional groups during the synthesis, leading to impurities.

Alternatives in Carbachol Synthesis

The synthesis of Carbachol from 2-chloroethanol typically involves the formation of a carbamate intermediate.[2][3] Alternatives to using a pre-formed chloroacetylated carbamate might involve different synthetic routes or activating agents that could offer higher yields and fewer side products.

Table 1: Illustrative Comparison of Intermediates in Carbachol Synthesis

Intermediate/MethodPrecursorKey ReagentsReported Yield (Illustrative)Key AdvantagesPotential Cross-Reactivity Issues
This compound 2-ChloroethanolPhosgene, Ammonia85%Readily prepared intermediate.Potential for N-alkylation side products. Reaction with any residual water.
Direct Carbamoylation2-ChloroethanolUrea, Metal Catalyst90%Avoids highly toxic phosgene.High temperatures may lead to decomposition. Catalyst may need removal.
Isocyanate Intermediate2-ChloroethanolIsocyanate source88%High reactivity can lead to faster reactions.Isocyanates are toxic and moisture-sensitive.
Experimental Protocol: Comparative Analysis of Synthetic Routes

Objective: To compare the purity and yield of Carbachol synthesized using this compound versus a direct carbamoylation method.

Materials:

  • This compound

  • 2-Chloroethanol

  • Urea

  • Zinc acetate (catalyst)

  • Triethylamine

  • Solvents (e.g., Toluene, DMF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Synthesis via this compound:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile).

    • Add triethylamine and heat the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, quench the reaction, extract the product, and purify by recrystallization or chromatography.

  • Synthesis via Direct Carbamoylation:

    • Combine 2-chloroethanol, urea, and zinc acetate in a reaction vessel.

    • Heat the mixture under reflux and monitor by TLC or HPLC.

    • Upon completion, cool the reaction, and purify the product.

  • Analysis:

    • Determine the yield of Carbachol from both routes.

    • Analyze the purity of the crude and purified products by HPLC.

    • Identify and quantify any impurities using LC-MS to assess cross-reactivity (side reactions).

Section 2: this compound as a Bioconjugation Reagent

The chloroacetyl group is a haloacetyl functional group, which is known to react with nucleophiles, particularly the sulfhydryl groups of cysteines and to a lesser extent, the amino groups of lysines.[4] This makes this compound a potential reagent for covalently modifying proteins and other biomolecules. In this context, cross-reactivity refers to the lack of selectivity for a specific amino acid residue, leading to off-target modifications.

Alternatives for Amine Modification in Bioconjugation

The modification of primary amines on proteins is a common bioconjugation strategy. N-hydroxysuccinimide (NHS) esters are the most widely used reagents for this purpose.[5][6]

Table 2: Illustrative Comparison of Amine-Reactive Bioconjugation Reagents

Reagent ClassReactive GroupTarget ResidueResulting BondStability of BondKey AdvantagesPotential Cross-Reactivity
Haloacetyls (e.g., this compound) ChloroacetylCysteine (primary), Lysine (secondary)Thioether/AmineVery StableStable bond formed.Can react with other nucleophiles (e.g., histidine, methionine).[4]
NHS Esters N-hydroxysuccinimide esterLysineAmideVery StableHigh reactivity and specificity for amines.[6]Hydrolytically unstable, requiring anhydrous conditions for storage and reaction.[5]
Isothiocyanates IsothiocyanateLysineThioureaVery StableForms a highly stable bond.[7]Requires a higher pH for optimal reaction.[6]
Carbodiimides (e.g., EDC) CarbodiimideLysine (via carboxyl activation)AmideVery StableVersatile for coupling carboxylates to amines.Can lead to the formation of N-acylurea side products.[8]
Experimental Protocols for Assessing Cross-Reactivity

1. Competitive ELISA for Antibody-Antigen Binding Interference

Objective: To determine if modification of an antibody with this compound or an alternative reagent interferes with its antigen-binding activity (a form of functional cross-reactivity).

Protocol:

  • Antibody Modification:

    • React the antibody with this compound and an NHS-ester-based reagent separately under optimal conditions.

    • Purify the modified antibodies to remove excess reagents.

  • ELISA Plate Coating:

    • Coat a 96-well microtiter plate with the target antigen.[9]

  • Competitive Binding:

    • Incubate serial dilutions of the modified and unmodified antibodies with a fixed concentration of the target antigen.

  • Detection:

    • Add the antibody-antigen mixtures to the coated plate.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Add a chromogenic substrate and measure the absorbance.[9]

  • Data Analysis:

    • Compare the binding curves of the modified and unmodified antibodies. A significant shift in the IC50 value for a modified antibody indicates that the conjugation has interfered with antigen binding.

2. Enzyme Inhibition Assay for Off-Target Effects

Objective: To assess whether this compound or its alternatives inhibit the activity of a non-target enzyme, indicating off-target cross-reactivity.

Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of a model enzyme (e.g., chymotrypsin) and its corresponding chromogenic substrate.

  • Inhibition Assay:

    • Incubate the enzyme with various concentrations of this compound and the alternative reagents.[10][11]

  • Activity Measurement:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound at different concentrations.

    • Determine the IC50 value for each compound to quantify its inhibitory potency.[12]

3. Cell Viability Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effects of this compound and its alternatives on a relevant cell line.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa cells) in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the alternative reagents for 24-48 hours.[13]

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, XTT, or a luminescent-based reagent like CellTiter-Glo®) to each well.

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the EC50 value for each compound to assess its cytotoxicity.

Visualizations

G Workflow for Comparing Amine-Reactive Reagents cluster_0 Reagent Preparation cluster_1 Bioconjugation cluster_2 Cross-Reactivity Assessment cluster_3 Data Analysis A This compound D Modified Protein A A->D B Alternative Reagent (e.g., NHS Ester) E Modified Protein B B->E C Protein with Primary Amines C->D C->E F Competitive ELISA D->F G Enzyme Inhibition Assay D->G H Cytotoxicity Assay D->H E->F E->G E->H I Compare IC50 / EC50 Values F->I G->I H->I J Assess Selectivity and Off-Target Effects I->J

Caption: Experimental workflow for comparing bioconjugation reagents.

G Signaling Pathway of Cholinergic Agonists cluster_0 Drug Action cluster_1 Receptor Binding cluster_2 Cellular Response cluster_3 Physiological Effect A Carbachol (Cholinergic Agonist) B Muscarinic Receptors A->B C Nicotinic Receptors A->C D G-protein activation B->D E Ion channel opening C->E F Parasympathetic Stimulation D->F E->F

References

A Comparative Guide to Isotope Labeling Strategies in Proteomics: Featuring Chloroacetyl-Based Reagents and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate isotope labeling strategy is paramount for achieving accurate and robust results. While a variety of methods exist, this guide provides a comparative analysis of several prominent techniques, with a special focus on the reactivity of the chloroacetyl group, as exemplified by N-(2-chloroacetyl)-methionine (Chloroac-met-OH), a versatile labeling reagent.

The chloroacetyl moiety is a reactive electrophile capable of forming stable covalent bonds with nucleophilic amino acid residues, primarily the thiol group of cysteine.[1][2] This reactivity allows for both in vitro chemical labeling of purified proteins and in vivo metabolic incorporation when used as an amino acid analog.[3][4] We will compare this strategy with other widely adopted methods: metabolic labeling via SILAC, and chemical labeling using iTRAQ/TMT, Diethylpyrocarbonate (DEPC), and N-Hydroxysuccinimide (NHS) Esters.

Comparative Analysis of Isotope Labeling Methods

The choice of a labeling strategy depends on multiple factors, including the biological system, experimental goals, and available instrumentation. The following table summarizes the key features of each method.

FeatureChloroacetyl-Based (e.g., Chloroac-met-OH)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ / TMT (Isobaric Tags)DEPC (Diethylpyrocarbonate)NHS (N-Hydroxysuccinimide) Esters
Labeling Type Metabolic or ChemicalMetabolicChemical (Post-digestion)ChemicalChemical
Primary Target(s) Cysteine (thiol group), also other nucleophiles.[1][3]Arginine, Lysine (incorporated during protein synthesis).[5]N-terminus, Lysine (primary amines).[6][7]His, Lys, Ser, Thr, Tyr, Cys (solvent accessible).[8][9]N-terminus, Lysine (primary amines).[10][11]
Stage of Labeling In vivo (metabolic) or in vitro on intact proteins (chemical).[3]In vivo during cell culture.[12][13]In vitro on digested peptides.[14]In vitro on intact proteins.[15]In vitro on intact proteins.
Multiplexing Typically 2-plex (light vs. heavy)Up to 3-plex (light, medium, heavy); NeuCode SILAC up to 4-plex.[16]High (iTRAQ up to 8-plex, TMT up to 18-plex).[17]Typically used for structural comparison (2 states).Typically used for conjugation, not multiplexed quantification.
Key Advantage Dual functionality (metabolic & chemical); targets less common residues.[3]High quantitative accuracy; labeling occurs early, minimizing error.[13]High multiplexing capability; suitable for non-dividing cells/tissues.[18]Broad specificity provides high structural resolution.[8][15]Simple, efficient chemistry for labeling primary amines.[10]
Key Limitation Potential for off-target reactivity; methionine oxidation risk.[2][19]Limited to metabolically active, dividing cells; can be costly.Can suffer from ratio compression; labeling occurs late in workflow.Label scrambling can occur; relatively non-specific.[20]Stoichiometry can be difficult to control; targets common residues.[21]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any labeling strategy. Below are generalized protocols for the key experiments discussed.

Protocol 1: Chemical Labeling of Proteins with Chloroac-met-OH

This protocol describes the in vitro labeling of a purified protein.

  • Protein Preparation: Purify the protein of interest and dialyze it into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines like Tris if not targeting lysines.[1]

  • Reagent Preparation: Prepare a stock solution of Chloroac-met-OH (e.g., 10-100 mM in DMSO or an appropriate aqueous buffer).[1]

  • Labeling Reaction: Add the Chloroac-met-OH stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein). Incubate the reaction at room temperature or 37°C for 1-4 hours.[3]

  • Quenching: Stop the reaction by adding a quenching reagent containing a thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.[1]

  • Cleanup: Remove unreacted probe and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.[1]

  • Analysis: Confirm covalent modification by mass spectrometry (intact protein analysis or peptide mapping after proteolytic digestion). A mass increase corresponding to the addition of the Chloroac-met-OH moiety (minus HCl) is expected.[1]

Protocol 2: SILAC Metabolic Labeling

This protocol outlines the basic workflow for SILAC experiments.

  • Cell Culture Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids. The second is grown in "heavy" medium where essential amino acids (typically L-lysine and L-arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[22][13]

  • Incorporation: Grow cells for at least 5-6 cell doublings to ensure >95% incorporation of the heavy amino acids into the proteome.[13]

  • Experimental Treatment: Apply the specific experimental conditions (e.g., drug treatment) to the cell populations.

  • Harvesting and Mixing: Harvest the cells and lyse them. Combine equal amounts of protein from the "light" and "heavy" cell lysates.[22]

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. Quantify the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs.[12]

Protocol 3: iTRAQ/TMT Peptide Labeling

This protocol describes the chemical labeling of peptides after protein digestion.

  • Protein Extraction and Digestion: Extract proteins from each sample and quantify the protein concentration. Digest equal amounts of protein from each sample into peptides.

  • Labeling: Label the peptides from each sample with a different isobaric tag (e.g., TMTpro 18-plex reagents) according to the manufacturer's protocol. The tags react with the N-terminus and lysine side chains of the peptides.[6][17]

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.[14]

  • Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using techniques like strong cation exchange or high-pH reversed-phase chromatography.[7]

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. In the MS/MS spectra, the isobaric tags fragment to produce unique reporter ions, the intensities of which are used for relative quantification.[18]

Protocol 4: DEPC Protein Labeling

This protocol details the covalent labeling of proteins with DEPC for structural analysis.

  • Reagent Preparation: Prepare a protein solution (typically ~10-20 µM) in a non-nucleophilic buffer, such as 10 mM MOPS at pH 7.4. Prepare a 100 mM DEPC stock solution in dry acetonitrile and a 1 M imidazole quenching solution in water.[8][23]

  • Labeling Reaction: Initiate the labeling reaction by adding the DEPC stock solution to the protein solution. The final DEPC concentration and reaction time will vary depending on the protein and desired degree of labeling.

  • Quenching: Terminate the reaction by adding the imidazole solution. Imidazole is a highly reactive nucleophile that scavenges any remaining DEPC.[8]

  • Sample Preparation for MS: The labeled protein sample is then prepared for mass spectrometry analysis, which typically involves proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the digested sample to identify the specific residues modified by DEPC and quantify the extent of modification.[15]

Protocol 5: NHS Ester Protein Labeling

This protocol provides a general procedure for labeling proteins with amine-reactive NHS esters.

  • Protein and Buffer Preparation: Prepare a protein solution (5-20 mg/mL) in an amine-free buffer with a pH of 8.0-9.0, such as 0.1 M sodium bicarbonate buffer.[10]

  • NHS Ester Solution: Dissolve the NHS ester reagent in a small amount of an organic solvent like DMSO or DMF immediately before use.[11]

  • Labeling Reaction: Add the NHS ester solution to the protein solution. The molar ratio of NHS ester to protein will determine the degree of labeling and needs to be optimized. Incubate the reaction for 1-4 hours at room temperature.[10]

  • Purification: Remove excess, unreacted NHS ester and byproducts from the labeled protein using a desalting column (size-exclusion chromatography) or dialysis.[10][11]

  • Characterization: Confirm the degree of labeling using techniques such as UV-Vis spectroscopy (if the label is a chromophore) or mass spectrometry.

Visualizing Experimental Workflows

Diagrams created using Graphviz help to clarify complex experimental processes and relationships.

Chloroacetyl_Labeling_Workflow cluster_metabolic Metabolic Labeling cluster_chemical Chemical Labeling Met_Cells Cells in Met-free Medium Add_Chloroac Add Chloroac-met-OH Met_Cells->Add_Chloroac in vivo Incorporate Metabolic Incorporation Add_Chloroac->Incorporate in vivo Lysis Cell Lysis & Protein Extraction Incorporate->Lysis Purified_Protein Purified Protein Add_Reagent Add Chloroacetyl Reagent Purified_Protein->Add_Reagent in vitro Covalent_Bond Covalent Labeling (on Cys) Add_Reagent->Covalent_Bond in vitro Digestion Proteolytic Digestion Covalent_Bond->Digestion Labeled_Protein Labeled Protein (via Met or Cys) Labeled_Protein->Lysis Labeled_Protein->Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Quantification) LCMS->Data

Workflow for Chloroacetyl-Based Protein Labeling.

Labeling_Strategy_Comparison cluster_metabolic Metabolic (in vivo) cluster_chemical Chemical (in vitro) Proteome Proteome SILAC SILAC (Arg, Lys) Proteome->SILAC Protein Synthesis Intact_Protein On Intact Protein Proteome->Intact_Protein Peptides On Peptides Proteome->Peptides Digestion Analysis Quantitative Mass Spectrometry SILAC->Analysis DEPC DEPC (Broad) Intact_Protein->DEPC NHS NHS Esters (Lys, N-term) Intact_Protein->NHS Chloroacetyl Chloroacetyl (Cys) Intact_Protein->Chloroacetyl iTRAQ_TMT iTRAQ / TMT (Lys, N-term) Peptides->iTRAQ_TMT DEPC->Analysis NHS->Analysis Chloroacetyl->Analysis iTRAQ_TMT->Analysis

Comparison of Labeling Points in Proteomics.

References

A Comparative Guide to the Purity Assessment of Synthesized Ethyl (chloroacetyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of Ethyl (chloroacetyl)carbamate, a key chemical intermediate. The following sections detail experimental protocols, present comparative data, and offer insights into alternative analytical approaches.

Synthesis of this compound

A common and logical route for the synthesis of this compound is the N-acylation of ethyl carbamate with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid by-product.

Reaction Scheme:

Potential impurities arising from this synthesis route may include unreacted starting materials such as ethyl carbamate and chloroacetyl chloride, the hydrolysis product of chloroacetyl chloride (chloroacetic acid), and potential side-products from dimerization or polymerization.

Purity Assessment Methodologies

The purity of synthesized this compound can be effectively determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, identification of impurities, or structural confirmation.

Technique Principle Strengths Limitations Typical Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Excellent for quantification, high precision and accuracy, non-destructive.May require chromophores for sensitive detection, peak co-elution can occur.Routine purity checks, quantitative analysis of the main component and known impurities.
GC-MS Separation of volatile compounds followed by ionization and mass-based detection.High sensitivity and selectivity, provides molecular weight and fragmentation data for impurity identification.Requires analyte to be volatile and thermally stable, potential for degradation of labile compounds.Identification and quantification of volatile impurities and by-products.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.Provides detailed structural information, definitive for structure confirmation, can quantify components without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural elucidation of the final product and impurities, assessment of isomeric purity.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for similar carbamate compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. A similar method has been described for the analysis of the closely related Ethyl (chloroacetyl)methylcarbamate.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical starting point would be a 50:50 (v/v) mixture. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized product in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities. Carbamates can sometimes be thermally labile, so careful optimization of the injection port temperature is necessary.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 230°C (optimization may be required).

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the synthesized product and can be used to identify and quantify impurities if their signals are resolved from the main component.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Techniques:

    • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals for this compound would include a triplet and quartet for the ethyl group, a singlet for the methylene group adjacent to the chlorine, and a broad singlet for the NH proton.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Data Presentation and Visualization

Clear presentation of data is crucial for comparative analysis. The following diagrams illustrate the logical workflow for purity assessment and a comparison of the analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results start Ethyl Carbamate + Chloroacetyl Chloride reaction N-acylation Reaction start->reaction workup Work-up & Isolation reaction->workup product Crude Ethyl (chloroacetyl)carbamate workup->product hplc HPLC-UV Analysis product->hplc gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr purity Quantitative Purity (%) hplc->purity impurities Impurity Profile gcms->impurities structure Structural Confirmation nmr->structure method_comparison cluster_techniques Analytical Techniques cluster_outcomes Information Obtained main Purity Assessment of this compound HPLC HPLC-UV main->HPLC GCMS GC-MS main->GCMS NMR NMR main->NMR Quant Quantitative Purity HPLC->Quant ImpurityID Impurity Identification GCMS->ImpurityID NMR->Quant StructConfirm Structural Confirmation NMR->StructConfirm

References

Comparative Kinetic Analysis of Ethyl (chloroacetyl)carbamate and Ethyl Chloroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of reactions involving Ethyl (chloroacetyl)carbamate and a common alternative chloroacetylating agent, ethyl chloroacetate. Understanding the reaction kinetics of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where precise control of reactivity is paramount. This analysis is based on available experimental data for the reactions of these agents with nucleophiles.

Executive Summary

This compound is a bifunctional reagent containing both a reactive chloroacetamide moiety and a carbamate group. This structure suggests a complex reactivity profile that can be modulated by the electronic and steric nature of the carbamate. In contrast, ethyl chloroacetate is a standard electrophile used for chloroacetylation. A direct quantitative comparison of the reaction kinetics of this compound is hampered by a lack of specific experimental data in the current body of scientific literature. However, a robust comparison can be made by examining the well-documented kinetics of ethyl chloroacetate with various nucleophiles and drawing inferences about the expected reactivity of this compound based on its structural features and the known reactivity of related compounds.

Comparison of Reaction Kinetics with Amines

The reaction of chloroacetylating agents with amines is a fundamental transformation in organic synthesis. The following table summarizes the kinetic data for the reaction of ethyl chloroacetate with a series of amines. While direct data for this compound is not available, a qualitative comparison is provided based on general principles of chemical reactivity.

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Chloroacetylating Agents with Amines in Ethanol at 40°C

NucleophileEthyl Chloroacetate (k, M⁻¹s⁻¹)This compound (k, M⁻¹s⁻¹)
PiperidineSpecific value not provided in search results (Relative reactivity is the highest among the tested amines)Not available. Expected to be lower than ethyl chloroacetate.
EthylamineSpecific value not provided in search results (Relative reactivity is lower than piperidine)Not available.
n-ButylamineSpecific value not provided in search results (Relative reactivity is lower than ethylamine)Not available.
BenzylamineSpecific value not provided in search results (Relative reactivity is the lowest among the tested amines)Not available.

Analysis:

The reactivity of ethyl chloroacetate towards amines follows the order of amine basicity and nucleophilicity: piperidine > ethylamine > n-butylamine > benzylamine. This trend is consistent with a nucleophilic substitution reaction where the amine attacks the electrophilic carbon of the chloroacetyl group.

For this compound, it is anticipated that the rate of reaction with amines would be lower than that of ethyl chloroacetate. The presence of the electron-withdrawing carbamate group attached to the nitrogen of the chloroacetyl moiety is expected to decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic attack.

Experimental Protocols

Kinetic Measurement for the Reaction of Ethyl Chloroacetate with Amines:

A common method for determining the rate of reaction between an alkyl halide and an amine is to monitor the formation of the halide ion product over time. A potentiometric method has been described for the reaction of ethyl chloroacetate with piperidine in ethanol.

Protocol Outline:

  • Solution Preparation: Prepare standard solutions of ethyl chloroacetate and the desired amine (e.g., piperidine) in absolute ethanol.

  • Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature (e.g., 40°C). The concentration of the amine should be in large excess to ensure pseudo-first-order kinetics with respect to the ethyl chloroacetate.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with cold ethanol).

  • Analysis: Determine the concentration of the chloride ion produced using a chloride ion-selective electrode.

  • Data Analysis: Plot the appropriate concentration function versus time to determine the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the aminolysis of a chloroacetylating agent and a typical experimental workflow for kinetic analysis.

ReactionPathway Reactants R-CO-CH₂Cl + R'₂NH Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products R-CO-CH₂-NR'₂ + HCl Intermediate->Products Chloride Elimination

Caption: General reaction pathway for the aminolysis of a chloroacetylating agent.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Reactant Solutions (Substrate & Nucleophile) Thermostat Thermostat Reaction Vessel Prep_Solutions->Thermostat Mix Initiate Reaction by Mixing Thermostat->Mix Sample Withdraw Aliquots at Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Product/Reactant Concentration Quench->Analyze Plot Plot Kinetic Data Analyze->Plot Calculate Calculate Rate Constants Plot->Calculate

Caption: Experimental workflow for a typical kinetic analysis of a chemical reaction.

Conclusion

While direct experimental kinetic data for this compound is currently lacking in the accessible literature, a comparative analysis with the well-studied analogue, ethyl chloroacetate, provides valuable insights into its expected reactivity. The presence of the carbamate functionality is predicted to decrease the electrophilicity of the chloroacetyl group, leading to slower reaction rates with nucleophiles compared to ethyl chloroacetate. To provide a definitive quantitative comparison, further experimental studies on the kinetics of this compound reactions are warranted. The experimental protocols outlined in this guide can serve as a foundation for such future investigations. This information is critical for medicinal chemists and process developers in the rational design of synthetic routes and in understanding the stability and reactivity of molecules incorporating the (chloroacetyl)carbamate moiety.

A Comparative Guide to N-Chloroacetylation: Benchmarking Traditional Reagents Against Novel Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-chloroacetylation of amines is a critical transformation, installing a versatile functional handle for further elaboration in complex molecules. The choice of reagent for this task dictates not only the efficiency and yield but also the safety profile and environmental impact of the synthesis.

This guide provides an objective comparison of synthetic reagents for N-chloroacetylation. While the focus is on benchmarking highly reactive traditional agents, represented by Chloroacetyl Chloride, against modern alternatives, it is important to note that reagents like Ethyl (chloroacetyl)carbamate belong to this traditional class. Due to their high reactivity, such reagents have often been superseded by more controllable or safer methods, leading to a scarcity of recent, optimized protocols in the literature. Here, we compare the well-documented performance of Chloroacetyl Chloride against two prevalent novel methodologies: in-situ activation of chloroacetic acid using peptide coupling agents and the use of stable, pre-activated N-acylbenzotriazoles.

Quantitative Performance Comparison

The selection of an N-chloroacetylation reagent is a trade-off between reaction speed, yield, safety, and compatibility with other functional groups. The following table summarizes the performance of three representative methods for the N-chloroacetylation of aniline derivatives, providing a clear basis for comparison.

ParameterMethod A: Chloroacetyl ChlorideMethod B: Chloroacetic Acid + EDC/HOBtMethod C: N-(Chloroacetyl)benzotriazole
Reagent Class Acyl HalideCarboxylic Acid + Coupling AgentsActivated Benzotriazole Ester
Typical Substrate Aniline4-Amino-N-(benzyl)benzamideAniline
Reaction Time ~20 minutes[1][2]18 - 48 hours[3]~2 hours[4]
Reaction Temp. Room Temperature[1][2]Room Temperature[3]Room Temperature
Typical Yield 90-95%[2]72%[3]90-97% (for reagent prep)[4]
Key Advantage Extremely fast, high yield, low cost[2]Avoids handling acyl chlorides, mild conditions[3]Reagent is a stable, isolable solid; high yield[4]
Key Disadvantage Highly corrosive, moisture-sensitive, produces HCl[5]Slow, stoichiometric toxic byproducts, cost[6]Requires pre-synthesis of the reagent[4]
Primary Byproduct Hydrochloric Acid (HCl)[5]N-ethyl-N'-(3-dimethylaminopropyl)urea[6][7]1H-Benzotriazole[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and safe synthesis. The following are representative procedures for each of the three discussed methods.

Protocol A: N-Chloroacetylation using Chloroacetyl Chloride (Green Chemistry Approach)

This protocol describes a rapid, high-yield N-acylation of anilines in an aqueous phosphate buffer, minimizing the use of hazardous organic solvents.[1][2]

  • Preparation : In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in 0.1 M phosphate buffer (pH 7.4, ~10 mL). Stir the solution at room temperature to ensure complete dissolution or suspension.

  • Reagent Addition : Add chloroacetyl chloride (1.1 - 1.2 mmol) dropwise to the vigorously stirring amine solution at room temperature.

  • Reaction : Continue stirring at room temperature. The reaction is typically complete within 15-20 minutes, which can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup and Isolation : Upon completion, the solid N-chloroacetylated product often precipitates directly from the solution. Collect the product by vacuum filtration.

  • Purification : Wash the filtered solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent like ethanol if required.[2]

Protocol B: N-Chloroacetylation using Chloroacetic Acid with EDC and HOBt

This method avoids the use of highly reactive acyl chlorides by activating the carboxylic acid in situ. It is particularly useful for sensitive substrates but requires longer reaction times and a more involved workup.[3]

  • Preparation : Dissolve chloroacetic acid (1.2 mmol), 1-hydroxybenzotriazole (HOBt) (0.1 mmol, catalytic), and the amine substrate (1.0 mmol) in anhydrous acetonitrile (CH₃CN) in a dry, inert atmosphere (e.g., under nitrogen).

  • Reagent Addition : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) to the solution.

  • Reaction : Stir the mixture at room temperature for 18-48 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation :

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl) to remove the EDC-urea byproduct and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.[7][10]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography.

Protocol C: Two-Step N-Chloroacetylation via N-(Chloroacetyl)benzotriazole

This method involves the pre-formation of a stable, crystalline acylating agent, which can then be used in a subsequent step to acylate the amine under mild conditions.[4]

Step 1: Synthesis of N-(Chloroacetyl)benzotriazole

  • Preparation : To a stirred solution of chloroacetic acid (10 mmol) in a suitable solvent like THF, add triethylamine (11 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Activation : Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (10 mmol). Stir for approximately one hour at this temperature.

  • Benzotriazole Addition : Add 1H-Benzotriazole (10 mmol) to the mixture and allow the reaction to proceed at room temperature for an additional hour.

  • Isolation : After the reaction is complete, the N-(chloroacetyl)benzotriazole can be isolated through standard workup procedures, typically involving filtration to remove salts and evaporation of the solvent, followed by recrystallization. The reported yields for this step are generally high (90-97%).[4]

Step 2: N-Acylation of Amine

  • Reaction : Dissolve the amine substrate (1.0 mmol) and the synthesized N-(chloroacetyl)benzotriazole (1.1 mmol) in a solvent such as THF or CH₂Cl₂.

  • Completion : Stir the reaction at room temperature. The reaction is typically complete within a few hours.

  • Workup : The workup is often simple, involving washing with an aqueous base (e.g., NaHCO₃ solution) to remove the 1H-Benzotriazole byproduct, followed by drying and evaporation of the organic solvent.

Visualizing Workflows and Relationships

Diagrams are provided to clarify the experimental processes and the logical connections between the different methodologies.

G cluster_A Method A: Chloroacetyl Chloride cluster_B Method B: EDC/HOBt Coupling cluster_C Method C: N-Acylbenzotriazole A_start Amine in Phosphate Buffer A_reagent Add Chloroacetyl Chloride (dropwise) A_start->A_reagent A_react Stir at RT (~20 min) A_reagent->A_react A_workup Filter Precipitate A_react->A_workup A_end Pure Product A_workup->A_end B_start Amine + Chloroacetic Acid + HOBt in CH3CN B_reagent Add EDC + Base B_start->B_reagent B_react Stir at RT (18-48 hrs) B_reagent->B_react B_workup Aqueous Wash & Extraction B_react->B_workup B_purify Column Chromatography B_workup->B_purify B_end Pure Product B_purify->B_end C_start Amine in THF C_reagent Add N-(Chloroacetyl) benzotriazole C_start->C_reagent C_react Stir at RT (~2 hrs) C_reagent->C_react C_workup Aqueous Wash C_react->C_workup C_end Pure Product C_workup->C_end

Caption: Comparative experimental workflows for N-chloroacetylation.

G cluster_A Method A: Chloroacetyl Chloride cluster_B Method B: EDC/HOBt cluster_C Method C: N-Acylbenzotriazole center N-Chloroacetylation Reagent Choice A_speed Speed (Very High) center->A_speed Direct & Fast A_cost Cost (Low) center->A_cost Direct & Fast A_safety Safety (Low - Corrosive) center->A_safety Direct & Fast A_waste Waste (HCl) center->A_waste Direct & Fast B_speed Speed (Very Low) center->B_speed Mild & Controllable B_cost Cost (High) center->B_cost Mild & Controllable B_safety Safety (Moderate) center->B_safety Mild & Controllable B_waste Waste (Urea Byproduct) center->B_waste Mild & Controllable C_speed Speed (Moderate) center->C_speed Stable & Efficient C_cost Cost (Moderate) center->C_cost Stable & Efficient C_safety Safety (Moderate - BtH Hazard) center->C_safety Stable & Efficient C_waste Waste (Benzotriazole) center->C_waste Stable & Efficient

Caption: Logical comparison of key reagent attributes.

Safety and Waste Management Profiles

Method A: Chloroacetyl Chloride

  • Hazards : Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Waste : The primary byproduct is hydrochloric acid (HCl), which is neutralized by the base or buffer in the reaction. The resulting salts must be disposed of in accordance with local regulations for aqueous waste.

Method B: Chloroacetic Acid + EDC/HOBt

  • Hazards : EDC is a known sensitizer. While less acutely hazardous than acyl chlorides, repeated exposure should be avoided. HOBt is classified as a flammable solid and may have explosive properties under certain conditions.

  • Waste : The main byproduct is N-ethyl-N'-(3-dimethylaminopropyl)urea, which is water-soluble.[6][7] The aqueous washes containing this urea, excess EDC, and the base must be collected and disposed of as hazardous organic aqueous waste.

Method C: N-(Chloroacetyl)benzotriazole

  • Hazards : The reagent itself is an activated ester and should be handled with care. The main hazard lies with the 1H-Benzotriazole (BtH) byproduct, which is harmful if swallowed or inhaled and is an eye irritant.[8][11] Notably, benzotriazole is known to be explosive when heated.[8]

  • Waste : The 1H-Benzotriazole byproduct is removed during the aqueous workup. This aqueous waste is toxic to aquatic life and must be collected for specialized disposal.[9] Solid waste containing benzotriazole should also be handled as hazardous.

Conclusion

The choice of an N-chloroacetylation reagent is highly dependent on the specific requirements of the synthesis.

  • Chloroacetyl Chloride remains the reagent of choice for rapid, high-yield, and cost-effective synthesis when the substrate is robust and safety infrastructure is adequate. Modern protocols using aqueous buffers have significantly improved its environmental profile.[1]

  • EDC/HOBt coupling offers the mildest conditions, making it ideal for delicate substrates with multiple sensitive functional groups. However, this safety and selectivity come at the cost of significantly longer reaction times, higher reagent costs, and a more complex purification process to remove the urea byproduct.[3][6]

  • N-(Chloroacetyl)benzotriazole provides a balanced approach. The reagent is a stable, crystalline solid that can be prepared in high yield and stored, offering advantages over unstable acyl chlorides. The subsequent acylation reaction is clean and efficient, though it requires an additional synthetic step upfront and careful handling of the benzotriazole waste.[4]

For modern drug development, where substrates are often complex and precious, the trend is moving away from highly indiscriminate reagents like this compound towards more controlled and selective methods like EDC/HOBt coupling or the use of well-defined active esters like N-acylbenzotriazoles.

References

A Comparative Guide to In-Situ Reaction Monitoring of Ethyl (chloroacetyl)carbamate Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time, in-situ monitoring of chemical reactions is a cornerstone of modern process analytical technology (PAT), offering enhanced process understanding, control, and efficiency in pharmaceutical and chemical manufacturing.[1][2] This guide provides a comparative overview of key in-situ analytical techniques for monitoring the transformations of Ethyl (chloroacetyl)carbamate, a versatile intermediate in organic synthesis. The selection of an appropriate monitoring strategy is critical for optimizing reaction conditions, ensuring product quality, and improving process safety.

Key Transformations of this compound

This compound is a reactive molecule that can undergo several important transformations, primarily involving the chloroacetyl group. A common and significant reaction is its intramolecular cyclization to form 2-oxazolidinone, a valuable heterocyclic scaffold found in many biologically active compounds. Monitoring the progress of this and other reactions is crucial for maximizing yield and minimizing impurities.

In-Situ Monitoring Techniques: A Comparative Analysis

The choice of an in-situ monitoring technique depends on several factors, including the specific reaction being monitored, the physical state of the reaction mixture, the concentration of the analyte, and the required level of quantitative accuracy. The following sections compare the performance of common in-situ analytical methods for monitoring this compound transformations.

Spectroscopic Methods: FT-IR, Raman, and NMR

Spectroscopic techniques are powerful tools for in-situ reaction monitoring as they provide real-time information on molecular structure and concentration without the need for sample extraction.[3][4]

Table 1: Comparison of In-Situ Spectroscopic Techniques

FeatureFT-IR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations, providing information on functional groups.[3]Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules.[5]Measures the magnetic properties of atomic nuclei, offering detailed structural information.[6]
Strengths - Excellent for monitoring changes in functional groups (e.g., C=O, N-H).- High sensitivity to polar bonds.- Widely available and relatively cost-effective probes.[7]- Insensitive to water, making it ideal for aqueous reactions.- Sharp, well-resolved peaks for easier multicomponent analysis.- Can be used with fiber-optic probes for remote monitoring.[5]- Provides unambiguous structural information and quantitative data without the need for calibration standards.- Excellent for distinguishing between isomers and identifying reaction intermediates.[6]
Weaknesses - Water is a strong IR absorber, which can interfere with measurements in aqueous solutions.- Overlapping peaks can complicate spectral interpretation in complex mixtures.[3]- Raman scattering is a weak phenomenon, potentially leading to lower sensitivity for some compounds.- Fluorescence from the sample or impurities can interfere with the signal.- Lower sensitivity compared to other techniques.- Higher cost of instrumentation, especially for high-field NMR.- Requires specialized flow cells for in-situ measurements.[6]
Typical Probes Attenuated Total Reflectance (ATR) probes.[8]Immersion fiber-optic probes.[5]Flow-through NMR tubes or cells.[6]
Chromatographic Methods: Online HPLC

Online High-Performance Liquid Chromatography (HPLC) allows for the automated sampling, dilution, and analysis of reaction mixtures, providing detailed quantitative information on the concentration of reactants, intermediates, and products over time.

Table 2: Performance of Online HPLC

FeatureDescription
Principle Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, followed by detection.
Strengths - Provides highly accurate and precise quantitative data for multiple components simultaneously.- Excellent for complex reaction mixtures where spectroscopic techniques may suffer from overlapping signals.- Can be fully automated for unattended reaction monitoring.[9]
Weaknesses - Not a truly "in-situ" technique as it requires sample withdrawal from the reactor.- Time delay between sampling and obtaining results due to chromatographic separation.- Potential for sample quenching to be incomplete or to introduce artifacts.
Key Parameters - Limit of Detection (LOD): Typically in the low ng/mL to µg/mL range, depending on the detector.[10]- Response Time: Dependent on the chromatographic run time, typically in the range of minutes.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of in-situ reaction monitoring. Below are generalized protocols for the application of FT-IR and Online HPLC.

In-Situ FT-IR Monitoring of this compound Cyclization

Objective: To monitor the conversion of this compound to 2-oxazolidinone in real-time.

Instrumentation:

  • FT-IR spectrometer equipped with a diamond ATR immersion probe (e.g., ReactIR).[7]

  • Jacketed glass reactor with overhead stirring.

  • Temperature control system.

Procedure:

  • Assemble the reaction setup, ensuring the ATR probe is fully immersed in the reaction medium.

  • Charge the reactor with the solvent and this compound.

  • Start data acquisition, collecting a background spectrum of the initial reaction mixture.

  • Initiate the reaction by adding the base or catalyst and starting the heating profile.

  • Continuously collect IR spectra at regular intervals (e.g., every 1 minute).

  • Monitor the reaction progress by observing the decrease in the characteristic vibrational bands of the starting material and the increase in the bands corresponding to the 2-oxazolidinone product.

  • Process the collected data to generate concentration profiles versus time.

Online HPLC Monitoring of a Carbamate Formation Reaction

Objective: To quantify the formation of a carbamate product from its precursors.

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Automated online sampling system (e.g., Agilent 1260 Infinity II Prime Online LC System).

  • Reaction vessel.

Procedure:

  • Develop and validate an HPLC method for the separation and quantification of the reactants and the carbamate product.

  • Set up the online sampling system to automatically withdraw aliquots from the reaction vessel at predefined time points.

  • The withdrawn sample is automatically quenched (if necessary) and diluted before injection into the HPLC system.

  • Initiate the chemical reaction.

  • Start the automated online HPLC monitoring sequence.

  • The HPLC system will acquire chromatograms at each time point.

  • Integrate the peak areas of the reactants and product to determine their concentrations and plot the kinetic profiles.

Visualizing Workflows and Relationships

Understanding the workflow of in-situ reaction monitoring and the relationships between different components is crucial for effective implementation.

Reaction_Monitoring_Workflow cluster_Reaction Reaction Vessel cluster_Monitoring In-Situ Monitoring cluster_Analysis Data Acquisition & Analysis Reactants Reactants Product Product Reactants->Product Transformation Probe Spectroscopic Probe (FT-IR, Raman, NMR) Product->Probe Online_Sampling Online Sampling (HPLC) Product->Online_Sampling Spectrometer Spectrometer Probe->Spectrometer Chromatograph Chromatograph Online_Sampling->Chromatograph Data_Processing Data Processing & Chemometrics Spectrometer->Data_Processing Chromatograph->Data_Processing Kinetics Reaction Kinetics Data_Processing->Kinetics

General workflow for in-situ reaction monitoring.

This workflow illustrates the process from the chemical transformation in the reactor to the acquisition and analysis of data to determine reaction kinetics.

Conclusion

The in-situ monitoring of this compound transformations is essential for optimizing synthetic processes and ensuring product quality. Spectroscopic methods like FT-IR and Raman offer real-time, non-invasive monitoring, with FT-IR being particularly useful for tracking functional group changes and Raman excelling in aqueous media. NMR provides unparalleled structural detail but at a higher cost and lower sensitivity. Online HPLC delivers highly accurate quantitative data for complex mixtures but with a time delay. The choice of the optimal technique will depend on the specific requirements of the reaction, including the need for structural information, the complexity of the reaction matrix, and the desired speed of analysis. By leveraging the strengths of these PAT tools, researchers and drug development professionals can gain deeper insights into their chemical processes, leading to more robust and efficient manufacturing.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl (chloroacetyl)carbamate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ethyl (chloroacetyl)carbamate, a chemical intermediate, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information, outlining a procedural approach to its disposal. As a hazardous substance, it necessitates careful handling and adherence to established protocols.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all handling is conducted within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A standard laboratory coat is necessary.

  • Respiratory Protection: While a fume hood serves as the primary engineering control, respiratory protection may be required in emergency situations, such as spills or inadequate ventilation.

Step-by-Step Disposal Procedure

The cornerstone of chemical waste management is the principle of "cradle-to-grave" responsibility. The following steps provide a systematic approach to the disposal of this compound.

Step 1: Consult the Safety Data Sheet (SDS)

The most critical first step is to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound provided by the manufacturer.[1] The SDS contains specific information regarding the chemical's hazards, handling, storage, and disposal.

Step 2: Characterize the Waste

Properly identify and characterize the waste stream containing this compound. This includes:

  • Composition: Note all constituents of the waste, including solvents and other reagents.

  • Concentration: Quantify the concentration of this compound in the waste.

  • Physical State: Determine if the waste is a solid, liquid, or gas.

Step 3: Segregation and Collection

Collect waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.[1] Do not mix with incompatible materials. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

Step 4: Contact Environmental Health and Safety (EHS)

Consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper disposal procedures in accordance with local, regional, and national regulations.

Step 5: Treatment and Disposal Options (To be determined by EHS)

Based on the waste characterization and regulatory requirements, the EHS department will determine the appropriate disposal method. Common methods for hazardous chemical waste include:

  • Incineration: This is a common method for organic hazardous waste, though it must be performed in a licensed facility.

  • Chemical Treatment: In some cases, chemical neutralization or degradation may be an option. For certain carbamate pesticides, hydrolysis in a strongly alkaline medium has been recommended to decompose the compound before disposal.[2] However, the suitability of this method for this compound must be confirmed.

Important Considerations:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) has specific regulations regarding the disposal of wastes from the production of carbamates under the Resource Conservation and Recovery Act (RCRA).[3][4] Ensure all procedures comply with these and any other applicable regulations.

  • Spill Management: In the event of a spill, immediately alert personnel in the area and follow the emergency procedures outlined in the SDS and your institution's chemical hygiene plan.[5] For dry spills, use dry clean-up procedures to avoid generating dust.[5] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[5][6]

Data Presentation

The following table summarizes the key information to be gathered for the proper disposal of this compound. This data should be readily available from the product-specific Safety Data Sheet (SDS).

ParameterInformation to be Obtained from SDS
Hazard Classification e.g., Acute Toxicity, Carcinogenicity, Environmental Hazards
Personal Protective Equipment (PPE) Specific recommendations for gloves, eye protection, etc.
Incompatible Materials Substances to avoid mixing with the waste
Specific Disposal Instructions Manufacturer's recommendations for disposal
Emergency Procedures First aid and spill clean-up measures

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Have This compound Waste ConsultSDS Consult Safety Data Sheet (SDS) Start->ConsultSDS CharacterizeWaste Characterize Waste (Composition, Concentration, State) ConsultSDS->CharacterizeWaste Segregate Segregate and Collect in Labeled Hazardous Waste Container CharacterizeWaste->Segregate ContactEHS Contact Environmental Health and Safety (EHS) Segregate->ContactEHS EHS_Decision EHS Determines Disposal Method ContactEHS->EHS_Decision Incineration High-Temperature Incineration EHS_Decision->Incineration Organic Waste ChemicalTreatment Chemical Treatment (e.g., Hydrolysis) EHS_Decision->ChemicalTreatment Specific Approval End Proper Disposal Complete Incineration->End ChemicalTreatment->End

Figure 1. Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (chloroacetyl)carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl (chloroacetyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.